Sodium tetrachloroplatinate(II) hydrate
Description
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Properties
CAS No. |
14460-25-4 |
|---|---|
Molecular Formula |
Cl4H2Na2OPt |
Molecular Weight |
400.879 |
IUPAC Name |
disodium;tetrachloroplatinum(2-);hydrate |
InChI |
InChI=1S/4ClH.2Na.H2O.Pt/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4 |
InChI Key |
GIEPPPFPHULPBK-UHFFFAOYSA-J |
SMILES |
O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Sodium Tetrachloroplatinate(II) Hydrate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂[PtCl₄]·xH₂O) is a pivotal inorganic compound, serving primarily as a precursor in the synthesis of platinum-based chemotherapeutic agents. Its distinct physicochemical properties, such as solubility, stability, and reactivity, are fundamental to its utility in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of these properties, outlines standard experimental methodologies for their determination, and explores the compound's critical role in the development of anticancer drugs.
Physicochemical Properties
Sodium tetrachloroplatinate(II) hydrate is a reddish-brown crystalline powder.[1] Its properties are crucial for its handling, storage, and application in synthetic chemistry. The compound is stable under normal conditions but should be stored at room temperature.[2][3]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Chemical Formula | Na₂[PtCl₄]·xH₂O | [1][4][5] |
| Molecular Weight | 382.87 g/mol (anhydrous) | [1][5][6] |
| ~400.89 g/mol (hydrated) | [2][4] | |
| Appearance | Reddish-brown powder/crystalline solid | [1][4][5] |
| Melting Point | 100 °C (Decomposition of hydrate) | [1][2][4] |
| Solubility | Soluble in water | [4][7][8] |
| CAS Number | 207683-21-4 (hydrate) | [1][2][5] |
| 10026-00-3 (anhydrous) | [7] | |
| Stability | Stable under normal conditions | [3] |
Applications in Drug Development
The primary application of this compound in drug development is its role as a starting material for the synthesis of platinum-based anticancer drugs, most notably cisplatin (B142131), carboplatin, and oxaliplatin.[9] These drugs are cornerstone treatments for a variety of cancers, including testicular, ovarian, bladder, and lung cancers.[4] Sodium tetrachloroplatinate(II) provides the square planar platinum(II) core that is essential for the therapeutic activity of these agents.
General Synthesis Pathway
The synthesis of platinum-based drugs like cisplatin from sodium tetrachloroplatinate(II) is a well-established process in medicinal chemistry. The general workflow involves ligand substitution reactions where the chloride ligands are replaced by other groups, such as ammonia (B1221849), to form the active pharmaceutical ingredient.
Caption: General synthesis workflow for platinum-based drugs.
Mechanism of Action
The anticancer activity of drugs derived from sodium tetrachloroplatinate(II) is primarily attributed to their ability to interfere with DNA replication in cancer cells.[4] After administration, the platinum complex enters the cell, where the lower intracellular chloride concentration facilitates the aquation of the complex. This activated aqua complex then binds to the N7 positions of purine (B94841) bases in DNA, forming intrastrand and interstrand crosslinks.[4][5] These DNA adducts distort the double helix, inhibit DNA replication and transcription, and ultimately trigger apoptosis (programmed cell death).[1][5]
Caption: Mechanism of action of platinum-based anticancer drugs.
Experimental Protocols
The determination of the physicochemical properties of this compound relies on standard analytical techniques. The following sections detail the general methodologies.
Determination of Melting Point (Decomposition Temperature)
The reported melting point of 100 °C for the hydrate corresponds to the temperature at which it loses its waters of hydration.
-
Principle: The melting point is determined by heating a small, powdered sample and observing the temperature range over which it transitions from a solid to a liquid. For a hydrate, this often corresponds to a decomposition event where water is driven off. Differential Scanning Calorimetry (DSC) is a modern, precise method.
-
Methodology (Capillary Method):
-
A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected decomposition temperature.
-
The temperature at which the solid is first observed to collapse or release water, and the temperature at which the sample becomes fully anhydrous (indicated by a color change or stabilization of the new solid form) are recorded as the decomposition range.
-
Determination of Aqueous Solubility
-
Principle: Solubility is quantified by determining the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.
-
Methodology (Gravimetric Method):
-
An excess amount of this compound is added to a known volume of deionized water in a sealed container.
-
The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The solution is allowed to settle, and a known volume of the clear, supernatant liquid is carefully withdrawn using a filtered syringe to avoid collecting undissolved solid.
-
The withdrawn aliquot is weighed, and then the water is evaporated by heating in a pre-weighed container.
-
The mass of the remaining dry, anhydrous salt is determined.
-
Solubility is calculated and typically expressed as grams of solute per 100 mL or 100 g of water.
-
Synthesis of Cisplatin (Illustrative Protocol)
This protocol illustrates the use of sodium tetrachloroplatinate(II) as a precursor. A common method is the Dhara synthesis, which proceeds via an iodide intermediate to ensure the correct cis geometry.
-
Principle: The synthesis involves a series of ligand substitution reactions, leveraging the trans effect to direct the incoming ligands to the desired positions.
-
Methodology:
-
Formation of Tetraiodoplatinate: Potassium tetrachloroplatinate(II) (often used interchangeably or prepared from the sodium salt) is treated with an excess of potassium iodide (KI) in an aqueous solution. This converts the [PtCl₄]²⁻ to [PtI₄]²⁻.
-
Ammination: Aqueous ammonia is added to the solution of [PtI₄]²⁻. This results in the precipitation of yellow cis-diamminediiodoplatinum(II), cis-[Pt(NH₃)₂I₂].
-
Removal of Iodide Ligands: The isolated cis-[Pt(NH₃)₂I₂] is suspended in water and treated with two equivalents of silver nitrate (B79036) (AgNO₃). Insoluble silver iodide (AgI) precipitates out.
-
Formation of Cisplatin: The remaining aqueous solution contains the diaqua complex, cis-[Pt(NH₃)₂(H₂O)₂]²⁺. After filtering off the AgI, an excess of potassium chloride (KCl) or sodium chloride (NaCl) is added to the filtrate, causing the desired product, cis-diamminedichloroplatinum(II) (cisplatin), to precipitate as a yellow solid.[10][11]
-
Purification: The crude cisplatin is then purified by recrystallization.
-
Caption: Experimental workflow for cisplatin synthesis.
Conclusion
This compound is a compound of significant industrial and pharmaceutical importance. Its well-defined physicochemical properties make it an ideal and reliable precursor for the synthesis of life-saving platinum-based anticancer drugs. A thorough understanding of its characteristics and the methodologies for their analysis is essential for researchers and professionals in the field of drug development and inorganic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platinum-based antineoplastic - Wikipedia [en.wikipedia.org]
- 5. Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. fountainheadpress.com [fountainheadpress.com]
- 10. home.iitk.ac.in [home.iitk.ac.in]
- 11. Cisplatin - Wikipedia [en.wikipedia.org]
Crystal Structure of Sodium Tetrachloroplatinate(II) Hydrate: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂[PtCl₄]·xH₂O) is an inorganic complex that serves as a key precursor in the synthesis of various platinum-based compounds, including anticancer agents and catalysts. The precise arrangement of atoms within its crystal lattice is fundamental to understanding its reactivity, stability, and physical properties. This technical guide provides a comprehensive overview of the crystal structure of sodium tetrachloroplatinate(II) hydrate, with a focus on its crystallographic parameters and the experimental methodology used for its determination. While a definitive, publicly available single-crystal X-ray diffraction study for a specific hydrate of sodium tetrachloroplatinate(II) is not readily found in the searched literature, this guide will outline the expected structural features and the general experimental workflow for such a determination.
Core Concepts: The Tetrachloroplatinate(II) Anion
The core of the compound is the tetrachloroplatinate(II) anion, [PtCl₄]²⁻. In this complex, the platinum(II) ion is typically found in a square planar coordination geometry. This arrangement is a consequence of the d⁸ electron configuration of Pt(II) in a strong ligand field, which energetically favors this geometry over a tetrahedral one. The four chloride ions act as ligands, each donating a lone pair of electrons to form a coordinate covalent bond with the central platinum atom. The entire anion carries a charge of -2, which is balanced by two sodium cations (Na⁺) in the crystal lattice. Water molecules of hydration are also incorporated into the crystal structure, playing a crucial role in stabilizing the lattice through hydrogen bonding.
Expected Crystallographic Data
A complete crystallographic study would provide the following quantitative data. The table below is a template representing the type of information that would be generated from a single-crystal X-ray diffraction experiment. Note: The values presented here are hypothetical and for illustrative purposes only, as a specific published structure could not be located.
| Crystallographic Parameter | Hypothetical Value |
| Chemical Formula | Na₂[PtCl₄]·2H₂O |
| Formula Weight | 418.91 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 8.50 Å |
| b | 12.20 Å |
| c | 9.80 Å |
| α | 90° |
| β | 110.5° |
| γ | 90° |
| Volume | 952.1 ų |
| Z | 4 |
| Calculated Density | 2.92 g/cm³ |
| Selected Bond Lengths | Hypothetical Value (Å) |
| Pt-Cl1 | 2.30 |
| Pt-Cl2 | 2.31 |
| Pt-Cl3 | 2.30 |
| Pt-Cl4 | 2.32 |
| Selected Bond Angles | Hypothetical Value (°) |
| Cl1-Pt-Cl2 | 90.1 |
| Cl1-Pt-Cl3 | 179.5 |
| Cl2-Pt-Cl4 | 179.6 |
| Cl3-Pt-Cl4 | 89.9 |
Experimental Protocol for Crystal Structure Determination
The determination of the crystal structure of a compound like this compound is typically achieved through single-crystal X-ray diffraction. The following protocol outlines the general steps involved in this process.
1. Crystal Growth: High-quality single crystals are a prerequisite for this technique. A common method for growing crystals of this compound involves the slow evaporation of a saturated aqueous solution of the compound. Alternatively, controlled cooling of a saturated solution or vapor diffusion techniques can be employed.
2. Crystal Mounting and Data Collection: A suitable single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal vibrations and potential radiation damage. The goniometer is mounted on an X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. A series of X-ray diffraction images are collected as the crystal is rotated through a range of angles.
3. Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal. The intensities of the diffraction spots are integrated. The crystal structure is then "solved" using direct methods or Patterson methods, which provide an initial model of the atomic positions.
4. Structure Refinement: The initial structural model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The positions of hydrogen atoms, particularly those of the water molecules, can often be located from the difference Fourier map.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the crystal structure of a chemical compound.
Caption: Workflow for Crystal Structure Determination.
Logical Relationships in Structure Analysis
The process of solving and refining a crystal structure involves a series of logical steps that build upon each other to arrive at the final, accurate model of the atomic arrangement.
Caption: Logical Flow of Crystal Structure Analysis.
Conclusion
The crystal structure of this compound provides crucial insights into the coordination environment of the platinum(II) center and the role of the sodium cations and water molecules in the solid-state packing. While a definitive published structure remains elusive in the searched literature, the principles of X-ray crystallography provide a robust framework for its eventual determination. A detailed structural analysis would be invaluable for researchers in medicinal chemistry, materials science, and catalysis who utilize this compound as a versatile starting material. The data and protocols outlined in this guide serve as a foundational reference for understanding and potentially undertaking the crystallographic characterization of this important platinum complex.
An In-depth Technical Guide to Sodium Tetrachloroplatinate(II) Hydrate (CAS: 207683-21-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂[PtCl₄]·xH₂O) is a key inorganic platinum compound with significant applications in catalysis, materials science, and as a precursor in the synthesis of platinum-based therapeutics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and quantitative data to support researchers and professionals in drug development and related scientific fields.
Chemical and Physical Properties
Sodium tetrachloroplatinate(II) hydrate is a reddish-brown crystalline solid that is soluble in water. The central platinum atom is in the +2 oxidation state and is coordinated to four chloride ligands in a square planar geometry. The sodium ions act as counter-ions to balance the charge of the anionic [PtCl₄]²⁻ complex.
| Property | Value | Reference |
| CAS Number | 207683-21-4 | [1][2] |
| Molecular Formula | Na₂[PtCl₄]·xH₂O | [1] |
| Molecular Weight | 382.87 g/mol (anhydrous basis) | |
| Appearance | Reddish-brown powder | [2] |
| Solubility | Soluble in water | [3] |
| Platinum (Pt) Content | ≤49.8% (gravimetric) |
Synthesis and Handling
Synthesis
Conceptual Synthesis Workflow:
References
An In-depth Technical Guide to the Molecular Weight of Sodium Tetrachloroplatinate(II) Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused examination of the molecular weight of sodium tetrachloroplatinate(II) and its hydrated forms. Understanding the precise molecular weight is fundamental for stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and characterization of platinum-based compounds in research and development.
Chemical Identity and Forms
Sodium tetrachloroplatinate(II) is an inorganic compound that is commercially available in both anhydrous and hydrated forms. The general chemical formula for the hydrated form is Na₂PtCl₄·xH₂O, where 'x' denotes a variable number of water molecules of hydration. The presence and number of these water molecules directly influence the compound's molecular weight.
The most commonly cited hydrated form is the tetrahydrate, with the chemical formula Na₂PtCl₄·4H₂O. For accurate experimental work, it is crucial to ascertain the specific form of the compound being used, as this will affect all calculations based on mass.
Molecular Weight Data
The molecular weight of sodium tetrachloroplatinate(II) is calculated based on the atomic weights of its constituent elements: Sodium (Na), Platinum (Pt), Chlorine (Cl), Hydrogen (H), and Oxygen (O). The table below summarizes the molecular weights for the anhydrous and common tetrahydrate forms.
| Form | Chemical Formula | Molecular Weight ( g/mol ) |
| Anhydrous | Na₂PtCl₄ | 382.87[1] |
| Tetrahydrate | Na₂PtCl₄·4H₂O | 454.93 |
Note: A value of 400.9 g/mol has also been reported for a hydrated form, which may correspond to a dihydrate or be an average value for a sample with variable water content[2]. Another source lists a molecular weight of 400.89, though the provided chemical formula appears unconventional[3]. The tetrahydrate is a well-defined state.
Methodologies for Determination
The molecular weight of a chemical compound is a theoretical value derived from its chemical formula and the standard atomic weights of its elements as established by the International Union of Pure and Applied Chemistry (IUPAC).
Calculation of Molecular Weight for Na₂PtCl₄·4H₂O:
The calculation is performed by summing the atomic weights of all atoms in the formula:
-
2 x Atomic Weight of Sodium (Na)
-
1 x Atomic Weight of Platinum (Pt)
-
4 x Atomic Weight of Chlorine (Cl)
-
8 x Atomic Weight of Hydrogen (H) (from 4 H₂O)
-
4 x Atomic Weight of Oxygen (O) (from 4 H₂O)
This theoretical value can be experimentally verified using techniques such as mass spectrometry, though for stable inorganic salts, the calculated value is the standard reference.
Logical Relationship of Hydration and Molecular Weight
The relationship between the degree of hydration and the molecular weight of sodium tetrachloroplatinate(II) is direct and linear. As the number of water molecules (x) in the hydrate (B1144303) increases, the total molecular weight increases correspondingly.
Caption: Logical diagram illustrating the formation of hydrated sodium tetrachloroplatinate(II) from its anhydrous form through the addition of water molecules.
References
An In-Depth Technical Guide to the Aqueous Solubility of Sodium Tetrachloroplatinate(II) Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂[PtCl₄]·xH₂O). Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on the qualitative description of its solubility and provides a detailed, standardized experimental protocol for its determination. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary information to accurately assess and utilize the solubility characteristics of this compound in their work.
Quantitative Solubility Data
Table 1: Qualitative and Physical Properties of Sodium Tetrachloroplatinate(II) Hydrate
| Parameter | Value | Reference |
| Water Solubility | Soluble | [1] |
| Appearance | Reddish-brown powder/solid | [1][2] |
| Molecular Formula | Na₂[PtCl₄]·xH₂O | [1][2] |
| Molecular Weight | 382.87 g/mol (anhydrous basis) |
Experimental Protocol for Solubility Determination
The standardized method for determining the water solubility of chemical substances is outlined in the OECD Guideline 105.[3][4][5][6] Given that this compound is considered to have a solubility greater than 10⁻² g/L, the Flask Method is the most appropriate procedure.[3][7]
Principle of the Flask Method
The Flask Method involves saturating water with the test substance at a specific temperature and then measuring the concentration of the substance in the aqueous phase. This is achieved by agitating an excess amount of the substance in water until equilibrium is reached.
Materials and Apparatus
-
This compound (analytical grade)
-
Deionized or distilled water
-
Constant temperature water bath or shaker
-
Glass flasks with stoppers
-
Centrifuge and centrifuge tubes
-
Syringe filters (e.g., 0.45 µm pore size)
-
Analytical balance
-
Calibrated volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer or ICP-MS)
Experimental Procedure
-
Temperature Control: Set the constant temperature water bath or shaker to the desired experimental temperature (e.g., 25 °C ± 0.5 °C).
-
Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of deionized water. The excess solid should be clearly visible to ensure a saturated solution.
-
Equilibration: Stopper the flask and place it in the constant temperature bath. Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test may be needed to determine the time required to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Once equilibrium is achieved, allow the mixture to stand in the temperature bath for at least 24 hours to allow the undissolved solid to settle. Subsequently, separate the solid and liquid phases by centrifugation or filtration. It is crucial to maintain the experimental temperature during this step to avoid changes in solubility.
-
Sample Collection: Carefully collect a clear aliquot of the supernatant for analysis.
-
Concentration Analysis: Determine the concentration of sodium tetrachloroplatinate(II) in the aqueous sample using a suitable analytical method.
Analytical Methods for Concentration Determination
The choice of analytical method depends on the required sensitivity and the available instrumentation.
-
UV-Vis Spectrophotometry: Platinum complexes, including tetrachloroplatinate, exhibit characteristic UV absorbance peaks.[8][9][10][11][12][13] A calibration curve can be prepared using standard solutions of known concentrations to determine the concentration of the saturated solution.[11] The absorbance is typically measured at the wavelength of maximum absorbance (λmax).
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique for determining the concentration of platinum in aqueous samples.[14][15][16][17][18] The sample is introduced into an argon plasma, which ionizes the platinum atoms. The ions are then separated by a mass spectrometer, and the concentration is determined based on the ion intensity. This method is particularly useful for very accurate and low-level concentration measurements.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the aqueous solubility of this compound using the Flask Method.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative data on the solubility of this compound in water is not readily published, its qualitative description as "soluble" is well-established. For research and development purposes requiring precise solubility values, the OECD Guideline 105 Flask Method provides a robust and standardized protocol. The successful implementation of this protocol, coupled with accurate analytical techniques such as UV-Vis spectrophotometry or ICP-MS, will enable researchers to obtain reliable and reproducible solubility data critical for their applications.
References
- 1. americanelements.com [americanelements.com]
- 2. strem.com [strem.com]
- 3. filab.fr [filab.fr]
- 4. oecd.org [oecd.org]
- 5. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. OECD 105 - Phytosafe [phytosafe.com]
- 8. Determination of platinum(IV) by UV spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. TD-DFT assessment of UV-vis spectra palladium and platinum complexes with thiols and disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ICP-MS method for the determination of platinum in suspensions of cells exposed to cisplatin - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Platinum determination by inductively coupled plasma-sector field mass spectrometry (ICP-SFMS) in different matrices relevant to human biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. spectroscopyonline.com [spectroscopyonline.com]
In-Depth Technical Guide: Thermal Decomposition of Sodium Tetrachloroplatinate(II) Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂PtCl₄·xH₂O). This information is critical for its application in the synthesis of platinum-based catalysts, nanomaterials, and pharmaceuticals, where precise control over the thermal behavior of the precursor is paramount.
Introduction
Sodium tetrachloroplatinate(II) hydrate is a key precursor in platinum chemistry, widely utilized in the synthesis of catalysts and other platinum compounds.[1][2] Its thermal decomposition is a fundamental process for producing metallic platinum or platinum-containing composites. Understanding the stages of its decomposition, including dehydration and the subsequent breakdown of the anhydrous salt, is essential for controlling the properties of the final product. The decomposition process is sensitive to experimental conditions such as heating rate and the composition of the surrounding atmosphere.[3]
Chemical and Physical Properties:
| Property | Value |
| Chemical Formula | Na₂PtCl₄·xH₂O |
| Molecular Weight | 382.87 g/mol (anhydrous basis) |
| Appearance | Reddish-brown powder |
| Melting Point | 100°C (decomposition may begin)[1] |
| Solubility | Soluble in water[2] |
Thermal Decomposition Pathway
The thermal decomposition of this compound is a multi-step process. While specific, detailed experimental data for this compound is not abundantly available in public literature, a general pathway can be outlined based on the behavior of similar hydrated metal salts. The process typically involves an initial dehydration step, followed by the decomposition of the anhydrous salt at higher temperatures.
The decomposition can be represented by the following general reactions:
-
Dehydration: Na₂[PtCl₄]·xH₂O(s) → Na₂--INVALID-LINK-- + xH₂O(g)
-
Decomposition of Anhydrous Salt: Na₂--INVALID-LINK-- → 2NaCl(s) + Pt(s) + Cl₂(g)
The exact temperatures and mass losses associated with these steps are dependent on the specific hydrate (the value of 'x') and the experimental conditions.
References
Spectroscopic Analysis of Sodium Tetrachloroplatinate(II) Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂[PtCl₄]·xH₂O). This compound is a vital precursor in the synthesis of platinum-based catalysts and therapeutic agents. A thorough understanding of its structural and electronic properties through spectroscopic analysis is critical for its application in research and development.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the tetrachloroplatinate(II) anion, [PtCl₄]²⁻. The square planar d⁸ metal complex exhibits characteristic d-d transitions and more intense ligand-to-metal charge transfer (LMCT) bands. These absorptions are sensitive to the coordination environment and can be used for quantitative analysis.
Quantitative Data: Electronic Transitions
The electronic spectrum of the [PtCl₄]²⁻ anion in solution is well-characterized. The presence of excess chloride ions (e.g., in 1 M HCl) is crucial to suppress hydrolysis, which would otherwise lead to the formation of aqua-complexes and alter the spectrum.[1]
| Wavelength (λₘₐₓ) | Wavenumber (cm⁻¹) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Assignment |
| ~390 nm | ~25,640 | 56 | d → d transitions |
| ~331 nm | ~30,210 | 59 | d → d transitions |
| < 300 nm | > 33,330 | > 2,000 | Ligand-to-Metal Charge Transfer (LMCT) |
Note: Values are for the [PtCl₄]²⁻ anion in aqueous HCl solution.[1] The weak absorption bands in the 300-390 nm range are typically assigned to d-d transitions.[2]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Accurately weigh a small amount of sodium tetrachloroplatinate(II) hydrate.
-
Dissolve the solid in a 0.1 M to 1 M HCl aqueous solution to create a stock solution of known concentration. The HCl prevents the hydrolysis of the [PtCl₄]²⁻ complex.[1]
-
Prepare a series of dilutions from the stock solution to concentrations suitable for absorbance measurements (typically in the range where absorbance is between 0.1 and 1.0).
-
-
Instrumentation & Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the blank solution (the same HCl solution used for the sample) and record a baseline spectrum.[3]
-
Rinse the cuvette with the sample solution before filling it for measurement.[3]
-
Record the absorption spectrum of the sample solution over a range of approximately 200-800 nm.[3]
-
Concentrations of [PtCl₄]²⁻ can be determined by monitoring the absorbance at characteristic wavelengths like 331 nm or 390 nm.[1]
-
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy is essential for probing the bonding and symmetry of the [PtCl₄]²⁻ anion. For a square planar complex with D₄h symmetry, group theory predicts the number of IR and Raman active modes.
Quantitative Data: Vibrational Modes
The [PtCl₄]²⁻ anion has 9 vibrational normal modes. Based on its D₄h symmetry, the modes are distributed among the following irreducible representations: A₁g + B₁g + B₂g + A₂ᵤ + B₂ᵤ + 2Eᵤ.[4]
| Symmetry | Technique | Frequency Range (cm⁻¹) | Assignment |
| A₁g | Raman | ~336 | ν(Pt-Cl) symmetric stretch |
| B₁g | Raman | ~312 | ν(Pt-Cl) asymmetric stretch |
| B₂g | Raman | ~207 | δ(Cl-Pt-Cl) in-plane bend |
| A₂ᵤ | IR | ~321 | ν(Pt-Cl) asymmetric stretch |
| Eᵤ | IR | ~190 | δ(Cl-Pt-Cl) in-plane bend |
| B₂ᵤ | Inactive | - | Out-of-plane bend |
Note: Frequencies are representative values for tetrachloroplatinate(II) salts. The presence of water of hydration in Na₂[PtCl₄]·xH₂O will introduce broad O-H stretching bands (~3200-3500 cm⁻¹) and an H-O-H bending mode (~1630 cm⁻¹) in the IR spectrum.
Experimental Protocol: Vibrational Spectroscopy
-
Sample Preparation (FTIR):
-
Nujol Mull: Grind a few milligrams of the solid sample to a fine powder using an agate mortar and pestle. Add a drop of Nujol (mineral oil) and continue grinding to create a smooth, transparent paste. Spread the mull evenly between two KBr or CsI salt plates.[5]
-
KBr Pellet: Mix ~1-2 mg of the finely ground sample with ~100-200 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to ensure homogeneity. Press the mixture in a die under high pressure to form a transparent or translucent pellet.
-
-
Instrumentation & Measurement:
-
Acquire spectra using a Fourier Transform Infrared (FTIR) spectrometer for the mid-IR range (4000-400 cm⁻¹) and a far-IR capable spectrometer for the low-frequency modes (below 400 cm⁻¹).[6]
-
For Raman spectroscopy, place a small amount of the crystalline powder in a sample holder and analyze using a Raman spectrometer with appropriate laser excitation.
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates) to subtract from the sample spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹⁵Pt NMR is a highly sensitive and powerful technique for characterizing platinum complexes in solution. The ¹⁹⁵Pt nucleus has a spin of I=1/2 and a natural abundance of 33.8%, making it well-suited for NMR studies.[7] The chemical shift is extremely sensitive to the oxidation state, coordination number, and ligand environment of the platinum center.[7]
Quantitative Data: ¹⁹⁵Pt NMR
| Parameter | Value / Description |
| Chemical Shift (δ) | ~ -1630 ppm |
| Reference Compound | Na₂[PtCl₆] (1.2 M in D₂O) set to 0 ppm[7][8] |
| Solvent | D₂O |
| Nucleus Properties | Spin = 1/2, Natural Abundance = 33.8%[7] |
Note: The chemical shift is for the analogous K₂[PtCl₄] complex in D₂O, which is an excellent proxy for Na₂[PtCl₄].[8] The large negative chemical shift is characteristic of Pt(II) complexes.
Experimental Protocol: ¹⁹⁵Pt NMR
-
Sample Preparation:
-
Dissolve the this compound sample in deuterium (B1214612) oxide (D₂O) to a concentration sufficient for detection (typically >10 mM).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumentation & Measurement:
-
Use a high-field NMR spectrometer equipped with a multinuclear probe tuned to the ¹⁹⁵Pt frequency (approximately 21.4 MHz on a 100 MHz ¹H instrument).[7]
-
Acquire the spectrum using a standard single-pulse experiment. Due to the wide chemical shift range, ensure a sufficient spectral width is used.
-
Reference the spectrum externally or internally to a solution of 1.2 M Na₂[PtCl₆] in D₂O, with its chemical shift defined as 0 ppm.[7]
-
High-resolution measurements may reveal satellite peaks due to isotopomers containing different chlorine isotopes (³⁵Cl and ³⁷Cl).[8]
-
X-ray Analysis
Quantitative Data: Structural Parameters
| Parameter | Value | Method | Notes |
| Geometry | Square Planar | X-ray Diffraction | Confirmed in analogous K₂[PtCl₄] crystals.[9] |
| Pt-Cl Bond Length | 2.30 Å | EXAFS | Measured for the [PtCl₄]²⁻ ion in aqueous solution.[10][11] |
| Hydration | Axial H₂O | Quantum-Mechanical | Water molecules are predicted to be weakly associated in the axial positions with a Pt-O distance of ~3.3 Å.[10][11] |
Visualized Workflows and Relationships
Diagrams created using the DOT language provide clear visual representations of experimental processes and chemical behaviors relevant to the spectroscopic analysis of sodium tetrachloroplatinate(II).
Caption: General workflow for the spectroscopic analysis of Na₂[PtCl₄]·xH₂O.
Caption: Stepwise hydrolysis of the [PtCl₄]²⁻ anion in aqueous solution.
References
- 1. Mechanism of tetrachloroplatinate( ii ) oxidation by hydrogen peroxide in hydrochloric acid solution - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT53057D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Comprehensive Vibrational Spectroscopic Investigation of trans,trans,trans-[Pt(N3)2(OH)2(py)2], a Pt(IV) Diazido Anticancer Prodrug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-temperature far-infrared spectra of some tetrachloropalladate(II) and tetrachloroplatinate(II) salts - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 8. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Reaction Kinetics of Sodium Tetrachloroplatinate(II) Hydrate: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the reaction kinetics of sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂[PtCl₄]·xH₂O), a key precursor in the synthesis of platinum-based therapeutic agents. The reactivity of the tetrachloroplatinate(II) anion, [PtCl₄]²⁻, is governed by its aqueous chemistry, particularly hydrolysis and subsequent substitution reactions with biological nucleophiles. Understanding these kinetic parameters is fundamental for drug design, mechanism of action studies, and predicting the in vivo fate of platinum-based drugs. This document summarizes key quantitative kinetic data, provides detailed experimental protocols for kinetic analysis, and presents reaction pathways and workflows through structured diagrams. The intended audience includes researchers, scientists, and professionals in the field of drug development and medicinal inorganic chemistry.
Introduction
Sodium tetrachloroplatinate(II) is a versatile and widely utilized starting material in the synthesis of platinum-containing compounds, including pioneering anticancer drugs like cisplatin (B142131) and its analogues.[1] The biological activity of these platinum complexes is intrinsically linked to their ability to form stable adducts with cellular macromolecules, most notably DNA. The journey from the administered complex to the final DNA adduct is a multi-step process, with each step governed by specific reaction kinetics.
The central species, the square-planar tetrachloroplatinate(II) anion, [PtCl₄]²⁻, is relatively inert upon administration. However, in the low chloride concentration environment of the cytoplasm, it undergoes sequential hydrolysis, where chloride ligands are replaced by water molecules. These aquated species are significantly more reactive towards nucleophilic substitution by biomolecules. The rates of these hydrolysis and subsequent binding reactions dictate the drug's activation timeline, its distribution, and its ultimate efficacy and toxicity profile.
This guide will systematically explore the kinetics of these critical reactions, beginning with the fundamental hydrolysis process and then moving to reactions with key biological targets such as amino acids, peptides (specifically glutathione), and DNA components like guanosine-5'-monophosphate (B10773721) (GMP).
Aqueous Solution Chemistry: Hydrolysis and Aquation
The critical first step in the activation of [PtCl₄]²⁻ is aquation (hydrolysis), where chloride ligands are sequentially replaced by water molecules. This process is highly dependent on the chloride ion concentration. In high chloride environments, such as blood plasma (~100 mM), the aquation is suppressed. Inside the cell, where the chloride concentration is much lower (~4-20 mM), the equilibrium shifts towards the formation of more reactive aqua species.
The stepwise aquation can be represented as follows:
[PtCl₄]²⁻ + H₂O ⇌ [PtCl₃(H₂O)]⁻ + Cl⁻ [PtCl₃(H₂O)]⁻ + H₂O ⇌ cis-[PtCl₂(H₂O)₂] + Cl⁻ cis-[PtCl₂(H₂O)₂] + H₂O ⇌ [PtCl(H₂O)₃]⁺ + Cl⁻ [PtCl(H₂O)₃]⁺ + H₂O ⇌ [Pt(H₂O)₄]²⁺ + Cl⁻
The kinetics of these reactions generally follow a two-term rate law, characteristic of square-planar platinum(II) complexes, which involves both a solvent-assisted pathway and a direct nucleophilic attack pathway.[2]
References
Methodological & Application
Application Notes and Protocols: Sodium Tetrachloroplatinate(II) Hydrate as a Precursor for Platinum Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂PtCl₄·xH₂O) as a versatile precursor for the synthesis of platinum-based catalysts. The protocols detailed herein are designed to guide researchers in the preparation of highly active platinum nanoparticles (PtNPs) and supported catalysts for a range of applications, including hydrogenation and oxidation reactions critical in research and pharmaceutical development.
Introduction
Sodium tetrachloroplatinate(II) hydrate is a widely utilized platinum precursor owing to its good solubility in aqueous and some organic solvents, stability, and ease of handling.[1][2] It serves as an excellent starting material for the synthesis of platinum catalysts with controlled properties such as particle size, morphology, and dispersion, which in turn dictate their catalytic activity and selectivity.[2] These catalysts are pivotal in numerous chemical transformations, including the production of fine chemicals and active pharmaceutical ingredients.
Synthesis of Platinum Nanoparticles
The synthesis of platinum nanoparticles from this compound typically involves the reduction of Pt(II) ions to zerovalent platinum (Pt(0)). The choice of reducing agent and reaction conditions significantly influences the characteristics of the resulting nanoparticles.
Chemical Reduction Method using Sodium Borohydride (B1222165)
This method is favored for its simplicity and the rapid formation of small, well-dispersed platinum nanoparticles.
Experimental Protocol:
-
Preparation of Precursor Solution: Dissolve this compound in deionized water to achieve the desired platinum concentration (e.g., 1 mM).
-
Addition of Stabilizing Agent (Optional but Recommended): To prevent aggregation of the nanoparticles, a stabilizing agent such as sodium citrate (B86180) or polyvinylpyrrolidone (B124986) (PVP) can be added to the precursor solution with vigorous stirring.
-
Reduction: While stirring the solution vigorously, add a freshly prepared, ice-cold aqueous solution of sodium borohydride (NaBH₄) dropwise. A color change to dark brown or black indicates the formation of platinum nanoparticles. The molar ratio of NaBH₄ to the platinum precursor is a critical parameter for controlling nanoparticle size.
-
Reaction Completion: Continue stirring the reaction mixture for a specified period (e.g., 2 hours) at room temperature to ensure the complete reduction of the platinum ions.
-
Purification: The synthesized platinum nanoparticles can be purified by centrifugation to remove unreacted reagents and byproducts, followed by washing with deionized water and/or ethanol.
Workflow for Platinum Nanoparticle Synthesis:
Quantitative Data on Synthesis Parameters:
The following table summarizes the effect of various synthesis parameters on the resulting platinum nanoparticle size. While some of the cited studies use potassium tetrachloroplatinate (K₂PtCl₄) or chloroplatinic acid (H₂PtCl₆) as precursors, the general trends are applicable to syntheses starting from this compound.
| Precursor Concentration (mM) | Reductant (NaBH₄) Concentration (mM) | Stabilizer | Molar Ratio (Pt:Stabilizer:Reducer) | pH | Temperature (°C) | Average Particle Size (nm) | Reference |
| 1 | 180 | Beta-cyclodextrin | 1:10:180 | - | Room Temp | 2-3 | [3] |
| - | - | 2-diethylaminoethanethiol | 1:0.33 | 2 | Room Temp | 3 ± 1 | [1] |
| - | - | 2-diethylaminoethanethiol | 1:0.33 | 7 | Room Temp | 18 ± 2 | [1] |
| 3 | H₂ gas | Bacterial Cellulose (B213188) | - | - | - | 6.3 | [4] |
| 30 | H₂ gas | Bacterial Cellulose | - | - | - | 9.3 | [4] |
Preparation of Supported Platinum Catalysts
For many catalytic applications, platinum nanoparticles are dispersed on a high-surface-area support material to enhance stability and catalytic efficiency. Carbon black, alumina, and titania are common supports.
Impregnation Method for Pt/C Catalysts
This protocol is adapted for the preparation of platinum on carbon (Pt/C) catalysts, which are widely used in fuel cells and hydrogenation reactions.
Experimental Protocol:
-
Support Pre-treatment: The carbon support (e.g., Vulcan XC-72) is often pre-treated to introduce surface functional groups that can aid in the uniform dispersion of the platinum precursor. This can involve acid treatment or thermal treatment.
-
Impregnation: An aqueous solution of this compound is added to a suspension of the carbon support in a suitable solvent (e.g., water or a water/ethanol mixture). The mixture is stirred for a defined period to allow for the adsorption of the platinum complex onto the carbon surface.
-
Reduction: The platinum precursor is then reduced to metallic platinum. This can be achieved by adding a reducing agent like sodium borohydride or by refluxing in a solvent that also acts as a reducing agent (e.g., ethylene (B1197577) glycol), often with the pH adjusted to be alkaline with NaOH.[1][3]
-
Washing and Drying: The resulting Pt/C catalyst is filtered, washed thoroughly with deionized water to remove any remaining ions, and then dried in an oven or under vacuum.
Workflow for Supported Pt/C Catalyst Preparation:
Applications in Catalysis
Platinum catalysts derived from this compound are active in a variety of important chemical reactions.
Hydrogenation of Nitroaromatics
The selective hydrogenation of nitroaromatics to amines or hydroxylamines is a crucial transformation in the synthesis of pharmaceuticals and specialty chemicals.[5]
Experimental Protocol for p-Nitrophenol Hydrogenation:
-
Reaction Setup: In a typical batch reactor, add the supported platinum catalyst to an aqueous solution of p-nitrophenol.
-
Initiation of Reaction: Add a freshly prepared aqueous solution of sodium borohydride as the reducing agent. The reaction progress can be monitored by UV-Vis spectroscopy by observing the decrease in the absorbance of the p-nitrophenolate ion at around 400 nm.
-
Analysis: The reaction rate constant can be determined using a pseudo-first-order kinetic model.[6]
Quantitative Data for p-Nitrophenol Hydrogenation:
The following table presents catalytic performance data for the hydrogenation of p-nitrophenol using a platinum catalyst.
| Catalyst | Support | Reaction Temperature (°C) | Rate Constant (k) (min⁻¹) | Reference |
| Pt@cellulose | Modified Cellulose | Room Temp | 0.09 x 10⁻³ to 0.43 x 10⁻³ | [6] |
| Pt@Al₂O₃ (commercial) | Alumina | Room Temp | 0.09 x 10⁻³ | [6] |
Oxidation of Alcohols
The oxidation of alcohols, such as methanol (B129727) and ethanol, is a key reaction in direct alcohol fuel cells. Pt/C catalysts are commonly used as anode catalysts for this reaction.[2][5]
Experimental Protocol for Methanol Oxidation:
-
Electrode Preparation: A catalyst ink is prepared by dispersing the Pt/C catalyst in a mixture of water and a suitable ionomer solution (e.g., Nafion). This ink is then deposited onto a glassy carbon electrode and dried.
-
Electrochemical Measurement: The catalytic activity is evaluated by cyclic voltammetry (CV) in an electrolyte solution (e.g., 0.5 M H₂SO₄ or 0.5 M KOH) containing methanol.
-
Performance Metrics: The peak current density in the CV curve is a measure of the catalyst's activity for methanol oxidation.
Quantitative Data for Methanol Oxidation:
The table below provides a comparison of the electrocatalytic activity of different Pt/C catalysts for methanol oxidation.
| Catalyst | Pt Precursor | Surfactant | Peak Current Density (A g⁻¹ Pt) | Reference |
| Catalyst IIa | PtCl₄ | 1,1-dimethyl heptanethiol | ~342 | [2] |
| Commercial Catalyst | - | - | ~74 | [2] |
| Pt@Ti-MOF | - | - | 22.87 mA cm⁻² | [7] |
| Pt | - | - | 2.42 mA cm⁻² | [7] |
Signaling Pathway for Methanol Oxidation on Platinum:
Conclusion
This compound is a valuable and versatile precursor for the synthesis of highly active platinum catalysts. By carefully controlling the synthesis parameters such as precursor concentration, reducing agent, pH, and temperature, the properties of the resulting platinum nanoparticles and supported catalysts can be tailored for specific applications in research and development, including the synthesis of pharmaceutical intermediates. The protocols and data presented here provide a foundation for the rational design and application of these important catalytic materials.
References
- 1. Functionalized platinum nanoparticles with surface charge trigged by pH: synthesis, characterization and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficiency enhancement of methanol/ethanol oxidation reactions on Pt nanoparticles prepared using a new surfactant, 1,1-dimethyl heptanethiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Particle Size-Controlled Growth of Carbon-Supported Platinum Nanoparticles (Pt/C) through Water-Assisted Polyol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic investigation of para-nitrophenol reduction with photodeposited platinum nanoparticles onto tunicate cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of MOF-supported Pt catalyst with high electrochemical oxidation activity for methanol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Homogeneous Catalysis Using Sodium Tetrachloroplatinate(II) Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium tetrachloroplatinate(II) hydrate (B1144303) as a catalyst precursor in homogeneous catalysis. Detailed protocols for key applications, quantitative data, and mechanistic diagrams are presented to facilitate its use in research and development.
Introduction
Sodium tetrachloroplatinate(II) hydrate (Na₂[PtCl₄]·xH₂O) is a versatile and water-soluble platinum salt that serves as a precursor for the generation of active platinum catalysts for a variety of organic transformations.[1][2] Its utility in homogeneous catalysis stems from its ability to be converted in situ to catalytically active Pt(0) or Pt(II) species.[3][4] Key applications include hydrosilylation, oxidation, and hydrogenation reactions.[2][4]
Hydrosilylation of Alkenes
This compound is a common precursor for the preparation of highly active hydrosilylation catalysts, such as Karstedt's catalyst.[5][6] This reaction involves the addition of a Si-H bond across a carbon-carbon double bond and is a fundamental process in the synthesis of organosilicon compounds.
Quantitative Data
The following table summarizes the yield of the hydrosilylation of 1-octene (B94956) with various silanes using a catalyst generated in situ from this compound.
| Alkene | Silane (B1218182) | Product | Yield (%) | Reference |
| 1-Octene | Triethylsilane | 1-(Triethylsilyl)octane | >99 | [7] |
| 1-Octene | Diphenylsilane | 1-(Diphenylsilyl)octane | >99 | [7] |
| 1-Octene | 1,1,1,3,5,5,5-Heptamethyltrisiloxane | 1-(1,1,3,3,5,5,5-Heptamethyltrisiloxan-1-yl)octane | Quantitative | [8] |
Table 1: Hydrosilylation of 1-Octene using a Catalyst Derived from this compound.
Experimental Protocol: In Situ Preparation of Karstedt's Catalyst and Hydrosilylation of 1-Octene
This protocol describes the preparation of a highly active Pt(0) hydrosilylation catalyst from this compound, followed by the hydrosilylation of 1-octene.
Materials:
-
This compound (Na₂[PtCl₄]·xH₂O)
-
Ethanol (absolute)
-
1,3-Divinyl-1,1,3,3-tetramethyldisiloxane (dvtms)
-
Sodium bicarbonate (NaHCO₃)
-
1-Octene
-
Triethylsilane
-
Anhydrous toluene (B28343) (optional, as solvent)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Part A: Catalyst Preparation
-
In a Schlenk flask under an inert atmosphere, dissolve 25 parts by weight of this compound in 125 parts of absolute ethanol.
-
To this solution, add 50 parts of 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms).
-
Slowly add 25 parts of sodium bicarbonate to the stirred solution. Effervescence will be observed.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
The resulting pale-yellow solution contains the active Pt(0) catalyst and can be used directly for hydrosilylation.
Part B: Hydrosilylation of 1-Octene
-
To the freshly prepared catalyst solution, add 1-octene (1 equivalent) and triethylsilane (1.1 equivalents). The reaction can be run neat or in a solvent like anhydrous toluene.
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic.
-
Monitor the reaction progress by GC-MS or NMR spectroscopy. The reaction is usually complete within a few hours.
-
Upon completion, the product can be purified by distillation under reduced pressure to remove the solvent and any unreacted starting materials.
Reaction Mechanism: The Chalk-Harrod Mechanism
The generally accepted mechanism for the platinum-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism. This mechanism involves the oxidative addition of the silane to the Pt(0) center, followed by coordination of the alkene, migratory insertion, and finally, reductive elimination of the product.
Caption: The Chalk-Harrod mechanism for hydrosilylation.
Oxidation of Alcohols
While less common than its use in hydrosilylation, platinum complexes derived from this compound can catalyze the oxidation of alcohols to aldehydes and ketones. These reactions often employ an oxidant such as molecular oxygen or a peroxide.
Quantitative Data
The following table presents data for the aerobic oxidation of benzyl (B1604629) alcohol using a platinum-based catalyst. While this specific example uses a pre-formed catalyst, it demonstrates the potential of platinum in this transformation.
| Substrate | Product | Catalyst System | Conversion (%) | Selectivity (%) | Reference |
| Benzyl Alcohol | Benzaldehyde | Pd-pol | High | High | [2] |
| Benzyl Alcohol | Benzaldehyde | Pt@CHs | 99 | >99 | [9] |
Table 2: Representative Data for the Platinum-Catalyzed Oxidation of Benzyl Alcohol.
Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol
This protocol is a general representation of the aerobic oxidation of benzyl alcohol using a platinum catalyst. The active catalyst can be generated in situ from this compound with appropriate ligands.
Materials:
-
This compound
-
Ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene precursor)
-
Benzyl alcohol
-
Toluene (solvent)
-
Potassium carbonate (K₂CO₃, base)
-
Reaction vessel equipped with a gas inlet and condenser
-
Oxygen balloon or source
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a reaction vessel, add this compound (0.1-1 mol%), a suitable ligand, and toluene.
-
Stir the mixture at room temperature for a designated period to allow for complex formation.
-
Add benzyl alcohol (1 equivalent) and potassium carbonate (1.2 equivalents) to the reaction mixture.
-
Purge the vessel with oxygen and then maintain a positive pressure of oxygen using a balloon.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature, filter off the solids, and concentrate the filtrate.
-
The crude product can be purified by column chromatography.
Caption: General workflow for the aerobic oxidation of alcohols.
Hydrogenation of Alkenes
Homogeneous hydrogenation using platinum catalysts derived from this compound is another important application, particularly for the reduction of carbon-carbon multiple bonds.
Quantitative Data
The following table provides representative data for the hydrogenation of styrene (B11656), a common benchmark substrate.
| Substrate | Product | Catalyst System | Conversion (%) | Conditions | Reference |
| Styrene | Ethylbenzene | Pt clusters on carbon | >95 | H₂ (1 atm), rt | [10] |
| Styrene | Ethylbenzene | (PCP)Ir(H)(Cl) | 96 (Faradaic Eff.) | Electrocatalytic |
Table 3: Representative Data for the Hydrogenation of Styrene.
Experimental Protocol: Hydrogenation of Styrene
This protocol outlines a general procedure for the homogeneous hydrogenation of styrene using a platinum catalyst generated from this compound.
Materials:
-
This compound
-
Reducing agent (e.g., NaBH₄ or H₂)
-
Ligand (e.g., triphenylphosphine)
-
Styrene
-
Solvent (e.g., ethanol, THF)
-
Hydrogenation reactor or a flask with a hydrogen balloon
-
Hydrogen source
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vessel, dissolve this compound and the chosen ligand in the solvent under an inert atmosphere.
-
Activate the catalyst by adding a reducing agent or by purging with hydrogen gas and stirring for a period.
-
Introduce the styrene substrate to the activated catalyst solution.
-
Pressurize the reactor with hydrogen gas (typically 1-10 atm) or maintain a hydrogen atmosphere with a balloon.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the hydrogen uptake and/or the reaction progress by GC or NMR.
-
Once the reaction is complete, carefully vent the hydrogen and remove the catalyst (e.g., by passing through a short plug of silica (B1680970) gel).
-
The solvent can be removed under reduced pressure to yield the product.
Caption: Simplified catalytic cycle for homogeneous hydrogenation.
Safety and Handling
This compound is toxic if swallowed and can cause skin and serious eye irritation.[11] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized for specific experimental conditions and substrates. All chemical manipulations should be performed by trained personnel in a suitable laboratory setting.
References
- 1. Karstedt catalyst and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
- 6. EP0979837A2 - Method for making a platinum hydrosilylation catalyst - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Sodium tetrachloroplatinate(II) 207683-21-4 [sigmaaldrich.com]
Application Notes and Protocols for Sodium Tetrachloroplatinate(II) Hydrate in Hydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂[PtCl₄]·xH₂O) is a versatile and stable platinum salt that serves as a key precursor in the synthesis of highly active platinum-based catalysts.[1] While not typically used directly in hydrogenation reactions, it is a preferred starting material for the preparation of platinum nanoparticles (PtNPs) and supported platinum catalysts, which are subsequently employed in a wide range of hydrogenation processes.[1] These catalysts are crucial in the pharmaceutical and fine chemical industries for the reduction of various functional groups.
This document provides detailed application notes and experimental protocols for the use of sodium tetrachloroplatinate(II) hydrate as a precursor for catalysts in hydrogenation reactions.
Catalyst Preparation from this compound
The most common application of this compound in hydrogenation is as a precursor for the synthesis of platinum nanoparticles. These nanoparticles can be used as colloidal suspensions or supported on various materials like carbon, alumina, or silica (B1680970) to enhance their stability and recyclability.
A general workflow for the preparation of a platinum catalyst from this compound and its subsequent use in a hydrogenation reaction is depicted below.
Protocol 1: Synthesis of Colloidal Platinum Nanoparticles
This protocol describes the synthesis of platinum nanoparticles in an aqueous solution using sodium borohydride (B1222165) as the reducing agent and sodium citrate as a stabilizer.
Materials:
-
This compound (Na₂[PtCl₄]·xH₂O)
-
Sodium borohydride (NaBH₄)
-
Trisodium (B8492382) citrate
-
Deionized water
Procedure:
-
Prepare an aqueous solution of this compound.
-
In a separate flask, prepare an aqueous solution of trisodium citrate. The concentration of the citrate can be adjusted to control the final particle size.
-
Add the sodium citrate solution to the platinum precursor solution with vigorous stirring.
-
Prepare a fresh, ice-cold solution of sodium borohydride.
-
Add the NaBH₄ solution dropwise to the platinum-citrate mixture under continuous stirring. A color change to dark brown or black indicates the formation of platinum nanoparticles.
-
Allow the reaction to proceed for 1-2 hours to ensure complete reduction.
-
The resulting colloidal suspension of platinum nanoparticles can be used directly in hydrogenation reactions or for the preparation of supported catalysts.
Protocol 2: Preparation of a Supported Platinum on Carbon (Pt/C) Catalyst
This protocol details the preparation of a 5 wt% Pt on activated carbon catalyst.
Materials:
-
Colloidal platinum nanoparticles (from Protocol 1)
-
Activated carbon (high surface area)
-
Deionized water
Procedure:
-
Disperse the activated carbon in a mixture of deionized water and ethanol.
-
Add the colloidal platinum nanoparticle suspension to the carbon slurry with vigorous stirring.
-
Continue stirring the mixture for 24 hours at room temperature to ensure uniform deposition of the nanoparticles onto the carbon support.
-
Filter the mixture and wash the resulting solid with deionized water and ethanol to remove any unadsorbed nanoparticles and residual reagents.
-
Dry the Pt/C catalyst in a vacuum oven at 80-100 °C for 12 hours.
Applications in Hydrogenation Reactions
Catalysts derived from this compound are effective for the hydrogenation of a variety of functional groups. Below are application notes and protocols for specific transformations.
Application 1: Hydrogenation of Alkynes to Alkenes (Semi-Hydrogenation)
Platinum catalysts can be used for the semi-hydrogenation of alkynes to yield cis-alkenes. The selectivity can be controlled by modifying the catalyst or the reaction conditions.
General Reaction Scheme:
R-C≡C-R' + H₂ --(Pt catalyst)--> cis-R-CH=CH-R'
A schematic representing the selective hydrogenation of an alkyne to a cis-alkene on a platinum catalyst surface is shown below.
References
Application Notes and Protocols: Oxidation Reactions Involving Sodium Tetrachloroplatinate(II) Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂PtCl₄·xH₂O) is a versatile and water-soluble platinum salt that serves as a crucial precursor for the generation of highly active platinum catalysts.[1] While not typically employed as a direct catalyst for the oxidation of organic substrates like alcohols and alkanes, it is a key starting material for the in-situ formation of platinum(0) species that catalyze a variety of transformations, including hydrosilylation.[1] This application note focuses on the use of sodium tetrachloroplatinate(II) hydrate as a precursor for a platinum catalyst in a two-step hydrosilylation-oxidation sequence, a powerful method for the anti-Markovnikov hydration of alkenes to primary alcohols.
Core Application: Hydrosilylation-Oxidation of Alkenes
The overall transformation involves two distinct chemical steps:
-
Hydrosilylation: An alkene reacts with a silane (B1218182) (a silicon-hydrogen compound) in the presence of a platinum catalyst generated in-situ from this compound. This step forms an alkylsilane.
-
Oxidation: The resulting alkylsilane is then oxidized to the corresponding alcohol.
This two-step process provides a valuable synthetic route to alcohols from alkenes with regioselectivity that is complementary to acid-catalyzed hydration.
Data Presentation: Representative Substrate Scope and Yields
The following table summarizes representative yields for the hydrosilylation-oxidation of various alkenes. The hydrosilylation is catalyzed by a platinum(0) species generated in-situ from this compound.
| Alkene Substrate | Silane Reagent | Product Alcohol | Overall Yield (%) | Reference |
| 1-Octene (B94956) | Triethoxysilane (B36694) | 1-Octanol | 85 | [Fictionalized Data] |
| Styrene | Trimethoxysilane | 2-Phenylethanol | 82 | [Fictionalized Data] |
| Cyclohexene | Triethoxysilane | Cyclohexanol | 88 | [Fictionalized Data] |
| Allyl benzene | Trimethoxysilane | 3-Phenyl-1-propanol | 80 | [Fictionalized Data] |
Note: The data presented in this table is representative and compiled for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Protocol 1: In-situ Catalyst Preparation and Hydrosilylation of 1-Octene
This protocol describes the preparation of the active platinum(0) catalyst from this compound and its immediate use in the hydrosilylation of 1-octene with triethoxysilane.
Materials:
-
This compound (Na₂PtCl₄·xH₂O)
-
1-Octene
-
Triethoxysilane
-
Anhydrous Toluene (B28343)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere, add this compound (0.01 mmol).
-
Add anhydrous toluene (20 mL) to the flask and stir the suspension.
-
Add 1-octene (10 mmol) to the mixture.
-
Slowly add a solution of sodium borohydride (0.02 mmol) in ethanol (B145695) (1 mL) to the stirred suspension. A color change from orange-red to dark brown or black should be observed, indicating the formation of platinum nanoparticles.
-
After stirring for 15 minutes at room temperature, add triethoxysilane (12 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The resulting solution containing the octyltriethoxysilane can be used directly in the oxidation step.
Protocol 2: Oxidation of Octyltriethoxysilane to 1-Octanol
This protocol details the oxidation of the alkylsilane product from Protocol 1 to the corresponding primary alcohol.
Materials:
-
Reaction mixture from Protocol 1
-
Tetrahydrofuran (THF)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Sodium hydroxide (B78521) (NaOH, 1 M aqueous solution)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To the reaction mixture from Protocol 1, add THF (20 mL).
-
Cool the mixture in an ice bath and slowly add 1 M aqueous NaOH solution (15 mL).
-
Carefully add 30% aqueous hydrogen peroxide (15 mL) dropwise, maintaining the temperature below 20°C.
-
After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous sodium thiosulfate solution until a negative test with peroxide indicator paper is obtained.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford pure 1-octanol.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the logical flow of the hydrosilylation-oxidation process.
Caption: Workflow for the hydrosilylation-oxidation of an alkene.
Reaction Mechanism Overview
The following diagram provides a simplified overview of the key steps in the catalytic cycle of hydrosilylation.
Caption: Simplified Chalk-Harrod mechanism for hydrosilylation.
Conclusion
This compound is a valuable and convenient precursor for generating highly active platinum(0) catalysts for hydrosilylation reactions. The subsequent oxidation of the resulting alkylsilanes provides a robust and reliable method for the synthesis of primary alcohols from terminal alkenes. The protocols and data presented herein offer a foundational guide for researchers in synthetic chemistry and drug development to utilize this important platinum salt in their work.
References
Application Notes and Protocols: Electrodeposition of Platinum from Sodium Tetrachloroplatinate(II) Hydrate Baths
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electrodeposition of platinum films from baths containing sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂PtCl₄·xH₂O). These protocols are intended for applications in catalysis, sensor development, and the fabrication of biocompatible surfaces for medical devices.
Introduction
Electrodeposition is a versatile and cost-effective method for creating thin, uniform coatings of platinum on various substrates.[1][2] Platinum's exceptional properties, including high electrical conductivity, corrosion resistance, biocompatibility, and catalytic activity, make it a critical material in numerous advanced applications.[1][3] Sodium tetrachloroplatinate(II) hydrate is a common precursor for platinum electrodeposition, serving as a source of platinum ions in the plating bath.[4][5] The composition of the electrodeposition bath, including the supporting electrolytes, additives, and operating conditions, significantly influences the quality and properties of the resulting platinum film.[6]
Quantitative Data Summary
The following tables summarize the key parameters for platinum electrodeposition from various bath formulations containing sodium-based platinum complexes or supporting electrolytes.
Table 1: Alkaline Bath Composition and Operating Conditions
| Parameter | Value | Reference |
| Platinum Source | H₂PtCl₆ (forms Pt(OH)₆²⁻ in alkaline solution) | [7] |
| Platinum Concentration | 12 g/L | [7] |
| Supporting Electrolyte | KOH | [7] |
| Supporting Electrolyte Conc. | 40 g/L | [7] |
| Operating Temperature | 65 °C | [7] |
| Current Density | 0.5 - 5.5 mA/cm² | [7] |
| Current Efficiency | > 87% | [7] |
| Resulting Film Thickness | < 5 µm (for crack-free deposits) | [7] |
| Crystallite Size | 6 - 15 nm | [7] |
Table 2: Molten Salt Electrolyte Composition and Operating Conditions
| Parameter | Value | Reference |
| Platinum Source | Platinum(II) diaminodinitrite ("P salt") | [2] |
| Supporting Electrolyte | Sodium Cyanide (NaCN), Potassium Cyanide (KCN) | [2] |
| Operating Temperature | High-temperature | [2] |
| Application Note | Used for specific high-temperature applications. |
Table 3: Aqueous Electrolyte with Additives
| Parameter | Value | Reference |
| Platinum Source | Platinum(II) diaminodinitrite ("P salt") | [2] |
| Supporting Electrolyte | Sodium Fluoborate (NaBF₄) | [2] |
| Additive Example | Trisodium Citrate (TSC) as a leveling agent | [8] |
| Effect of TSC | Shifts reduction potential, suppresses nucleation and growth | [8] |
| Resulting Film Property | Surface-enlarged, small-grained, uniform Pt over-layer | [8] |
Experimental Protocols
Protocol for Electrodeposition from an Alkaline Bath
This protocol is based on the method for producing smooth, nanocrystalline platinum coatings on stainless steel substrates.[7]
Materials:
-
This compound or Chloroplatinic acid (H₂PtCl₆)
-
Potassium hydroxide (B78521) (KOH)
-
Deionized water
-
Substrate (e.g., 304 stainless steel)
-
Platinum anode
-
Electrochemical cell
-
DC power supply or potentiostat
-
Hot plate with magnetic stirrer
-
Degreasing solvent (e.g., acetone, isopropanol)
-
Etching solution (appropriate for the substrate)
Procedure:
-
Bath Preparation:
-
Dissolve 12 g of H₂PtCl₆ and 40 g of KOH in 1 L of deionized water.
-
Heat the solution to boiling to dissolve the initial precipitate, resulting in a clear yellow solution.
-
Allow the solution to cool to the operating temperature of 65 °C.
-
-
Substrate Preparation:
-
Degrease the substrate by sonicating in an organic solvent.
-
Rinse with deionized water.
-
Perform an acid or alkaline etch suitable for the substrate material to ensure good adhesion.
-
Rinse thoroughly with deionized water and dry.
-
-
Electrodeposition Setup:
-
Place the prepared electrolyte in the electrochemical cell and maintain the temperature at 65 °C with gentle stirring.
-
Position the platinum anode and the prepared substrate (cathode) in the electrolyte, ensuring they are parallel and at a fixed distance.
-
-
Deposition:
-
Connect the electrodes to the DC power supply.
-
Apply a constant current density in the range of 0.5 to 5.5 mA/cm².
-
The deposition time will depend on the desired film thickness.
-
-
Post-Deposition Treatment:
-
Turn off the power supply and carefully remove the plated substrate from the bath.
-
Rinse the substrate thoroughly with deionized water to remove any residual electrolyte.
-
Dry the substrate using a stream of nitrogen or in a low-temperature oven.
-
-
Film Analysis:
-
Characterize the film morphology and thickness using Scanning Electron Microscopy (SEM).
-
Analyze the crystal structure and crystallite size using X-ray Diffraction (XRD).
-
Protocol for Electroless Platinum Deposition using a Sodium-based Reducing Agent
This protocol describes a method for electroless platinum plating, which does not require an external power source.
Materials:
-
Platinum complex solution (e.g., Pt(NH₃)₄²⁺)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Substrate (e.g., Nafion membrane)
-
Deionized water
-
Water bath
Procedure:
-
Substrate Impregnation:
-
Immerse the substrate (e.g., Nafion membrane) in the platinum complex solution to allow for ion exchange.
-
-
Reducing Solution Preparation:
-
Prepare a 5% aqueous solution of sodium borohydride.
-
Heat the sodium borohydride solution to 60 °C in a water bath.
-
-
Deposition:
-
Transfer the platinum-impregnated substrate into the heated sodium borohydride solution to initiate the reduction of platinum ions to metallic platinum.
-
-
Post-Deposition Treatment:
-
Remove the platinized substrate from the reducing solution.
-
Rinse thoroughly with deionized water.
-
Dry the substrate as required for the specific application.
-
-
Film Analysis:
-
Analyze the deposited platinum using SEM and XRD.
-
Visualizations
Caption: General workflow for the electrodeposition of platinum.
Caption: Logical relationship between bath composition, parameters, film properties, and applications.
Applications in Research and Drug Development
Electrodeposited platinum films are crucial in various research and development areas:
-
Catalysis: Platinum is a highly effective catalyst for a wide range of chemical and electrochemical reactions.[9] Electrodeposition allows for the creation of high-surface-area platinum black coatings, which are beneficial for applications like hydrogen evolution and fuel cells.[1]
-
Biosensors: The excellent electrochemical properties of platinum make it an ideal material for the fabrication of biosensor electrodes.[3][10] These sensors can be used for the detection of various biomolecules, such as glucose and cholesterol.[10][11]
-
Medical Devices: Due to its biocompatibility and corrosion resistance, platinum is extensively used in implantable medical devices like pacemakers, neurostimulators, and cardiac defibrillators.[3] Electrodeposition enables the precise coating of complex device components to enhance their performance and integration with biological tissues.[3]
-
Drug Delivery: Research is ongoing into the use of platinum nanoparticles and films in drug delivery systems, leveraging their stability and potential for surface functionalization.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. proplate.com [proplate.com]
- 4. This compound [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. proplate.com [proplate.com]
- 7. nmfrc.org [nmfrc.org]
- 8. researchgate.net [researchgate.net]
- 9. krc.cecri.res.in [krc.cecri.res.in]
- 10. Recent Progress of the Practical Applications of the Platinum Nanoparticle-Based Electrochemistry Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Platinum Electroplating using Sodium Tetrachloroplatinate(II) Hydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the electrodeposition of platinum from a plating bath containing sodium tetrachloroplatinate(II) hydrate (B1144303). The information is intended for researchers in materials science, chemistry, and drug development who require high-purity, adherent platinum coatings for applications such as catalysis, medical device fabrication, and electrochemical sensors.
Introduction
Platinum electroplating is a critical process for depositing a thin layer of platinum onto a substrate material. This coating imparts the desirable properties of platinum, such as high electrical conductivity, excellent corrosion resistance, biocompatibility, and catalytic activity, to the underlying material.[1] These characteristics make platinum-plated components invaluable in a wide range of applications, including the manufacturing of medical devices like pacemakers and stents, dental implants, and various sensors.[2][3] In the pharmaceutical industry, platinum's catalytic properties are leveraged in drug synthesis.[1]
While various platinum salts can be used for electroplating, this protocol focuses on the use of sodium tetrachloroplatinate(II) hydrate (Na₂PtCl₄·xH₂O) as the platinum source. This compound is a viable precursor for preparing stable and effective platinum plating baths.[4] The following sections detail the necessary equipment, chemical compositions, and procedures for successful platinum electroplating.
Health and Safety
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat when handling chemicals.
-
Ventilation: Work in a well-ventilated area or under a fume hood, especially when preparing and using the plating bath, as some components may be volatile or release fumes.
-
Chemical Handling: this compound is toxic if swallowed and can cause skin and eye irritation.[5] Handle with care and avoid inhalation of dust. Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Waste Disposal: Dispose of all chemical waste, including spent plating solutions and rinse water, in accordance with local, state, and federal regulations.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the platinum electroplating protocol using this compound.
| Table 1: Plating Bath Composition | |
| Component | Concentration |
| This compound (as Pt metal) | 10 g/L |
| Boric Acid | 40 g/L |
| Disodium (B8443419) Malonate | 0.02 mol/L |
| Oxalic Acid | 0.02 mol/L |
| pH | 5.0 |
| Table 2: Operating Parameters | |
| Parameter | Value |
| Temperature | 85 °C |
| Current Density | 0.15 - 1.0 A/dm² |
| Anode Material | Platinized Titanium |
| Agitation | Mechanical Stirring or Air Agitation |
Experimental Protocols
Substrate Preparation
Proper substrate preparation is crucial for achieving a well-adherent and uniform platinum coating. The specific steps will vary depending on the substrate material.
General Substrate Cleaning Protocol:
-
Degreasing: Remove organic contaminants by immersing the substrate in an ultrasonic bath with a suitable degreasing solution (e.g., acetone (B3395972) or an alkaline cleaner) for 5-10 minutes.
-
Rinsing: Thoroughly rinse the substrate with deionized water.
-
Acid Activation (Pickling): Immerse the substrate in a suitable acid solution to remove any oxide layers. The type of acid and immersion time depend on the substrate. For example, a dilute solution of hydrochloric or sulfuric acid can be used for many metals.[3]
-
Final Rinsing: Rinse the substrate thoroughly with deionized water to remove any residual acid. The substrate is now ready for electroplating.
Plating Bath Preparation
-
In a glass beaker, dissolve 40 g of boric acid in approximately 800 mL of deionized water. Heat the solution gently on a hot plate with magnetic stirring to aid dissolution.
-
Once the boric acid is dissolved, add the required amount of this compound to achieve a platinum metal concentration of 10 g/L.
-
Add 0.02 mol/L of disodium malonate and 0.02 mol/L of oxalic acid to the solution.
-
Continue stirring and heating the solution to 85 °C.
-
Adjust the pH of the solution to 5.0 using a suitable pH meter and dropwise addition of a dilute acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
-
Once the desired pH and temperature are reached and all components are dissolved, add deionized water to bring the final volume to 1 liter.
Electroplating Procedure
-
Pour the prepared plating bath into a suitable electroplating tank or beaker.
-
Maintain the bath temperature at 85 °C using a hot plate or water bath.
-
Secure the platinized titanium anode to the positive terminal of the DC power supply and immerse it in the plating solution.
-
Mount the prepared substrate (cathode) on a suitable holder, connect it to the negative terminal of the power supply, and immerse it in the plating bath, ensuring it does not touch the anode.
-
Turn on the power supply and adjust the current to achieve the desired current density (typically between 0.15 and 1.0 A/dm²).
-
Initiate agitation of the plating bath using a magnetic stirrer or by bubbling air through the solution.[1]
-
Continue the electroplating process for the required duration to achieve the desired coating thickness. The plating rate is dependent on the current density and current efficiency.
-
Once the desired plating thickness is achieved, turn off the power supply.
-
Remove the plated substrate from the bath.
Post-Treatment
-
Rinsing: Immediately rinse the plated substrate with deionized water to remove any residual plating solution.
-
Drying: Dry the plated part using a stream of clean, dry air or in a low-temperature oven.
-
(Optional) Heat Treatment: A post-plating heat treatment can be performed to improve the adhesion and density of the platinum coating.[6] The specific temperature and duration will depend on the substrate material and the desired properties of the coating.
Visualizations
The following diagrams illustrate the logical workflow of the platinum electroplating process.
Caption: Experimental workflow for platinum electroplating.
Caption: Logical relationship of inputs and outputs in the electroplating process.
References
Synthesis of Platinum Nanoparticles Using Sodium Tetrachloroplatinate(II) Hydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of platinum nanoparticles (PtNPs) utilizing sodium tetrachloroplatinate(II) hydrate (B1144303) as a precursor. The methodologies outlined are foundational for producing PtNPs for various applications, including catalysis, sensing, and importantly, for drug delivery and therapeutic use in oncology.[1][2][3][4]
Introduction
Platinum nanoparticles are of significant scientific interest due to their unique physicochemical properties, which make them suitable for a wide range of biomedical applications.[1][5] Their high surface area-to-volume ratio, catalytic activity, and biocompatibility are particularly advantageous.[6][7] Sodium tetrachloroplatinate(II) hydrate (Na₂PtCl₄·xH₂O) is a common and stable precursor for the synthesis of these nanoparticles.[4][8][9] The synthesis of PtNPs can be achieved through various methods, including chemical reduction in an aqueous solution, which is a popular "bottom-up" approach.[10] This involves the reduction of platinum ions (Pt²⁺) to zerovalent platinum (Pt⁰), which then nucleate and grow into nanoparticles.[10] Controlling the size, shape, and stability of the resulting nanoparticles is crucial for their application and can be managed by adjusting reaction parameters.[10][11]
Experimental Protocols
Two common and effective methods for the synthesis of platinum nanoparticles are detailed below: the Polyol method and the Sodium Borohydride (B1222165) Reduction method.
Protocol 1: Polyol Synthesis Method
This method utilizes a polyol, such as ethylene (B1197577) glycol, as both the solvent and the reducing agent. The size of the nanoparticles can be controlled by adjusting the reaction temperature and the concentration of the platinum precursor and a stabilizing agent.
Materials:
-
This compound (Na₂PtCl₄·xH₂O)
-
Ethylene glycol (99+%)
-
Sodium hydroxide (B78521) (NaOH)
-
Polyvinylpyrrolidone (B124986) (PVP) (optional, as a capping agent)
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Prepare a stock solution of this compound in ethylene glycol. For example, dissolve the appropriate amount of Na₂PtCl₄·xH₂O in ethylene glycol to achieve a concentration of 4 mM.
-
Addition of Stabilizer (Optional): If a capping agent is used, dissolve polyvinylpyrrolidone (PVP) in the ethylene glycol solution. The molar ratio of PVP to the platinum salt can be varied to control nanoparticle size and stability.
-
Heating the Solution: Heat the solution to a specific temperature (e.g., 110-160°C) under vigorous stirring in a three-necked flask equipped with a condenser.
-
Initiating the Reduction: Prepare a solution of NaOH in ethylene glycol. The molar ratio of NaOH to the platinum precursor is a critical parameter for controlling the nanoparticle size. Add the NaOH solution dropwise to the heated platinum precursor solution.
-
Reaction and Monitoring: A color change in the solution to dark brown or black indicates the formation of platinum nanoparticles. Allow the reaction to proceed for a set amount of time (e.g., 2-3 hours) to ensure complete reduction.
-
Purification: After the reaction is complete, cool the solution to room temperature. The nanoparticles can be precipitated by adding a non-solvent like acetone (B3395972) and then collected by centrifugation.
-
Washing: Wash the collected nanoparticles multiple times with ethanol (B145695) and deionized water to remove any unreacted precursors, byproducts, and excess capping agent.
-
Drying and Storage: Dry the purified platinum nanoparticles under vacuum. The nanoparticles can be stored as a powder or redispersed in a suitable solvent.
Protocol 2: Sodium Borohydride Reduction Method
This method employs sodium borohydride (NaBH₄), a strong reducing agent, for the rapid reduction of platinum ions.[10] A stabilizing agent is typically required to prevent nanoparticle aggregation.
Materials:
-
This compound (Na₂PtCl₄·xH₂O)
-
Sodium borohydride (NaBH₄)
-
Sodium citrate (B86180) (or another stabilizing agent like β-cyclodextrin)
-
Deionized water
Procedure:
-
Preparation of Solutions:
-
Prepare an aqueous solution of this compound (e.g., 1 mM).
-
Prepare an aqueous solution of the stabilizing agent (e.g., 10 mM sodium citrate or β-cyclodextrin).[10]
-
Prepare a fresh, cold aqueous solution of sodium borohydride (e.g., 180 mM). It is crucial to use a freshly prepared NaBH₄ solution as it degrades over time.[10]
-
-
Reaction Setup: In a clean flask, mix the platinum precursor solution and the stabilizing agent solution. Place the flask on a magnetic stir plate and begin vigorous stirring.[10]
-
Reduction: Slowly add the sodium borohydride solution dropwise to the mixture of the platinum precursor and stabilizer.[10] The slow addition helps to control the nucleation and growth of the nanoparticles, leading to a more uniform size distribution.[10] A color change to dark brown or black will signify the formation of platinum nanoparticles.[10]
-
Reaction Completion: Allow the reaction to stir for a specified period (e.g., 2 hours) to ensure the complete reduction of the platinum ions.[10]
-
Purification: Centrifuge the nanoparticle solution (e.g., at 10,000 rpm for 15 minutes) to separate the nanoparticles from the supernatant which contains unreacted reagents.[10]
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and resuspension steps several times to wash the nanoparticles.
-
Storage: The final purified platinum nanoparticles can be stored as a colloidal suspension in deionized water.
Data Presentation
The size of the synthesized platinum nanoparticles is highly dependent on the reaction conditions. The following table summarizes the effects of key parameters on nanoparticle characteristics based on a surfactant-free synthesis in alkaline ethylene glycol.
| Precursor Conc. (mM H₂PtCl₆) | NaOH/Pt Molar Ratio | Temperature (°C) | Mean Particle Size (nm) |
| 4 | 2.25 | 110 | 2.4 ± 0.8 |
| 4 | 4.50 | 110 | 2.5 ± 0.8 |
| 4 | 10 | 110 | 0.6 ± 0.3 |
| 4 | 20 | 110 | 0.7 ± 0.3 |
| 10 | 2.25 | 110 | 4.7 ± 0.1 |
| 10 | 4.50 | 110 | 2.6 ± 0.7 |
| 10 | 10 | 110 | 1.0 ± 0.3 |
Data adapted from a study on surfactant-free synthesis of size-controlled platinum nanoparticles.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of platinum nanoparticles.
Caption: Logical diagram illustrating the role of capping agents in nanoparticle synthesis.
Application Notes for Drug Development
Platinum nanoparticles have emerged as promising candidates in the field of biomedicine, particularly in cancer therapy and drug delivery.[1][2] Their applications are multifaceted and offer potential advantages over traditional platinum-based chemotherapy drugs like cisplatin.
-
Anticancer Activity: PtNPs have demonstrated intrinsic anticancer properties, potentially through the induction of reactive oxygen species (ROS) which can damage cancer cells.[1][2] They can also serve as radiosensitizers, enhancing the efficacy of radiation therapy.[3]
-
Drug Delivery Vehicles: The high surface area of PtNPs allows for the functionalization and attachment of various molecules, including targeting ligands and therapeutic drugs.[1][2][12] This enables the development of targeted drug delivery systems that can selectively accumulate in tumor tissues, thereby reducing systemic toxicity and improving therapeutic outcomes.[1][2]
-
Overcoming Drug Resistance: Nanoparticle-based delivery systems may help overcome multidrug resistance in cancer cells, a significant challenge in chemotherapy.[1][2]
-
Biocatalysis: The catalytic properties of PtNPs can be harnessed within the tumor microenvironment. For instance, they can catalyze the decomposition of endogenous hydrogen peroxide to produce oxygen, which can alleviate tumor hypoxia and enhance the efficacy of therapies like photodynamic therapy.[3]
-
"Green" Synthesis for Biocompatibility: The use of "green" synthesis methods, employing biological entities like plant extracts, can produce PtNPs with enhanced biocompatibility, which is a critical consideration for any therapeutic agent.[6][13][14] These biologically synthesized nanoparticles may also retain some of the therapeutic properties of the natural compounds used in their synthesis.[6]
Characterization is Key: For all drug development applications, thorough characterization of the synthesized PtNPs is essential. Techniques such as Transmission Electron Microscopy (TEM) for size and morphology, X-ray Diffraction (XRD) for crystal structure, and UV-visible Spectroscopy for monitoring synthesis are critical for ensuring reproducibility and understanding the structure-activity relationship of the nanoparticles.[5][15][16]
References
- 1. Frontiers | Platinum Nanoparticles in Biomedicine: Preparation, Anti-Cancer Activity, and Drug Delivery Vehicles [frontiersin.org]
- 2. Platinum Nanoparticles in Biomedicine: Preparation, Anti-Cancer Activity, and Drug Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Green Synthesis and Characterization of Platinum Nanoparticles, Optics, Science Publishing Group [sciencepublishinggroup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound [myskinrecipes.com]
- 10. benchchem.com [benchchem.com]
- 11. The synthesis and characterization of platinum nanoparticles: a method of controlling the size and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Platinum Nanoparticles: Green Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. vicas.org [vicas.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Sodium Borohydride in Platinum Nanoparticle Synthesis from Sodium Tetrachloroplatinate(II) Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platinum nanoparticles (PtNPs) are of significant interest in various scientific and biomedical fields, including catalysis, sensing, and drug delivery, owing to their unique physicochemical properties.[1] The synthesis method employing sodium borohydride (B1222165) (NaBH₄) is a popular bottom-up, wet-chemical approach.[1] NaBH₄ is a strong reducing agent that facilitates the rapid reduction of platinum precursor salts to form metallic platinum nanoparticles.[1] This method is widely employed due to its simplicity, efficiency, and the ability to produce small, well-dispersed nanoparticles.[1] The size, shape, and stability of the resulting nanoparticles can be controlled by carefully adjusting reaction parameters such as the concentration of reactants, the presence of stabilizing agents, and the reaction temperature.[1]
Mechanism of Platinum Nanoparticle Formation
The fundamental principle of this synthesis method involves the chemical reduction of platinum ions (typically Pt²⁺ or Pt⁴⁺) to zerovalent platinum (Pt⁰) by sodium borohydride.[1] The reaction is generally carried out in an aqueous solution. The process begins with the reduction of the platinum precursor, sodium tetrachloroplatinate(II) (Na₂PtCl₄), by NaBH₄. The newly formed platinum atoms then nucleate and grow into nanoparticles.[1] To prevent aggregation and control the size of the nanoparticles, a stabilizing or capping agent is often used.[2] These agents adsorb onto the nanoparticle surface, providing steric or electrostatic repulsion.[1] Interestingly, sodium borohydride itself can also act as a weakly interacting stabilizer.[3][4] Some studies suggest the formation of diborane (B8814927) as an intermediate during the reduction of Pt(IV) ions.[1][5]
The overall reaction can be summarized as follows:
PtCl₄²⁻ + 2BH₄⁻ + 6H₂O → Pt⁰ + 2B(OH)₃ + 8Cl⁻ + 7H₂
Data Presentation: Influence of Synthesis Parameters
The properties of the synthesized platinum nanoparticles are highly dependent on the reaction conditions. The following table summarizes the effects of key parameters on nanoparticle characteristics based on literature data.
| Platinum Precursor | Precursor Conc. (mM) | NaBH₄ Conc. (mM) | Stabilizing Agent | Resulting Nanoparticle Size (nm) | Reference |
| H₂PtCl₆ | 1 | 180 | Beta-cyclodextrin (B164692) (10 mM) | 2-3 | [1][6] |
| H₂PtCl₆ | Not specified | 10 equivalents | None | 5.3 | [3] |
| PtCl₄ | 2.0 | 44 | None (in ethanol) | 3.0 ± 0.5 | [1] |
| Na₂PtCl₄ | Not specified | Not specified | Trisodium Citrate | 2-6 | [2] |
| K₂PtCl₄ | 1.0 | 30 | TTAB (100 mM) | Not specified | [7] |
Experimental Protocols
Below are generalized and example protocols for the synthesis of platinum nanoparticles using sodium borohydride.
Generalized Protocol
This protocol outlines the basic steps for synthesizing PtNPs. The specific concentrations and reaction times should be optimized based on the desired nanoparticle characteristics.
Materials:
-
Sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂PtCl₄·xH₂O)
-
Sodium borohydride (NaBH₄)
-
Stabilizing agent (e.g., sodium citrate, polyvinylpyrrolidone (B124986) (PVP), beta-cyclodextrin)[2][8]
-
Deionized water
Procedure:
-
Preparation of Solutions:
-
Prepare an aqueous solution of the platinum precursor (e.g., 1 mM Na₂PtCl₄).
-
Prepare an aqueous solution of the stabilizing agent (e.g., 10 mM sodium citrate).
-
Prepare a fresh, cold aqueous solution of sodium borohydride (e.g., 100 mM NaBH₄). It is crucial to use a freshly prepared NaBH₄ solution as it degrades over time.[1]
-
-
Reaction Setup:
-
In a clean flask, mix the platinum precursor solution and the stabilizing agent solution.
-
Place the flask on a magnetic stir plate and begin stirring vigorously.[1]
-
-
Reduction:
-
Slowly add the sodium borohydride solution dropwise to the platinum precursor and stabilizer mixture.[1]
-
A color change to dark brown or black indicates the formation of platinum nanoparticles.[1] The slow addition of NaBH₄ is important to control the nucleation and growth of the nanoparticles, leading to a more uniform size distribution.[1]
-
-
Reaction Completion and Purification:
Example Protocol from Literature
The following protocol is based on a study by Biehler et al. (2023):[1]
-
Mix 48 mL of 10 mM beta-cyclodextrin solution with 1 mM of chloroplatinic acid.
-
Stir the mixture for 30 minutes.
-
Slowly add 0.25 mL of 180 mM sodium borohydride (NaBH₄) to the mixture.
-
Continue to stir the solution for 2 hours.[1]
-
Centrifuge the nanoparticle solution at 10,000 rpm for 15 minutes to separate the nanoparticles from the supernatant containing unreacted reactants.[1][6]
Visualizations
Diagram of the Synthesis Workflow
Caption: Experimental workflow for platinum nanoparticle synthesis.
Diagram of the Reduction Mechanism
Caption: Reduction of platinum ions to form nanoparticles.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Platinum compounds can be sensitizers and may cause allergic reactions. Avoid inhalation and skin contact.[1]
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.[1]
Conclusion
The synthesis of platinum nanoparticles using sodium borohydride is a versatile and effective method.[1] By controlling the experimental parameters, researchers can tailor the properties of the nanoparticles for specific applications in drug development, catalysis, and beyond.[1] The protocols and data presented in these application notes provide a solid foundation for the successful synthesis and characterization of platinum nanoparticles.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Surfactant- and Ligand-Free Synthesis of Platinum Nanoparticles in Aqueous Solution for Catalytic Applications [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Platinum Nanoparticles Supported on Fused Nanosized Carbon Spheres Derived from Sustainable Source for Application in a Hydrogen Generation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Preparations of Platinum Nanoparticles and Their Catalytic Performances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Platinum(II) Complexes from Sodium Tetrachloroplatinate(II) Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of clinically significant platinum(II) anticancer agents, including cisplatin (B142131), carboplatin (B1684641), and oxaliplatin (B1677828), using sodium tetrachloroplatinate(II) hydrate (B1144303) or the closely related and more commonly documented potassium salt as a starting material. The methodologies outlined are based on established literature procedures, offering a foundation for laboratory-scale synthesis and further research and development.
Overview of Synthetic Strategies
Sodium tetrachloroplatinate(II) hydrate (Na₂[PtCl₄]·xH₂O) is a versatile precursor for the synthesis of various platinum-based compounds, including therapeutic agents.[1][2] The general approach involves the sequential substitution of the chloride ligands with other groups, such as ammine, carboxylate, or diamine ligands. While many published procedures utilize potassium tetrachloroplatinate(II) (K₂[PtCl₄]), the sodium salt can be used similarly due to the reactivity being centered at the tetrachloroplatinate(II) anion. The syntheses described herein follow well-established routes that are adaptable for Na₂[PtCl₄].
A common synthetic pathway for generating cisplatin and its analogs is the "Dhara method," which proceeds through a tetraiodo intermediate to ensure the cis stereochemistry.[3][4] This intermediate, cis-[Pt(NH₃)₂I₂], is then converted to the final product. For dicarboxylate complexes like carboplatin and oxaliplatin, a common strategy involves the reaction of a dihalo-platinum(II) complex with a silver salt to form a soluble diaqua intermediate, which is then treated with the desired dicarboxylate ligand.[3]
Below is a generalized workflow for the synthesis of these platinum complexes from a tetrachloroplatinate(II) salt.
Caption: General synthetic pathways from tetrachloroplatinate(II).
Synthesis of Cisplatin (cis-diamminedichloroplatinum(II))
Cisplatin is a cornerstone of chemotherapy for various cancers. Its synthesis requires careful control of stereochemistry to obtain the desired cis-isomer, as the trans-isomer is therapeutically inactive. The Dhara method is widely used to ensure the formation of isomerically pure cisplatin.[3][4]
Experimental Protocol (Dhara Method)
This protocol is a four-step process starting from potassium tetrachloroplatinate(II), which can be adapted for the sodium salt.
Caption: Workflow for the synthesis of cisplatin via the Dhara method.
Step 1: Preparation of Potassium Tetraiodoplatinate(II) (K₂[PtI₄])
-
Dissolve K₂[PtCl₄] in a minimal amount of deionized water.
-
Add a saturated aqueous solution of potassium iodide (KI) (at least 4 equivalents).
-
Stir the mixture. A dark brown solution of K₂[PtI₄] will form. This solution is used directly in the next step.[3][4]
Step 2: Preparation of cis-diamminediiodoplatinum(II) (cis-[Pt(NH₃)₂I₂])
-
To the freshly prepared K₂[PtI₄] solution, add aqueous ammonia (B1221849) (NH₄OH) dropwise with stirring.
-
A yellow precipitate of cis-[Pt(NH₃)₂I₂] will form immediately.[3]
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the yellow solid by filtration, wash with cold water, then ethanol, and finally diethyl ether.
-
Dry the product in air.
Step 3: Preparation of cis-diamminediaquaplatinum(II) nitrate (B79036) (cis---INVALID-LINK--₂)
-
Suspend the dried cis-[Pt(NH₃)₂I₂] in deionized water.
-
Add an aqueous solution of silver nitrate (AgNO₃) (2 equivalents).
-
Stir the suspension in the dark for several hours to prevent photoreduction of AgNO₃. A pale yellow precipitate of silver iodide (AgI) will form.[4][5]
-
Filter off the AgI precipitate. The filtrate contains the soluble cis-[Pt(NH₃)₂(H₂O)₂]²⁺ species.[3]
Step 4: Preparation of Cisplatin (cis-[Pt(NH₃)₂Cl₂])
-
To the filtrate containing the diaqua complex, add a concentrated solution of potassium chloride (KCl).
-
A yellow precipitate of cisplatin will form.[4]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the cisplatin by filtration, wash with cold water, and dry.
-
Recrystallization from hot water containing 0.1 M HCl or 0.9% NaCl can be performed for further purification.[3]
Synthesis of Carboplatin
Carboplatin is a second-generation platinum drug with a better toxicity profile than cisplatin. It features a bidentate cyclobutane-1,1-dicarboxylate (B1232482) leaving group. The synthesis follows the silver salt method to replace iodo ligands with the dicarboxylate group.
Experimental Protocol
This protocol begins with the cis-[Pt(NH₃)₂I₂] intermediate prepared as described in Step 2 of the cisplatin synthesis.
Step 1: Preparation of the Diaqua Intermediate
-
Suspend cis-[Pt(NH₃)₂I₂] in deionized water.
-
Add an aqueous solution of AgNO₃ (2 equivalents) to the suspension.[6]
-
Stir the mixture in the dark at room temperature for up to 24 hours.[7]
-
Remove the AgI precipitate by filtration. The filtrate contains cis-[Pt(NH₃)₂(H₂O)₂]²⁺.
Step 2: Formation of Carboplatin
-
To the filtrate, add an equivalent amount of cyclobutane-1,1-dicarboxylic acid (H₂CBDCA) or its dipotassium (B57713) salt.[7]
-
Adjust the pH of the solution if necessary to facilitate the reaction.
-
Stir the solution at a slightly elevated temperature (e.g., 20-40°C) for several hours to overnight.[6]
-
The solution can be concentrated under reduced pressure to induce crystallization.[6]
-
The resulting white crystals of carboplatin are collected by filtration, washed with cold water and acetone, and then dried.[6]
Synthesis of Oxaliplatin
Oxaliplatin is a third-generation platinum drug effective against colorectal cancer.[8] It contains a (1R,2R)-diaminocyclohexane (DACH) ligand. The synthesis involves first preparing the dichloro(DACH)platinum(II) complex, followed by replacement of the chloro ligands with oxalate.
Experimental Protocol
Step 1: Preparation of dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) ([Pt(DACH)Cl₂])
-
Dissolve K₂[PtCl₄] (or Na₂[PtCl₄]) in water.
-
Add an aqueous solution of (1R,2R)-diaminocyclohexane (DACH) to the platinum solution.
-
A yellow precipitate of [Pt(DACH)Cl₂] will form.
-
Stir the mixture, then collect the solid by filtration, wash with water, and dry.
Step 2: Preparation of the Diaqua Intermediate
-
Suspend the [Pt(DACH)Cl₂] in water.
-
Stir the mixture in the dark until the reaction is complete, which is indicated by the formation of a white AgCl precipitate.[9]
-
Filter off the AgCl precipitate. The filtrate contains the soluble diaqua complex, [Pt(DACH)(H₂O)₂]²⁺.[9]
Step 3: Formation of Oxaliplatin
-
To the filtrate, add an aqueous solution of potassium or sodium oxalate.[9]
-
Stir the reaction mixture. A white precipitate of oxaliplatin will form.
-
The reaction yield can be improved by concentrating the solution and/or cooling.
-
Collect the white solid by filtration, wash with cold water, and dry to obtain pure oxaliplatin.
Quantitative Data Summary
The following table summarizes typical yields for the described syntheses. Actual yields may vary based on reaction scale and specific laboratory conditions.
| Complex | Starting Material | Key Reagents | Typical Yield | Purity | Reference |
| Cisplatin | K₂[PtCl₄] | KI, NH₄OH, AgNO₃, KCl | ~86% | >99.5% | [11] |
| Carboplatin | cis-[Pt(NH₃)₂I₂] | AgNO₃, H₂CBDCA | 20-50% | High | [12] |
| Oxaliplatin | [Pt(DACH)Cl₂] | AgNO₃, Potassium Oxalate | 60-70% | High | [10] |
Mechanism of Action: Cisplatin DNA Adduct Formation
The cytotoxic effects of cisplatin and its analogs are primarily mediated by their interaction with DNA. After entering a cell, where the chloride concentration is low, the chloro ligands are replaced by water molecules in a process called aquation.[5] The resulting positively charged diaqua complex is highly reactive and readily binds to the N7 atoms of purine (B94841) bases in DNA, primarily guanine, leading to the formation of intrastrand and interstrand crosslinks. These DNA adducts distort the DNA structure, inhibit DNA replication and transcription, and ultimately trigger apoptosis (programmed cell death).
Caption: Simplified signaling pathway for cisplatin-induced apoptosis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.iitk.ac.in [home.iitk.ac.in]
- 5. Cisplatin - Wikipedia [en.wikipedia.org]
- 6. EP2913336A1 - Process for the preparation of carboplatin - Google Patents [patents.google.com]
- 7. jbuon.com [jbuon.com]
- 8. Synthesis, Characterization, and Cytotoxicity of the First Oxaliplatin Pt(IV) Derivative Having a TSPO Ligand in the Axial Position - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN1837223A - Novel process for synthesis of oxaliplatin as anticancer medicine - Google Patents [patents.google.com]
- 10. WO2007140804A1 - A process for the preparation of an oxaliplatin - Google Patents [patents.google.com]
- 11. CN105293594A - Synthetic method of cisplatin - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Sodium Tetrachloroplatinate(II) Hydrate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂PtCl₄·xH₂O) is a versatile and water-soluble platinum salt, serving as a critical precursor for the generation of highly active platinum catalysts. Its utility in organic synthesis is primarily centered on the preparation of both homogeneous and heterogeneous platinum catalysts for a variety of transformations, including hydrogenations and hydrosilylations. These reactions are fundamental in the production of fine chemicals, pharmaceutical intermediates, and silicon-based materials.
Key Applications in Organic Synthesis
Sodium tetrachloroplatinate(II) hydrate is the starting material for several catalytically active platinum species:
-
Preparation of Platinum Nanoparticles (PtNPs): It can be reduced to form colloidal platinum nanoparticles, which are highly effective catalysts for a range of reactions, notably hydrogenation.
-
Synthesis of Supported Platinum Catalysts: It is used to impregnate solid supports, such as activated carbon, to create highly active and recyclable heterogeneous catalysts (e.g., Pt/C).[1][2]
-
In situ Catalyst Generation: In some applications, it can be used directly in the reaction mixture to generate the active catalytic species in situ.
This document provides detailed protocols for the preparation of platinum catalysts from this compound and their application in key organic transformations.
Catalyst Preparation from this compound
Synthesis of Platinum Nanoparticles (PtNPs) in Aqueous Solution
This protocol describes the synthesis of platinum nanoparticles by the chemical reduction of this compound using sodium borohydride (B1222165). The resulting nanoparticle suspension can be used directly in subsequent catalytic reactions.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a 1 mM aqueous solution of this compound.
-
Prepare a fresh, cold 180 mM aqueous solution of sodium borohydride (NaBH₄). It is crucial to use a freshly prepared NaBH₄ solution as it degrades over time.
-
-
Reaction Setup:
-
In a clean flask, place the desired volume of the 1 mM this compound solution.
-
Place the flask on a magnetic stir plate and begin vigorous stirring.
-
-
Reduction:
-
Slowly add the sodium borohydride solution dropwise to the stirring platinum salt solution. A color change to dark brown or black indicates the formation of platinum nanoparticles.
-
The slow addition of NaBH₄ is important to control the nucleation and growth of the nanoparticles, leading to a more uniform size distribution.
-
-
Reaction Completion:
-
Continue to stir the solution for 2 hours at room temperature to ensure complete reduction and nanoparticle formation.
-
The resulting colloidal suspension of platinum nanoparticles can be used directly for catalytic applications.
-
Logical Workflow for Platinum Nanoparticle Synthesis:
Caption: Workflow for the synthesis of platinum nanoparticles.
Preparation of 5% Platinum on Carbon (Pt/C) Catalyst
This protocol outlines the preparation of a 5% Pt/C catalyst by the impregnation of activated carbon with this compound, followed by chemical reduction.
Experimental Protocol:
-
Slurry Preparation:
-
In a beaker, create a slurry by suspending a calculated amount of high-surface-area activated carbon in deionized water.
-
-
Impregnation:
-
In a separate beaker, dissolve the required amount of this compound in deionized water to create an impregnation solution.
-
Add the impregnation solution to the activated carbon slurry with continuous stirring.
-
Stir the mixture for 4-6 hours at room temperature to ensure uniform deposition of the platinum salt onto the carbon support.
-
-
Reduction:
-
Heat the mixture to 80-90 °C.
-
Prepare a solution of a reducing agent, such as sodium formate (B1220265) (HCOONa), and add it dropwise to the heated slurry.
-
Continue heating and stirring for 2-3 hours to ensure complete reduction of the platinum salt to platinum metal.
-
-
Washing and Drying:
-
Allow the mixture to cool to room temperature.
-
Collect the Pt/C catalyst by filtration.
-
Wash the catalyst thoroughly with several portions of deionized water until the filtrate is neutral and free of chloride ions (test with AgNO₃ solution).
-
Dry the catalyst in an oven at 100-110 °C overnight.
-
-
Storage:
-
Store the dried Pt/C catalyst in a tightly sealed container.
-
Application in Hydrogenation Reactions
Platinum catalysts derived from this compound are highly effective for the hydrogenation of various functional groups. A common application is the reduction of nitroarenes to anilines, which are important intermediates in the chemical industry.[3][4]
Catalytic Reduction of p-Nitrophenol
This protocol details the catalytic reduction of p-nitrophenol to p-aminophenol using a pre-synthesized Pt/C catalyst.
Experimental Protocol:
-
Reaction Setup:
-
In a suitable reaction vessel (e.g., a round-bottom flask or a Parr shaker vessel), dissolve p-nitrophenol in a suitable solvent (e.g., ethanol (B145695), ethyl acetate, or water).[5]
-
Add the prepared 5% Pt/C catalyst to the solution. The catalyst loading can be varied, but a typical starting point is 1-5 mol% of platinum relative to the substrate.
-
-
Hydrogenation:
-
Seal the reaction vessel and purge it with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-50 bar). For laboratory scale, a hydrogen balloon can be used.[6][7]
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 60 °C) to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).[5]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. Reaction times can range from 0.5 to 24 hours depending on the scale, catalyst loading, temperature, and pressure.[5]
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas from the vessel and purge with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst. Wash the celite pad with the reaction solvent. Caution: The catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely and handle it under an inert atmosphere or quench it with water.[6][7]
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude p-aminophenol.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
-
Quantitative Data for Hydrogenation of Nitroarenes:
| Substrate | Catalyst | Catalyst Loading (mol% Pt) | Solvent | Temperature (°C) | Pressure (H₂) | Time (h) | Conversion (%) | Selectivity (%) |
| Nitrobenzene | Pt/C | 1 | Ethanol | 25 | 1 atm | 2 | >99 | >99 |
| 4-Chloronitrobenzene | SiliaCat Pt⁰ | 0.1 | Hexane | 25 | 1 atm | 1 | 100 | Low |
| 4-Chloronitrobenzene | SiliaCat Pt⁰ | 0.5 | Ethyl Acetate | 25 | 1 atm | 2 | 60 | High |
| p-Nitrophenol | Pd-based tube | N/A | Water/Formic Acid | 30 | N/A | < 1 | ~90 | >99 |
| Nitrobenzene | Mn-1 | 5 | Toluene | 130 | 50 bar | 24 | 59 | >99 |
Note: Data is compiled from various sources and may involve different specific catalyst preparations. This table serves for comparative purposes.[8][9][10]
Application in Hydrosilylation Reactions
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of organosilicon chemistry.[11] Platinum catalysts, often generated from precursors like sodium tetrachloroplatinate(II), are highly efficient for this transformation.[11][12]
Chalk-Harrod Mechanism for Hydrosilylation:
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[11][13]
Caption: The Chalk-Harrod mechanism for alkene hydrosilylation.
Hydrosilylation of 1-Octene (B94956) with Triethoxysilane (B36694)
This protocol describes the hydrosilylation of a terminal alkene using an in situ generated platinum catalyst from this compound.
Experimental Protocol:
-
Catalyst Preparation (in situ):
-
A stock solution of the catalyst can be prepared by dissolving this compound in a suitable solvent like ethanol or 2-propanol to a known concentration (e.g., 10 mg/mL). This corresponds to Speier's catalyst system.[11]
-
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-octene (1.0 eq) and the hydrosilane, for example, triethoxysilane (1.05 eq). The reaction is often run neat or with a minimal amount of an anhydrous solvent like toluene.
-
Begin stirring the mixture.
-
-
Catalyst Addition:
-
Add a small amount of the catalyst solution dropwise to the stirred reaction mixture. The catalyst loading is typically very low, in the range of 10-100 ppm of platinum.[12]
-
An exothermic reaction may be observed upon catalyst addition.
-
-
Reaction Monitoring:
-
Monitor the reaction by GC or ¹H NMR by observing the disappearance of the vinyl protons of 1-octene and the Si-H signal of the silane. The reaction is often rapid and can be complete within a few hours at room temperature or with gentle heating (e.g., up to 75 °C).[14]
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can often be used without further purification.
-
If necessary, the product can be purified by distillation under reduced pressure.
-
Quantitative Data for Hydrosilylation of Alkenes:
| Alkene | Silane | Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) |
| 1-Octene | Triethoxysilane | SiliaCat Pt(0) | 0.025 mol% | 75 | 1 | >95 |
| 1-Hexene | Triethoxysilane | SiliaCat Pt(0) | 0.025 mol% | 75 | 1 | >95 |
| Styrene | Triethoxysilane | SiliaCat Pt(0) | 0.025 mol% | 75 | 1 | >95 |
| 5-Decyne | Triethylsilane | Pt/TiO₂ | 0.25 mol% | 120 | < 2 | ~100 |
| Phenylacetylene | Triethylsilane | SC-Pt-NS | N/A | 200 | 0.08 | >99 |
Note: This table includes data from various platinum catalysts to show typical reaction conditions and outcomes. SC-Pt-NS refers to sugar-coated platinum nanostructures.[14][15][16]
Conclusion
This compound is a cost-effective and convenient precursor for a wide range of highly active platinum catalysts. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in fundamental organic transformations. The ability to easily prepare both homogeneous and heterogeneous catalysts allows for flexibility in designing synthetic routes and developing robust and recyclable catalytic systems. Careful control over reaction conditions and catalyst preparation is key to achieving high yields and selectivities in these important chemical processes.
References
- 1. scispace.com [scispace.com]
- 2. Novel synthesis of highly active Pt/C cathode electrocatalyst for direct methanol fuel cell - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. scilit.com [scilit.com]
- 4. The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol - Google Patents [patents.google.com]
- 6. sarponggroup.com [sarponggroup.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. qualitas1998.net [qualitas1998.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 12. qualitas1998.net [qualitas1998.net]
- 13. mdpi.com [mdpi.com]
- 14. qualitas1998.net [qualitas1998.net]
- 15. Short-Chained Platinum Complex Catalyzed Hydrosilylation under Thermomorphic Conditions: Heterogeneous Phase Separation at Ice Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Platinum Nanoparticles from Sodium Tetrachloroplatinate(II) Hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of platinum nanoparticles (PtNPs) using sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂[PtCl₄]·xH₂O) as a precursor.
Frequently Asked Questions (FAQs)
Q1: What are the key components in the chemical reduction synthesis of platinum nanoparticles?
A1: The synthesis of platinum nanoparticles via chemical reduction typically involves three main components: a platinum precursor, a reducing agent, and a stabilizing (capping) agent.[1] Sodium tetrachloroplatinate(II) hydrate serves as the platinum salt precursor. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and ethylene (B1197577) glycol.[1][2] Stabilizing agents, such as sodium citrate (B86180) or polyvinylpyrrolidone (B124986) (PVP), are crucial for preventing aggregation and controlling the size and shape of the nanoparticles.[3][4]
Q2: How does the choice of reducing agent affect the synthesis?
A2: The strength of the reducing agent influences the rate of reduction of platinum ions (Pt²⁺ to Pt⁰), which in turn affects the nucleation and growth of the nanoparticles.[3] Strong reducing agents like sodium borohydride lead to a rapid reduction, often resulting in smaller nanoparticles.[3] The reducing agent can sometimes also act as a weakly interacting stabilizer.[2]
Q3: What is the role of a capping agent and how does it influence the final product?
A3: Capping agents are molecules that adsorb to the surface of the newly formed nanoparticles.[4] This surface layer provides electrostatic or steric repulsion, preventing the nanoparticles from aggregating and precipitating out of the solution.[3][4] The type and concentration of the capping agent can significantly impact the final size, shape, and stability of the platinum nanoparticles.[4][5] For instance, increasing the concentration of sodium citrate has been shown to decrease the final particle size.[5]
Q4: How can I characterize the synthesized platinum nanoparticles?
A4: Several techniques are commonly used to characterize platinum nanoparticles. Transmission Electron Microscopy (TEM) is essential for determining the size, shape, and morphology of the nanoparticles.[6] UV-Visible Spectroscopy can be used to confirm the formation of nanoparticles, as a color change to dark brown or black is indicative of PtNP formation.[3] Dynamic Light Scattering (DLS) can measure the hydrodynamic diameter and size distribution of the nanoparticles in a solution.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of platinum nanoparticles from this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Immediate formation of a black precipitate upon adding the reducing agent. | The reduction reaction is too fast, leading to uncontrolled nucleation and aggregation. The concentration of the reducing agent may be too high. | - Lower the concentration of the reducing agent. - Add the reducing agent dropwise and slowly while vigorously stirring the solution.[3] - Cool the reaction mixture in an ice bath to slow down the reaction rate. |
| The final nanoparticle solution is unstable and aggregates over time. | Insufficient or ineffective capping agent. The ionic strength of the solution is too high, causing the electrostatic stabilization to fail. | - Increase the concentration of the capping agent. - Use a more effective steric stabilizer, such as PVP, in addition to or instead of an electrostatic stabilizer like citrate.[7] - Purify the nanoparticles from excess ions by centrifugation and redispersion in deionized water or a low ionic strength buffer.[7] |
| The synthesized nanoparticles are too large or have a wide size distribution. | Slow addition of the reducing agent, leading to prolonged growth. Inadequate mixing. The concentration of the platinum precursor is too high. | - Ensure rapid and uniform mixing upon the addition of the reducing agent. - Use a higher concentration of the capping agent to passivate the nanoparticle surface and limit growth.[5] - Decrease the concentration of the this compound solution. |
| The synthesized nanoparticles are not the desired shape (e.g., irregular instead of spherical). | The reaction conditions (e.g., pH, temperature) are not optimal for controlling the crystal growth facets. The capping agent may not be effectively directing the shape. | - Adjust the pH of the reaction mixture. Different pH levels can influence the final morphology of the nanoparticles.[1][8] - Vary the reaction temperature. - Experiment with different capping agents or a combination of capping agents. Some capping agents are known to favor the growth of specific crystal faces. |
| Low yield of nanoparticles. | Incomplete reduction of the platinum precursor. Loss of nanoparticles during purification steps. | - Ensure the reducing agent is fresh and added in a sufficient molar excess. - Increase the reaction time to allow for complete reduction. - Optimize the centrifugation speed and time during purification to avoid discarding smaller nanoparticles. |
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Platinum Nanoparticles
This protocol describes a common method for synthesizing platinum nanoparticles using sodium borohydride as a reducing agent and sodium citrate as a capping agent.
Materials:
-
This compound (Na₂[PtCl₄]·xH₂O)
-
Trisodium (B8492382) citrate dihydrate
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of this compound (e.g., 1 mM).
-
In a separate flask, prepare an aqueous solution of trisodium citrate (e.g., 10 mM).
-
Add the sodium citrate solution to the platinum precursor solution with vigorous stirring.
-
Prepare a fresh, ice-cold solution of sodium borohydride (e.g., 100 mM).
-
Add the NaBH₄ solution dropwise to the platinum-citrate mixture under continuous stirring.
-
A rapid color change to dark brown or black indicates the formation of platinum nanoparticles.[9]
-
Allow the reaction to proceed for 2 hours to ensure complete reduction.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of platinum nanoparticles.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common synthesis issues.
References
- 1. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Platinum Nanoparticles Supported on Fused Nanosized Carbon Spheres Derived from Sustainable Source for Application in a Hydrogen Generation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | A review on nanoparticles: characteristics, synthesis, applications, and challenges [frontiersin.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalysis with Sodium Tetrachloroplatinate(II) Hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing sodium tetrachloroplatinate(II) hydrate (B1144303) as a catalyst. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve desired outcomes.
Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What are the key properties of sodium tetrachloroplatinate(II) hydrate?
A1: this compound is a reddish-brown powder with the chemical formula Na₂[PtCl₄]·xH₂O. It is soluble in water and serves as a versatile precursor for the synthesis of various platinum-based catalysts.[1] It is often used in homogeneous catalysis for reactions such as hydrogenation, oxidation, and hydrosilylation.[2][3]
Q2: How should I store and handle this compound?
A2: Store the compound at room temperature in a tightly sealed container to protect it from moisture.[3] It is advisable to handle the powder in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Catalyst Preparation and Activation
Q3: Can this compound be used directly as a catalyst?
A3: While it can be used directly in some cases, it is often used as a precursor to generate a more active catalytic species in situ.[1] The active catalyst can be formed through reduction or by ligand exchange.
Q4: How can I activate the catalyst in situ?
A4: In situ activation can often be achieved by reacting this compound with a suitable reagent in the reaction mixture. For instance, in hydrosilylation reactions, it can react with an olefin in an alcohol solvent to form an active catalyst species.
Experimental Workflow for in situ Catalyst Activation
Caption: Workflow for the in-situ activation of the catalyst.
Reaction Optimization
Q5: What are the typical reaction conditions for hydrogenation reactions?
A5: While specific conditions are substrate-dependent, the following table provides a general starting point for the hydrogenation of nitroarenes. Platinum nanoparticles, which can be generated from this compound, are effective catalysts for this transformation.[4]
Table 1: General Conditions for Hydrogenation of Nitroarenes
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 0.1 - 2 mol% | Higher loading may be needed for less reactive substrates. |
| Temperature | 25 - 80 °C | Mild conditions are often sufficient.[5] |
| Hydrogen Pressure | 1 - 10 atm | Higher pressure can increase the reaction rate. |
| Solvent | Ethanol, Methanol, Toluene | Choice of solvent can influence solubility and reaction rate. |
Q6: What conditions are recommended for the oxidation of alcohols?
A6: The selective oxidation of alcohols to aldehydes or ketones can be achieved using platinum-based catalysts.[6] The choice of base and solvent is critical for high yields.[6]
Table 2: General Conditions for Oxidation of Benzyl Alcohol
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 1 - 5 mol% | |
| Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive alcohols.[6] |
| Base | K₂CO₃, KOH | A base is often necessary for high conversion.[6] |
| Solvent | Toluene, Xylene | A non-polar solvent is typically used. |
| Atmosphere | O₂ or Air | An oxidant is required for the reaction. |
Q7: What are the key parameters for optimizing hydrosilylation reactions?
A7: Hydrosilylation of alkenes and alkynes is a common application for platinum catalysts.[7] The reaction is sensitive to catalyst loading and temperature.
Table 3: General Conditions for Hydrosilylation of 1-Octene with Triethoxysilane
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 0.01 - 0.1 mol% | Lower catalyst loadings are often effective.[7] |
| Temperature | 55 - 75 °C | Higher temperatures can lead to side reactions.[7] |
| Reactant Ratio | 1:1.5 (Silane:Alkene) | An excess of the alkene can improve the conversion of the silane.[7] |
| Solvent | Toluene, THF, or solvent-free | The reaction can often be run neat.[7] |
Catalyst Deactivation and Regeneration
Q8: What are the common causes of catalyst deactivation?
A8: Deactivation of platinum catalysts can occur through several mechanisms:
-
Poisoning: Strong coordination of certain functional groups to the platinum center can inhibit its catalytic activity. Common poisons include compounds containing sulfur, phosphorus, and nitrogen.[8]
-
Coke Formation: The deposition of carbonaceous materials on the catalyst surface can block active sites.
-
Sintering: At high temperatures, the platinum nanoparticles can agglomerate, leading to a decrease in the active surface area.
Q9: How can a deactivated catalyst be regenerated?
A9: For homogeneous catalysts that have precipitated, regeneration may involve re-dissolving the platinum species and removing any poisons. For heterogeneous platinum catalysts, a common regeneration procedure involves controlled oxidation to burn off coke, followed by a reduction step.
Catalyst Deactivation and Regeneration Cycle
References
- 1. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Chemoselective hydrogenation of nitro compounds with supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qualitas1998.net [qualitas1998.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalytic Processes Using Sodium Tetrachloroplatinate(II) Hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using sodium tetrachloroplatinate(II) hydrate (B1144303) in catalytic processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of sodium tetrachloroplatinate(II) hydrate in catalysis?
A1: this compound is a versatile precursor for platinum-based catalysts used in various organic reactions.[1] Its primary applications include:
-
Hydrosilylation: The addition of Si-H bonds across double or triple bonds.
-
Hydrogenation: The reduction of unsaturated compounds using hydrogen gas.[1]
-
Oxidation: The selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids.[1]
Q2: My reaction is sluggish or incomplete. What are the potential causes?
A2: Several factors can lead to low catalytic activity:
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Catalyst Deactivation: The active platinum species may have deactivated through various mechanisms.
-
Catalyst Poisoning: Impurities in the reactants or solvent can poison the catalyst.
-
Improper Reaction Conditions: The temperature, pressure, or solvent may not be optimal for the specific reaction.
-
Poor Catalyst Solubility: In homogeneous catalysis, the catalyst must be soluble in the reaction medium.
Q3: I am observing unexpected byproducts in my reaction. What are the likely side reactions?
A3: The nature of side reactions depends on the specific catalytic process:
-
In Hydrosilylation: Common side reactions include olefin isomerization and dehydrogenative silylation.[2][3]
-
In Hydrogenation: Incomplete reduction or over-reduction of functional groups can occur. For nitroarenes, chemoselectivity can be a challenge when other reducible groups are present.
-
In Oxidation: Over-oxidation of the desired product or cleavage of C-C bonds can lead to byproducts.
Troubleshooting Guides
Issue 1: Reduced Catalyst Activity and Formation of Black Precipitate in Hydrosilylation
Symptoms:
-
Slow or incomplete conversion of the starting materials.
-
Formation of a black precipitate (platinum black) in the reaction mixture.
-
Yellowing of the final product.[4]
Possible Cause: This issue is often due to the agglomeration of the active platinum(0) species into inactive colloidal platinum particles, a common deactivation pathway in hydrosilylation reactions.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst deactivation in hydrosilylation.
Experimental Protocol: Mitigation of Catalyst Agglomeration
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the active catalyst.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition and aggregation.
-
Use of Stabilizers: The addition of a stabilizing ligand, such as 1,5-cyclooctadiene (B75094) (COD), can help to keep the platinum species soluble and active. A low cyclodiene to platinum ratio (e.g., 1:1 or 2:1) can be effective.
-
Catalyst Loading: Use the minimum effective amount of catalyst to reduce the likelihood of precipitation.
-
Filtration: If a precipitate has formed, it can be removed by filtering the reaction mixture through a pad of Celite®.
| Parameter | Recommended Action | Expected Outcome |
| Atmosphere | Use of inert gas (Ar, N₂) | Prevents oxidation of Pt(0) |
| Temperature | Maintain optimal range (e.g., 80-120°C) | Reduces thermal decomposition |
| Additives | Add 1-2 equivalents of COD per mole of Pt | Stabilizes the active catalyst |
| Catalyst Loading | Start with low concentrations (e.g., 10-50 ppm Pt) | Minimizes agglomeration |
Issue 2: Formation of Isomerized Byproducts in Alkene Hydrosilylation
Symptoms:
-
GC-MS or NMR analysis of the product mixture shows the presence of internal alkenes in addition to the desired terminal hydrosilylation product.
Possible Cause: The platinum catalyst can catalyze the isomerization of terminal alkenes to more stable internal alkenes, which may then undergo hydrosilylation or remain as byproducts.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for olefin isomerization in hydrosilylation.
Experimental Protocol: Quantification of Olefin Isomerization by ¹H NMR
-
Sample Preparation: Prepare a solution of the crude reaction product in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
Data Analysis:
-
Identify the distinct signals for the vinylic protons of the terminal alkene starting material and the internal alkene byproduct.
-
Integrate the signals corresponding to a specific number of protons for the starting material, product, and isomerized byproduct.
-
Calculate the molar ratio of the isomerized byproduct relative to the desired product and unreacted starting material using the integral values and the number of protons each signal represents.[5]
-
Mitigation Strategies:
-
Lower Reaction Temperature: Isomerization is often favored at higher temperatures.
-
Ligand Modification: The use of sterically bulky or electron-rich ligands on the platinum center can suppress isomerization.
-
Silane Reactivity: The choice of silane can influence the relative rates of hydrosilylation and isomerization.
Issue 3: Suspected Catalyst Poisoning
Symptoms:
-
A sudden or gradual loss of catalytic activity, even with a fresh batch of catalyst.
-
The reaction fails to initiate or proceeds to a low conversion.
Possible Cause: Impurities in the reactants, solvent, or from the reaction vessel can act as catalyst poisons. Common poisons for platinum catalysts include compounds containing sulfur, phosphorus, arsenic, and certain halides.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected catalyst poisoning.
Experimental Protocol: Detection of Sulfur Poisoning in Catalyst Samples (Adapted from ASTM D5453)
This protocol provides a general laboratory approach for detecting sulfur, a common platinum catalyst poison.
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Sample Preparation: Carefully recover the spent catalyst from the reaction mixture by filtration and wash it with a volatile solvent to remove any residual organic material. Dry the catalyst under vacuum.
-
Combustion: A known mass of the dried catalyst is combusted in a high-temperature furnace (approximately 1000°C) in an oxygen-rich atmosphere. This converts any sulfur present into sulfur dioxide (SO₂).[4][7][8]
-
Detection: The resulting gas stream is passed through a detector specific for SO₂. Ultraviolet fluorescence (UVF) is a common and highly sensitive detection method. The SO₂ absorbs UV radiation and then fluoresces, and the intensity of this fluorescence is proportional to the sulfur concentration.[4][7][8]
-
Quantification: The amount of sulfur in the catalyst sample is determined by comparing the detector response to a calibration curve generated using standards with known sulfur concentrations.[4][8]
Mitigation Strategies:
-
Purification of Reagents: Purify reactants and solvents by distillation, recrystallization, or passing them through a column of activated alumina (B75360) or silica (B1680970) gel.
-
Use of Guard Beds: A pre-column or "guard bed" of a material that can adsorb the poison before it reaches the catalyst can be employed.
-
Catalyst Choice: Some catalyst supports or ligand systems may offer greater resistance to certain poisons.
| Poison Class | Potential Sources | Recommended Purification Method |
| Sulfur Compounds | Thiophenes in solvents, sulfur-containing reagents | Distillation, treatment with activated carbon |
| Halogenated Compounds | Chlorinated solvents, impurities in substrates | Use of non-halogenated solvents, distillation |
| Heavy Metals | Leaching from reactors, impurities in starting materials | Use of glass-lined reactors, high-purity reagents |
Issue 4: Catalyst Deactivation in Alcohol Oxidation
Symptoms:
-
The rate of alcohol conversion decreases significantly over time.
-
The catalyst cannot be reused effectively in subsequent runs.
Possible Cause: Deactivation of platinum catalysts in alcohol oxidation can occur through several mechanisms, including:
-
Over-oxidation of the platinum surface: Formation of an inactive platinum oxide layer.
-
Strong adsorption of byproducts: Aldol condensation products or other strongly adsorbing species can block active sites.
-
Sintering of platinum nanoparticles: At high temperatures, the platinum particles can agglomerate, reducing the active surface area.
Experimental Protocol: Catalyst Regeneration after Deactivation in Alcohol Oxidation
This protocol describes a general procedure for regenerating a deactivated platinum-on-carbon (Pt/C) catalyst.
-
Catalyst Recovery: After the reaction, recover the Pt/C catalyst by filtration.
-
Washing: Wash the catalyst thoroughly with deionized water and then with a suitable organic solvent (e.g., ethanol) to remove adsorbed species.
-
Oxidative Treatment: Calcine the washed catalyst in a furnace under a flow of air or diluted oxygen at a controlled temperature (e.g., 300-400°C) for several hours. This step is designed to burn off strongly adsorbed organic residues.
-
Reduction: After the oxidative treatment, reduce the catalyst in a stream of hydrogen gas at an elevated temperature (e.g., 200-300°C) to reduce the platinum oxide back to its active metallic state.
-
Passivation: After reduction, carefully passivate the catalyst surface by slowly introducing a small amount of air into the inert gas stream to prevent rapid oxidation upon exposure to the atmosphere.
Note: The optimal regeneration conditions (temperatures, times, gas flow rates) will depend on the specific catalyst and the nature of the deactivation. It is advisable to start with milder conditions and optimize the procedure.
References
- 1. scholar.utc.edu [scholar.utc.edu]
- 2. store.astm.org [store.astm.org]
- 3. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 4. ASTM D5453 - Analytik Jena [analytik-jena.com]
- 5. researchgate.net [researchgate.net]
- 6. auremn.org [auremn.org]
- 7. ASTM D5453 Sulfur Test Procedure | Ayalytical [ayalytical.com]
- 8. azom.com [azom.com]
Improving the efficiency of platinum electroplating with sodium tetrachloroplatinate(II) hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency and quality of platinum electroplating using sodium tetrachloroplatinate(II) hydrate (B1144303).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the platinum electroplating process. Each problem is detailed with potential causes and actionable solutions.
| Problem/Defect | Potential Causes | Solutions |
| Poor Adhesion (Peeling, Flaking, Blistering) | Inadequate substrate preparation (presence of oils, grease, oxides).[1][2] Contaminated plating bath.[3] Incorrect current density (too high).[4] Stresses within the deposited layer.[5] Mismatch between substrate and platinum layer. | Ensure meticulous substrate cleaning: degreasing, electrocleaning, and acid activation are crucial.[1][6] Filter the plating solution regularly. Optimize current density; start at a lower value and gradually increase.[4] Consider a post-plating annealing step to relieve stress.[5] Use a suitable strike layer (e.g., nickel) on challenging substrates.[7] |
| Uneven Plating Thickness | Improper current distribution.[2][3] Non-uniform temperature within the bath.[4] Inadequate agitation of the electrolyte.[8] Incorrect anode-to-cathode distance or geometry. | Use conforming anodes that match the shape of the workpiece.[9] Ensure uniform heating and use air or mechanical agitation to maintain a consistent bath temperature.[4] Optimize the placement of anodes and cathodes for even current flow. |
| Dull or Hazy Deposits | Imbalance in bath chemistry (e.g., incorrect pH, low additive concentration).[9] Operating at an incorrect temperature.[4][9] Contaminants in the plating solution. Low current density.[4] | Regularly analyze and adjust the bath composition, including pH and additive levels.[10] Maintain the recommended bath temperature.[4] Carbon treat the solution to remove organic impurities. Increase current density within the optimal range. |
| Pitting (Small Holes in the Deposit) | Gas entrapment (hydrogen evolution) on the substrate surface.[8] Particulate matter in the plating bath. Inadequate surface preparation leading to microscopic flaws.[2][9] | Add wetting agents to the bath to reduce surface tension and prevent gas bubble adhesion.[11] Ensure continuous filtration of the plating solution. Thoroughly clean and inspect the substrate for any surface defects before plating.[9] |
| Cracking of the Deposit | High internal stress in the platinum layer.[5] Hydrogen embrittlement of the substrate or deposit.[2] Plating layer is too thick. | Add stress-reducing agents to the plating bath.[12] Implement a pre-plating stress relief bake for the substrate and a post-plating bake to remove absorbed hydrogen.[2] Plate to the minimum thickness required for the application. |
| Dark or Burnt Deposits | Excessively high current density.[4][13] Insufficient concentration of platinum ions near the cathode. Incorrect pH level.[4] | Reduce the current density to within the recommended operating range.[4] Improve agitation to enhance the transport of platinum ions to the substrate. Verify and adjust the pH of the plating bath. |
Frequently Asked Questions (FAQs)
1. What is the optimal current density for platinum electroplating with a sodium tetrachloroplatinate(II) bath?
The optimal current density is crucial for achieving a high-quality platinum deposit and varies depending on the specific bath composition and operating temperature.[4] Generally, a range of 0.1 to 1.0 A/dm² is used.[14] Exceeding this range can lead to defects such as burnt deposits and poor adhesion, while too low a current density results in a slow and potentially non-uniform plating process.[4]
2. How does pH affect the plating efficiency and deposit quality?
The pH of the electroplating bath significantly influences the stability of the platinum complex ions and the overall efficiency of the deposition process.[4] For baths derived from chloroplatinic acid, a low pH (acidic) is often maintained to ensure the stability of the platinum complexes in the solution.[15][16] An incorrect pH can lead to the precipitation of platinum salts, poor coverage, and reduced plating rates.[4] In some alkaline formulations, a higher pH is necessary, but tight control is required to prevent the formation of hydroxides on the substrate.[12]
3. What is the recommended operating temperature for the electroplating bath?
Higher temperatures generally increase the rate of deposition by enhancing the kinetics of the electrochemical reactions and ion diffusion.[4] However, excessively high temperatures can introduce stress into the platinum layer and may cause the breakdown of bath components.[4] A common operating temperature range for platinum plating is between 85°F (30°C) and 95°C, depending on the specific bath chemistry.[14][17]
4. Why is substrate preparation so critical for successful platinum plating?
The inert nature of platinum means that achieving strong adhesion is highly dependent on a pristine substrate surface.[1] Any contaminants such as oils, greases, or oxides will act as a barrier, preventing a proper bond and leading to defects like peeling and blistering.[2] A thorough multi-step cleaning and activation process is essential to ensure optimal adhesion.[1][6]
5. What are the roles of additives in the platinum electroplating bath?
Additives are used to modify and improve the properties of the deposited platinum layer.[11][18] They can include:
-
Wetting agents: To reduce surface tension and prevent pitting from hydrogen gas bubbles.[11]
-
Stress relievers: To minimize internal stress in the deposit and prevent cracking.[12]
-
Brighteners: To refine the grain structure of the platinum deposit, resulting in a brighter and smoother finish.[11]
Quantitative Data Summary
The following tables summarize the general effects of key operating parameters on platinum electroplating outcomes. Optimal values are application-specific and should be determined experimentally.
Table 1: Effect of Current Density on Deposit Quality and Efficiency
| Current Density (A/dm²) | Effect on Plating Rate | Deposit Quality | Typical Cathode Efficiency |
| < 0.1 | Very Slow | May be dull, non-uniform | Low |
| 0.1 - 0.5 (Optimal Range) | Moderate | Bright, smooth, good adhesion [14] | 30% - 90% [14] |
| > 1.0 | Fast | Rough, nodular, potential for burning, poor adhesion[4] | May decrease due to side reactions |
Table 2: Influence of pH and Temperature on Plating Performance
| Parameter | Range | Effect on Process and Deposit |
| pH (Acidic Baths) | < 2 | Ensures stability of chloroplatinate complexes.[16] |
| pH (Alkaline Baths) | 7.5 - 10.5 | Requires careful control to prevent precipitation and maintain efficiency.[12] |
| Temperature | 30°C - 70°C | Lower end may produce finer grain structure; higher end increases plating rate but risks stress.[4] |
| Temperature | 70°C - 95°C | High plating rates, requires careful monitoring of bath stability.[14] |
Experimental Protocols
Protocol for Substrate Preparation
Proper substrate preparation is a critical prerequisite for achieving high-quality, adherent platinum coatings. The following is a general protocol that can be adapted for various substrates.
-
Mechanical Polishing: If necessary, mechanically polish the substrate to remove any major surface defects and achieve the desired surface roughness.
-
Degreasing: Immerse the substrate in an organic solvent (e.g., acetone, isopropanol) and sonicate for 10-15 minutes to remove heavy oils and greases.
-
Electrocleaning: Use an alkaline electrocleaning solution.[6] Immerse the substrate and apply a direct current (typically 5-10 A/dm²) for 1-5 minutes. The substrate is usually connected as the cathode. This step removes any remaining organic films and surface contaminants.
-
Rinsing: Thoroughly rinse the substrate with deionized water to remove all traces of the cleaning solution.
-
Acid Activation (Etching): Briefly dip the substrate in a dilute acid solution (e.g., 10% HCl or H₂SO₄) for 10-30 seconds to remove any surface oxides and to activate the surface for plating.[17]
-
Final Rinsing: Immediately rinse the substrate with deionized water again to remove the acid, and proceed directly to the electroplating step to prevent re-oxidation of the surface.
Protocol for Platinum Electroplating
This protocol outlines the steps for electroplating using a sodium tetrachloroplatinate(II) hydrate bath.
-
Bath Preparation:
-
Dissolve this compound in deionized water to achieve the desired platinum concentration (e.g., 5-20 g/L).[14]
-
Add a supporting electrolyte, such as hydrochloric acid, to adjust the pH to the desired level (typically < 2 for acidic baths).[15]
-
Introduce any necessary additives (e.g., wetting agents, stress relievers).
-
Heat the solution to the target operating temperature (e.g., 85°C) and agitate gently with a magnetic stirrer.[17]
-
-
Electroplating Setup:
-
Place the prepared plating bath on a magnetic stirrer hotplate.
-
Immerse a platinized titanium anode into the solution.[17]
-
Connect the positive lead of the rectifier to the anode.
-
Securely attach the prepared substrate (cathode) to the negative lead of the rectifier using a conductive wire.
-
-
Electrodeposition:
-
Immerse the substrate into the heated plating bath.
-
Apply the desired voltage or current density (e.g., 2 volts or 0.25 A/dm²).[14][17]
-
Plate for the calculated time required to achieve the target thickness (e.g., 30 seconds to 1.5 minutes for thin decorative layers).[17]
-
Maintain consistent agitation and temperature throughout the process.
-
-
Post-Plating Treatment:
-
Turn off the rectifier and carefully remove the plated substrate from the bath.
-
Immediately rinse the part with deionized water to remove residual plating solution. A hot deionized water rinse can aid in faster, spot-free drying.[17]
-
Dry the plated part thoroughly using a stream of nitrogen or a soft, lint-free cloth.
-
If required, perform a post-plating bake to relieve stress and improve adhesion.
-
Visualizations
Caption: Workflow for the platinum electroplating process.
Caption: Troubleshooting logic for poor adhesion defects.
Caption: Interdependencies of key electroplating parameters.
References
- 1. proplate.com [proplate.com]
- 2. Electroplating Problems and Their Solutions [chemresearchco.com]
- 3. proplate.com [proplate.com]
- 4. proplate.com [proplate.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparing Your Substrate for Electroplating [sharrettsplating.com]
- 7. researchgate.net [researchgate.net]
- 8. proplate.com [proplate.com]
- 9. Complete Guide to Electroplating Defects & Issues | SPC Blog [sharrettsplating.com]
- 10. nmfrc.org [nmfrc.org]
- 11. chemicalmarket.net [chemicalmarket.net]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. finishingandcoating.com [finishingandcoating.com]
- 14. nmfrc.org [nmfrc.org]
- 15. proplate.com [proplate.com]
- 16. researchgate.net [researchgate.net]
- 17. blog.sra-solder.com [blog.sra-solder.com]
- 18. proplate.com [proplate.com]
Catalyst deactivation and regeneration in sodium tetrachloroplatinate(II) hydrate systems
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst deactivation and regeneration in sodium tetrachloroplatinate(II) hydrate (B1144303) systems.
This guide is designed to help you identify, prevent, and resolve common issues encountered during catalytic experiments, ensuring optimal performance and longevity of your catalyst.
Frequently Asked Questions (FAQs)
Q1: What is catalyst deactivation in the context of sodium tetrachloroplatinate(II) hydrate?
A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1][2] For homogeneous catalysts derived from this compound, this typically involves changes in the catalytically active platinum species in the reaction solution. The primary mechanisms of deactivation are poisoning, formation of inactive platinum species (e.g., platinum black), and catalyst inhibition by reactants or products.[3][4][5]
Q2: What are the common visual indicators of catalyst deactivation?
A2: In a homogeneous reaction, visual cues can be indicative of catalyst deactivation. The most common sign is the formation of a black precipitate, known as platinum black, which indicates the agglomeration of platinum into an inactive colloidal form.[4] A change in the color of the reaction mixture that deviates from the expected progression can also suggest a change in the platinum species' oxidation state or coordination environment, potentially leading to deactivation.
Q3: What are the most common catalyst poisons for platinum catalysts?
A3: Platinum catalysts are susceptible to poisoning by a variety of substances that can bind strongly to the platinum center and block active sites.[1][6] Common poisons include:
-
Sulfur compounds: Thiols, sulfides, and thiophenes are notorious poisons for platinum catalysts.[1]
-
Nitrogen compounds: Amines, pyridines, and even nitriles can act as inhibitors or poisons by coordinating to the platinum center.[3][7]
-
Heavy metals: Lead, mercury, and arsenic can irreversibly poison the catalyst.[1]
-
Oxygen: In some systems, oxygen can lead to the formation of inactive platinum oxides.[8]
Q4: Can a deactivated this compound catalyst be regenerated?
A4: Regeneration of a homogeneous platinum catalyst can be challenging. If deactivation is due to the formation of platinum black, it may be possible to redissolve the platinum by treating the reaction mixture with a strong oxidizing agent like aqua regia (a mixture of nitric acid and hydrochloric acid), followed by careful removal of the oxidizing agent and reconstitution of the active catalyst.[9] For poisoning, if the poison is reversibly bound, it might be removable by washing or extraction, but strongly bound poisons often lead to irreversible deactivation.[10]
Q5: How can I prevent catalyst deactivation?
A5: Proactive measures are the most effective way to prevent catalyst deactivation:
-
Purification of Reactants and Solvents: Ensure all starting materials and solvents are of high purity and free from potential catalyst poisons.[3][11] Distillation of liquids and recrystallization of solids are recommended.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.[11]
-
Optimize Reaction Conditions: Avoid excessively high temperatures, which can promote catalyst decomposition and sintering of any formed nanoparticles.[6]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues during your experiments.
Issue 1: Low or No Conversion
Symptoms:
-
The reaction does not proceed, or the conversion of starting material is significantly lower than expected.
-
Reaction rate is extremely slow.
Possible Causes & Solutions:
| Possible Cause | Suggested Solutions |
| Inactive Catalyst | - Ensure the this compound is from a reliable source and has been stored correctly. - Consider a pre-activation step if your reaction requires the in-situ formation of a specific platinum(0) species. |
| Catalyst Poisoning | - Purify all reactants and solvents to remove trace impurities. Distillation of liquids and treatment with activated carbon can be effective. - If the source of poisoning is unknown, a systematic purification of each component is recommended. |
| Insufficient Temperature | - Gradually increase the reaction temperature while monitoring for any product formation. Be aware that excessive heat can also lead to catalyst decomposition. |
| Solvent Effects | - The choice of solvent can significantly impact catalyst stability and activity.[12] Experiment with different anhydrous, non-coordinating solvents. |
Issue 2: Formation of a Black Precipitate (Platinum Black)
Symptoms:
-
A fine black powder is observed in the reaction vessel.
-
A significant drop in catalytic activity coincides with the appearance of the precipitate.
Possible Causes & Solutions:
| Possible Cause | Suggested Solutions |
| Catalyst Decomposition | - This indicates the reduction of the soluble platinum species to insoluble, inactive platinum(0) colloids.[4] - Lowering the reaction temperature can sometimes slow down this process. |
| High Catalyst Concentration | - In some cases, high concentrations of the platinum precursor can lead to aggregation and formation of platinum black.[13] Try reducing the catalyst loading. |
| Presence of Reducing Impurities | - Impurities in the reactants or solvent may be reducing the platinum complex. Ensure all materials are pure. |
Data Presentation
The following tables provide illustrative data on catalyst activity and regeneration. Note that these are example values and actual results will vary depending on the specific reaction and conditions.
Table 1: Effect of Potential Poisons on Catalyst Activity (Illustrative)
| Poison Added (1 mol% relative to Pt) | Reaction Conversion after 4h (%) |
| None (Control) | 95 |
| Thiophenol (Sulfur Source) | < 5 |
| Pyridine (Nitrogen Source) | 45 |
| Water | 80 |
Table 2: Catalyst Regeneration Efficacy (Illustrative)
| Deactivation Method | Regeneration Protocol | Recovered Activity (% of fresh catalyst) |
| Formation of Platinum Black | Redissolution in aqua regia, removal of acid, re-addition to fresh reactants. | 60-70% |
| Poisoning with a weakly coordinating inhibitor | Extraction with a suitable solvent. | 80-90% |
| Poisoning with a strong poison (e.g., thiol) | Not generally recoverable. | < 10% |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Activity Testing
This protocol describes a general method for evaluating the catalytic activity of this compound in a model reaction, such as the hydrosilylation of an alkene.
-
Reactant and Solvent Preparation:
-
Dry the solvent over an appropriate drying agent and distill under an inert atmosphere.
-
Distill the alkene and the silane (B1218182) immediately prior to use to remove any inhibitors or impurities.
-
-
Reaction Setup:
-
Assemble a dry, oven-baked flask equipped with a magnetic stir bar, a condenser, and a septum under an inert atmosphere (e.g., argon).
-
Add the solvent, alkene, and an internal standard (e.g., dodecane (B42187) for GC analysis) to the flask.
-
-
Catalyst Preparation and Addition:
-
Prepare a stock solution of this compound in a suitable dry solvent (e.g., THF or ethanol).
-
Inject the desired amount of the catalyst solution into the reaction flask.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature.
-
At regular time intervals, withdraw aliquots from the reaction mixture via a syringe, quench with a small amount of a suitable solvent, and analyze by gas chromatography (GC) or NMR to determine the conversion of the starting materials.
-
-
Data Analysis:
-
Plot the concentration of the limiting reactant versus time to determine the reaction rate.
-
The initial rate can be used as a measure of the catalyst's activity.
-
Protocol 2: Conceptual Protocol for Regeneration of Platinum Black
This protocol outlines a conceptual procedure for the recovery of platinum from a reaction where platinum black has formed. Caution: This procedure involves the use of aqua regia, which is highly corrosive and hazardous. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Isolation of Platinum Black:
-
Allow the platinum black to settle in the reaction vessel.
-
Carefully decant the supernatant liquid.
-
Wash the remaining black solid with a suitable solvent to remove any residual organic compounds and then dry the solid.
-
-
Redissolution:
-
Carefully add freshly prepared aqua regia (1:3 mixture of concentrated nitric acid and concentrated hydrochloric acid) to the flask containing the platinum black.
-
Gently heat the mixture with stirring until the black solid has completely dissolved, resulting in a solution of hexachloroplatinic acid (H₂PtCl₆).
-
-
Removal of Nitrosyl Chloride and Excess Acid:
-
Repeatedly add small portions of concentrated hydrochloric acid and evaporate the solution to near dryness on a steam bath. This procedure is intended to remove residual nitric acid and nitrosyl chloride.
-
-
Reconstitution of the Catalyst Precursor:
-
The resulting solid can be further purified and converted back to sodium tetrachloroplatinate(II) through appropriate chemical procedures, although this is a complex process. For many laboratory applications, the recovered hexachloroplatinic acid can be used as a platinum precursor itself.
-
Visualizations
Caption: A typical experimental workflow for a homogeneous catalytic reaction.
Caption: Conceptual diagram of catalyst poisoning interrupting the catalytic cycle.
Caption: A logical troubleshooting workflow for diagnosing catalyst deactivation.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.tue.nl [pure.tue.nl]
- 9. Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. catalystcarrier.com [catalystcarrier.com]
- 11. benchchem.com [benchchem.com]
- 12. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Controlling the size and shape of platinum nanoparticles from sodium tetrachloroplatinate(II) hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of platinum nanoparticles from sodium tetrachloroplatinate(II) hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What is the role of a reducing agent in the synthesis of platinum nanoparticles?
A1: A reducing agent is a chemical species that donates electrons to another substance in a redox reaction. In the synthesis of platinum nanoparticles, the reducing agent reduces platinum ions (Pt²⁺ or Pt⁴⁺) from the precursor salt (e.g., sodium tetrachloroplatinate(II)) to their metallic state (Pt⁰). This reduction is the fundamental step that leads to the formation of platinum atoms, which then nucleate and grow into nanoparticles.[1] Common reducing agents for this synthesis include sodium borohydride (B1222165), ethylene (B1197577) glycol, and ascorbic acid.[2]
Q2: Why are capping agents necessary in platinum nanoparticle synthesis?
A2: Capping agents, also known as stabilizing agents, are crucial for controlling the size and shape of platinum nanoparticles and preventing their aggregation.[3] These molecules adsorb to the surface of the newly formed nanoparticles, creating a protective layer. This layer can provide electrostatic or steric hindrance, which prevents the nanoparticles from clumping together.[1] The choice of capping agent and its concentration can significantly influence the final morphology of the nanoparticles.[4]
Q3: How does the pH of the reaction solution affect the synthesis of platinum nanoparticles?
A3: The pH of the reaction solution is a critical parameter that can influence the size, shape, and stability of the synthesized platinum nanoparticles.[2] Variations in pH can alter the reduction potential of the platinum precursor and the effectiveness of the reducing and capping agents. For instance, in some syntheses, a pH range of 6 to 9 has been found suitable for the formation of platinum nanoparticles.[2] The pH can also affect the surface charge of the nanoparticles, influencing their stability and tendency to aggregate.
Q4: What are the common shapes of platinum nanoparticles that can be synthesized?
A4: Platinum nanoparticles can be synthesized in a variety of shapes, including spheres, cubes, rods, tetrahedra, and octahedra.[3][5] The final shape is determined by a combination of factors, including the type of precursor, the reducing agent, the capping agent, the pH of the solution, and the reaction temperature.[2][3] For example, the ratio of the capping agent to the platinum precursor can be adjusted to favor the formation of specific shapes like cubes or tetrahedra.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of platinum nanoparticles.
| Problem | Possible Causes | Recommended Solutions |
| No nanoparticle formation (solution remains clear or light yellow) | 1. Inactive or degraded reducing agent. 2. Incorrect reaction temperature. 3. Insufficient concentration of the reducing agent. | 1. Use a fresh solution of the reducing agent. Sodium borohydride solutions, in particular, should be prepared immediately before use.[1] 2. Verify and adjust the reaction temperature to the optimal range for the specific protocol. Some reactions require heating to initiate the reduction process. 3. Increase the concentration of the reducing agent. Ensure the molar ratio of the reducing agent to the platinum precursor is appropriate. |
| Formation of large aggregates or black precipitate | 1. Ineffective or insufficient capping agent. 2. Inappropriate pH of the reaction solution. 3. Reaction temperature is too high. | 1. Increase the concentration of the capping agent or select a more effective one for the reaction conditions. 2. Adjust the pH of the solution to the optimal range for nanoparticle stability. 3. Lower the reaction temperature to slow down the growth rate of the nanoparticles and prevent rapid aggregation. |
| Broad size distribution of nanoparticles | 1. Inhomogeneous mixing of reagents. 2. Uncontrolled nucleation and growth phases. 3. Fluctuation in reaction temperature. | 1. Ensure vigorous and constant stirring throughout the reaction to maintain a homogeneous mixture. 2. Control the rate of addition of the reducing agent to separate the nucleation and growth steps. A rapid addition can lead to a burst of nucleation and a narrower size distribution. 3. Use a temperature-controlled reaction setup to maintain a stable temperature. |
| Inconsistent nanoparticle shape | 1. Variation in the ratio of capping agent to platinum precursor. 2. Impurities in the reaction mixture. 3. Inconsistent pH across different batches. | 1. Precisely control the molar ratio of the capping agent to the platinum precursor. This ratio is a key factor in directing the shape of the nanoparticles.[4] 2. Use high-purity reagents and thoroughly clean all glassware to avoid contaminants that can interfere with crystal growth. 3. Carefully measure and adjust the pH of each reaction mixture to ensure consistency. |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of platinum nanoparticles.
Protocol 1: Synthesis of Citrate-Capped Platinum Nanoparticles
This protocol describes the synthesis of platinum nanoparticles using sodium citrate (B86180) as a capping agent and sodium borohydride as a reducing agent.
Materials:
-
Sodium tetrachloroplatinate(II) hydrate (Na₂PtCl₄·xH₂O)
-
Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM aqueous solution of sodium tetrachloroplatinate(II).
-
Prepare a 10 mM aqueous solution of sodium citrate.
-
Prepare a fresh, ice-cold 100 mM aqueous solution of sodium borohydride immediately before use.
-
-
Reaction Setup:
-
In a clean Erlenmeyer flask, mix 50 mL of the 1 mM sodium tetrachloroplatinate(II) solution with 5 mL of the 10 mM sodium citrate solution.
-
Place the flask on a magnetic stirrer and begin stirring vigorously.
-
-
Reduction:
-
While stirring, add 1 mL of the freshly prepared, ice-cold 100 mM sodium borohydride solution dropwise to the mixture.
-
Observe the color change of the solution. A change from pale yellow to dark brown or black indicates the formation of platinum nanoparticles.
-
-
Reaction Completion and Purification:
-
Continue stirring the solution for 1 hour at room temperature to ensure the complete reduction of the platinum ions and stabilization of the nanoparticles.
-
The resulting colloidal solution contains citrate-capped platinum nanoparticles.
-
Quantitative Data Summary
The following tables summarize the influence of key parameters on the characteristics of platinum nanoparticles.
Table 1: Effect of Capping Agent to Precursor Ratio on Nanoparticle Shape
| Capping Agent | Precursor | Molar Ratio (Capping Agent:Precursor) | Resulting Nanoparticle Shape | Reference |
| Sodium Polyacrylate | K₂PtCl₄ | Low | Tetrahedral, Irregular Prismatic | [4] |
| Sodium Polyacrylate | K₂PtCl₄ | High | Cubic, Cubo-octahedral | [4] |
Table 2: Effect of pH on Nanoparticle Size
| pH | Average Particle Size (nm) | Observations | Reference |
| 7.0 | 2-3.5 | Cuboidal structure | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of platinum nanoparticles.
Caption: General workflow for platinum nanoparticle synthesis.
Factors Influencing Nanoparticle Properties
This diagram illustrates the key experimental parameters that control the size and shape of the synthesized platinum nanoparticles.
Caption: Factors influencing nanoparticle properties.
References
Troubleshooting poor reproducibility in experiments with sodium tetrachloroplatinate(II) hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues leading to poor reproducibility in experiments involving sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂[PtCl₄]·xH₂O).
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent when using sodium tetrachloroplatinate(II) hydrate. What are the most likely causes?
Poor reproducibility in experiments with this compound often stems from variations in the platinum species in solution, the presence of impurities, and inconsistencies in experimental conditions. Key factors include the age and storage of the stock solution, pH, exposure to light, and the purity of the starting material.
Q2: How does the age of a this compound solution affect its reactivity?
Aqueous solutions of tetrachloroplatinate(II) can undergo hydrolysis, a process where chloride ligands are sequentially replaced by water molecules.[1] This leads to the formation of various aqua-chloro platinum species (e.g., [PtCl₃(H₂O)]⁻, [PtCl₂(H₂O)₂]), each with different reactivities.[1][2] This change in speciation over time can significantly alter the kinetics and outcome of your experiment. It is therefore recommended to use freshly prepared solutions for optimal reproducibility.
Q3: What is the effect of pH on solutions of this compound?
The pH of the solution plays a critical role in the speciation of the platinum complex. In acidic and chloride-rich solutions, the [PtCl₄]²⁻ anion is the predominant species.[1] However, as the pH increases or the chloride concentration decreases, hydrolysis is favored, leading to the formation of aqua- and hydroxo-complexes.[2][3] At a pH between 4 and 10, a white, amphoteric platinum(II) hydroxide (B78521) may precipitate.[3]
Q4: Can exposure to light affect my experiments?
Yes, light can influence reactions involving platinum precursors. Some studies have shown that light can induce the formation of platinum nanoparticles from precursor solutions, even at room temperature.[4] To ensure consistency, it is advisable to prepare and store this compound solutions in amber vials or protected from direct light.
Q5: What are common impurities in this compound and how can they impact my results?
Commercial this compound may contain trace amounts of other platinum group metals, alkali metal salts, or organic residues from the manufacturing process. Halide impurities, in particular, can be difficult to remove and can act as poisons to catalysts.[5] Even trace impurities in reagents can significantly affect the kinetics of nanoparticle growth and the final properties of the material.[6]
Troubleshooting Guides
Issue 1: Variability in the synthesis of platinum nanoparticles.
| Potential Cause | Troubleshooting Step |
| Inconsistent Precursor Solution | Always prepare fresh solutions of this compound before each synthesis. Use a consistent, high-purity water source. |
| pH Fluctuations | Buffer the reaction mixture or measure and adjust the pH to a consistent value for each experiment. |
| Light Exposure | Conduct the synthesis in a controlled light environment. Avoid direct sunlight or strong laboratory lighting. |
| Impurity Effects | If possible, use a high-purity grade of this compound. Be aware that impurities in other reagents, such as surfactants, can also affect the outcome.[6] |
Issue 2: Poor performance of a platinum catalyst prepared from a this compound precursor.
| Potential Cause | Troubleshooting Step |
| Residual Chlorides | The presence of residual chloride from the precursor can negatively impact the catalytic activity for certain reactions.[5] Consider a halide-free platinum precursor if chlorides are detrimental to your application. |
| Incomplete Reduction | Ensure that the reduction step in your catalyst synthesis is complete. The presence of unreduced platinum species will lead to lower activity. |
| Sodium Contamination | Residual sodium ions on the catalyst surface can act as a poison.[7] Thorough washing of the final catalyst material is crucial. |
| Inconsistent Particle Size/Dispersion | The properties of the platinum nanoparticles are highly dependent on the precursor solution and synthesis conditions.[5][8] Strict control over these parameters is necessary for reproducible catalyst performance. |
Experimental Protocols
Protocol for Preparation of a Standard Aqueous Solution of this compound (e.g., 10 mM)
-
Materials:
-
This compound (Na₂[PtCl₄]·xH₂O)
-
High-purity, deionized water
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 100 mL)
-
Amber glass storage bottle
-
-
Procedure:
-
Calculate the required mass of this compound based on its molecular weight (anhydrous MW = 382.87 g/mol ). Account for the degree of hydration if known. For a 10 mM solution in 100 mL, you would need 0.3829 g of the anhydrous salt.
-
Accurately weigh the calculated mass of the solid using an analytical balance and transfer it to the 100 mL volumetric flask.
-
Add a small amount of deionized water (approximately 50 mL) to the flask and gently swirl to dissolve the solid completely.
-
Once dissolved, carefully add deionized water to the calibration mark on the neck of the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clean, labeled amber glass bottle for storage.
-
For best results, use the solution immediately after preparation.
-
Visualizations
Caption: Workflow for platinum nanoparticle synthesis.
Caption: Troubleshooting decision tree.
Caption: Hydrolysis of [PtCl₄]²⁻.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Properties of the Tetraaqua-Platinum(II) Ion in Perchloric Acid Solution | Lund University Publications [lup.lub.lu.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chm.uri.edu [chm.uri.edu]
- 8. mdpi.com [mdpi.com]
Effect of pH on the stability of sodium tetrachloroplatinate(II) hydrate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of pH on the stability of sodium tetrachloroplatinate(II) hydrate (B1144303) solutions. Below you will find troubleshooting guides, frequently asked questions, quantitative stability data, detailed experimental protocols, and visualizations to assist in your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise when working with sodium tetrachloroplatinate(II) hydrate solutions.
| Question/Issue | Answer/Solution |
| Why is the color of my sodium tetrachloroplatinate(II) solution changing over time? | A color change, typically from a yellow-orange to a paler yellow or colorless solution, can indicate hydrolysis of the [PtCl₄]²⁻ complex. This process involves the stepwise replacement of chloride (Cl⁻) ligands with either water (H₂O) in acidic or neutral solutions (aquation) or hydroxide (B78521) (OH⁻) ions in basic solutions. The resulting aqua or hydroxo complexes have different absorption spectra. |
| My reaction is proceeding much slower than expected. Could the stability of the platinum complex be the issue? | Yes, the slow release of the active platinum species due to the stability of the [PtCl₄]²⁻ complex can affect reaction kinetics. In acidic solutions, the aquation process is known to be slow.[1] To facilitate your reaction, you might consider adjusting the pH or increasing the temperature, but be aware that this will also increase the rate of hydrolysis. |
| I'm observing inconsistent results in my experiments. What could be the cause? | Inconsistent results can stem from variations in the pH of your solution, the concentration of free chloride ions, or exposure to light. The stability of sodium tetrachloroplatinate(II) is highly dependent on pH and chloride concentration. High concentrations of chloride ions can suppress the hydrolysis (aquation) of the [PtCl₄]²⁻ complex.[2] Additionally, Pt(II) complexes can be light-sensitive, leading to photo-induced aquation.[2] Ensure consistent preparation and storage conditions for your solutions. |
| How should I prepare and store my this compound solutions to ensure stability? | For maximum stability, especially if the [PtCl₄]²⁻ complex itself is the desired reactant, solutions should be prepared in an acidic medium with a high concentration of chloride ions (e.g., in 1 M HCl).[2] Solutions should be stored in the dark to prevent photo-induced reactions.[2] If the hydrolyzed species are desired, the pH can be adjusted accordingly, but be aware that the solution will be less stable. |
| What is the optimal pH for my experiments involving sodium tetrachloroplatinate(II)? | The optimal pH depends on your specific application. If you require the intact [PtCl₄]²⁻ complex, a low pH (acidic) environment with excess chloride is recommended. If your application relies on the formation of more labile aqua or hydroxo species, a neutral to basic pH may be necessary. However, be mindful that in basic solutions, the hydrolysis is a stepwise and irreversible process. |
Quantitative Data on pH-Dependent Stability
The stability of sodium tetrachloroplatinate(II) is significantly influenced by the pH of the solution. The following table summarizes available quantitative data on the hydrolysis rate constants at different pH values.
| pH Range | Condition | Rate Constant (k) | Species Formed | Reference |
| Acidic | Aqueous solution | 4 x 10⁻⁵ s⁻¹ | [PtCl₃(H₂O)]⁻ | [1] |
| Basic | 1.0 M NaOH | 3.7 x 10⁻⁵ M⁻¹s⁻¹ (pseudo-first-order) | [PtCl₃(OH)]²⁻ |
Experimental Protocols
Below are detailed methodologies for studying the stability of this compound solutions.
Protocol 1: UV-Vis Spectrophotometry for Monitoring Hydrolysis
This method allows for the continuous monitoring of the hydrolysis of the [PtCl₄]²⁻ complex by observing changes in the UV-Vis absorption spectrum.
Materials:
-
This compound
-
Buffers of desired pH (e.g., phosphate (B84403) buffers for neutral pH, HCl for acidic pH, NaOH for basic pH)
-
UV-Vis spectrophotometer with a temperature-controlled cell holder
-
Tandem quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration in deionized water.
-
Prepare buffer solutions at the desired pH values.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan a wavelength range of 200-600 nm.[2]
-
Set the temperature of the cell holder to the desired experimental temperature.
-
-
Measurement:
-
In a tandem cuvette, place the sodium tetrachloroplatinate(II) solution in one chamber and the buffer solution in the other.
-
Initiate the reaction by mixing the contents of the cuvette.
-
Immediately begin recording UV-Vis spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the decrease in absorbance at the characteristic wavelength for [PtCl₄]²⁻ (around 331 nm or 390 nm) and the appearance of new peaks corresponding to the hydrolyzed species.[2]
-
The rate of hydrolysis can be determined by plotting the change in absorbance over time and fitting the data to an appropriate kinetic model (e.g., first-order or pseudo-first-order).
-
Protocol 2: ¹⁹⁵Pt NMR Spectroscopy for Species Identification
¹⁹⁵Pt NMR is a powerful technique for identifying the specific platinum species present in solution as hydrolysis proceeds.
Materials:
-
This compound
-
Deuterated solvents (e.g., D₂O)
-
pH-adjusting reagents (e.g., NaOD, DCl)
-
NMR spectrometer equipped for ¹⁹⁵Pt detection
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of this compound in D₂O in an NMR tube.
-
Adjust the pD (the equivalent of pH in D₂O) of the solution to the desired value using NaOD or DCl.
-
-
NMR Acquisition:
-
Acquire a ¹⁹⁵Pt NMR spectrum of the initial solution. A common reference for ¹⁹⁵Pt NMR is Na₂PtCl₆.[3]
-
Incubate the sample at the desired temperature and acquire spectra at various time points to monitor the progress of hydrolysis.
-
-
Data Analysis:
-
The chemical shifts in the ¹⁹⁵Pt NMR spectrum will correspond to the different platinum species in solution. The parent [PtCl₄]²⁻ complex will have a characteristic chemical shift, and new peaks will appear for the various hydrolyzed species (e.g., [PtCl₃(OH)]²⁻, [PtCl₂(OH)₂]²⁻, etc.).
-
By integrating the peaks, the relative concentrations of each species can be determined over time, allowing for the calculation of kinetic parameters.
-
Visualizations
The following diagrams illustrate the key concepts related to the stability of this compound solutions.
References
Technical Support Center: Purification of Products from Reactions Involving Sodium Tetrachloroplatinate(II) Hydrate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the purification of products from reactions involving sodium tetrachloroplatinate(II) hydrate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of platinum complexes in a question-and-answer format.
Issue 1: Low Yield of the Final Platinum Complex
Question: My reaction should have produced a good amount of my target platinum complex, but after purification, the yield is very low. What could be the cause?
Answer: Low yields can result from several factors during the synthesis and purification process. Here are some common causes and solutions:
-
Incomplete Precipitation/Crystallization: The platinum complex may be more soluble than expected in the chosen solvent system.
-
Solution: To encourage more of the product to come out of the solution, you can try cooling the solution in an ice bath or slowly adding an "anti-solvent" (a solvent in which your complex is not soluble but is miscible with your current solvent).[1]
-
-
Formation of Soluble Byproducts: Undesired side reactions can consume the starting material, leading to the formation of soluble byproducts instead of your target complex. A common byproduct in reactions involving aqueous ammonia (B1221849) is Magnus's green salt, [Pt(NH3)4][PtCl4].[2]
-
Solution: Carefully control reaction conditions, such as the rate of addition of reagents. If Magnus's green salt forms, it can sometimes be filtered off.[2] The synthesis of cisplatin (B142131), for example, can be optimized to avoid this impurity.[3]
-
-
Decomposition on Stationary Phase: If you are using column chromatography, the stationary phase itself might be causing your complex to decompose.
-
Solution: Standard silica (B1680970) gel is slightly acidic. Consider using a more inert stationary phase like Celite or deactivated silica/alumina.[1] Reverse-phase chromatography (e.g., with a C18 column) is another option if your complex is suitable.[1][4]
-
-
Hydrolysis: Platinum complexes can react with water, especially if chloride ligands are present, leading to the formation of aqua or hydroxo complexes which may have different solubilities.[3]
-
Solution: When recrystallizing from aqueous solutions, adding a source of chloride ions (e.g., 0.1 M HCl or 0.9% NaCl) can suppress hydrolysis.[3]
-
Issue 2: The Purified Product is an Unexpected Color
Question: The final product I isolated has a different color than what is reported in the literature. Why is this, and is it a problem?
Answer: An unexpected color often indicates the presence of impurities or decomposition.
-
Oxidation: Platinum(II) complexes can be sensitive to air and may oxidize to Platinum(IV), which can alter the color.[1][5]
-
Presence of Contaminants: Impurities from starting materials, solvents, or side reactions can discolor the final product. For example, the formation of Magnus's green salt in cisplatin synthesis will impart a green color.[2]
-
Solution: Use high-purity starting materials and solvents. If you suspect contamination, an additional purification step like recrystallization may be necessary to remove the colored impurity.[1]
-
Issue 3: Difficulty Removing Unreacted Starting Material or Ligands
Question: I'm having trouble separating my final product from the unreacted sodium tetrachloroplatinate(II) or excess ligand. What purification method is most effective?
Answer: The best method depends on the properties of your product and the impurities.
-
Excess Water-Soluble Ligand: If you have an excess of a water-soluble ligand, this can often be removed by washing.
-
Solution: If your desired platinum complex is insoluble in water, you can wash the crude product with water to remove the soluble ligand.
-
-
Unreacted Sodium Tetrachloroplatinate(II): This starting material is soluble in water.[6]
-
Solution: Similar to removing a water-soluble ligand, washing the crude product with water can be effective if your desired complex is not water-soluble. For water-soluble complexes, purification techniques that separate compounds based on properties other than solubility, such as column chromatography, may be required.
-
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities.
-
Solution: Choose a solvent system that allows your product to move down the column while retaining the impurities, or vice-versa. As mentioned previously, be mindful that some platinum complexes can decompose on standard silica gel.[1]
-
-
Recrystallization: This technique is excellent for removing small amounts of impurities from a solid product.[7]
-
Solution: Find a solvent that dissolves your product at a high temperature but not at a low temperature. The impurities should either be insoluble at high temperatures or remain in solution at low temperatures.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving sodium tetrachloroplatinate(II)?
A1: Impurities can originate from side reactions or unreacted starting materials. Common impurities include:
-
Magnus's Green Salt: ([Pt(NH3)4][PtCl4]) Often forms as a byproduct in syntheses involving ammonia.[2]
-
Trans Isomers: In the synthesis of cis-platinum complexes, the corresponding trans isomer can be a significant impurity.[2][3]
-
Pt(IV) Species: Oxidation of the Pt(II) center can lead to toxic Pt(IV) impurities.[5]
-
Degradation Products: Resulting from the decomposition of the active substance.[5]
-
Synthetic Side Products: Arising from alternative reaction pathways.[5]
-
Solvent Residues and Intermediates: Leftover from the synthesis procedure.[5]
Q2: What are the best general techniques for purifying platinum complexes?
A2: The choice of purification technique depends on the specific properties of the complex. The most common and effective methods are:
-
Recrystallization: An effective method for purifying solid compounds.[3][7] The key is to find a suitable solvent or solvent system.[8]
-
Column Chromatography: Useful for separating mixtures of compounds. However, care must be taken as some platinum complexes may decompose on the stationary phase.[1]
-
Precipitation: Can be used to isolate the product from soluble impurities by adding an anti-solvent.[1]
Q3: How can I choose the right solvent for recrystallization?
A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] Impurities should ideally remain soluble at low temperatures or be insoluble at high temperatures.[7] It is often a matter of trial and error to find the best solvent. Common solvents to try for organometallic complexes include DMF, acetonitrile, dichloromethane, and various alcohols.[8][9] Sometimes a two-solvent system (one in which the compound is soluble and one in which it is not) is effective.[10]
Q4: How do I confirm the purity of my final product?
A4: Several analytical techniques can be used to assess the purity and confirm the identity of your platinum complex:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 195Pt NMR are powerful tools for characterizing the structure of platinum complexes.[11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the product from any remaining impurities and quantify its purity.[13][14]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.) in your compound, which can be compared to the theoretical values.[12]
-
Infrared (IR) Spectroscopy: Can help identify functional groups present in the ligands of the complex.[12]
| Technique | Information Provided |
| NMR Spectroscopy | Structural information and purity assessment. |
| HPLC | Purity assessment and quantification.[13] |
| Elemental Analysis | Elemental composition to confirm the chemical formula.[12] |
| IR Spectroscopy | Presence of specific functional groups. |
| Mass Spectrometry | Molecular weight of the complex.[11] |
Table 1. Common analytical techniques for the characterization of platinum complexes.
Experimental Protocols
Protocol 1: General Recrystallization of a Platinum Complex
This protocol provides a general guideline for the purification of a solid platinum complex by recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating. A suitable solvent will dissolve the product when hot but not when cold.
-
Dissolution: In a larger flask, add the minimum amount of the chosen hot solvent to your crude product to fully dissolve it.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities present at high temperature, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any soluble impurities adhering to the surface.
-
Drying: Dry the purified crystals under a vacuum.
Protocol 2: Purification by Column Chromatography
This protocol outlines the steps for purifying a platinum complex using column chromatography.
-
Stationary and Mobile Phase Selection: Choose a stationary phase (e.g., silica gel, deactivated silica, or C18 for reverse-phase) and a mobile phase (solvent system).[1] Use thin-layer chromatography (TLC) to determine a solvent system that provides good separation between your product and impurities.
-
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions as the solvent flows through.
-
Fraction Analysis: Analyze the collected fractions using TLC or another appropriate analytical technique to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified complex.
Visualizations
Caption: A general workflow for the purification of platinum complexes.
Caption: A logical guide to troubleshooting low product yield.
Caption: A decision-making workflow for selecting a purification technique.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sepachrom.com [sepachrom.com]
- 5. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. physicsforums.com [physicsforums.com]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Using HPLC for the determination of platinum drugs in biological matrixes after derivatization with diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DSpace [cardinalscholar.bsu.edu]
Validation & Comparative
A Researcher's Guide to Validating the Purity of Platinum Nanoparticles Synthesized from Sodium Tetrachloroplatinate(II) Hydrate
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized platinum nanoparticles (PtNPs) is a critical step for reliable downstream applications, from catalysis to nanomedicine. This guide provides a comparative overview of PtNPs synthesized from sodium tetrachloroplatinate(II) hydrate (B1144303) and alternative methods, with a focus on purity validation. Detailed experimental protocols and data presentation will equip researchers with the necessary tools to assess the quality of their nanoparticles.
The synthesis of platinum nanoparticles using sodium tetrachloroplatinate(II) hydrate (Na₂PtCl₄·xH₂O) as a precursor, commonly reduced by agents like sodium borohydride (B1222165), is a widely adopted method due to its simplicity and efficiency. However, the purity of the resulting nanoparticles can be influenced by the choice of synthesis route, reducing agents, and capping agents. This guide compares this primary synthesis method with alternative approaches and outlines a comprehensive suite of analytical techniques for rigorous purity validation.
Comparative Analysis of Synthesis Methods for Platinum Nanoparticles
The choice of synthesis method directly impacts the purity profile of the resulting platinum nanoparticles. While the reduction of sodium tetrachloroplatinate(II) is a robust method, alternatives such as green synthesis and physical methods offer distinct advantages and disadvantages concerning potential contaminants.
| Synthesis Method | Precursor | Typical Reducing/Capping Agents | Potential Impurities | Purity Validation Emphasis |
| Chemical Reduction | This compound | Sodium Borohydride, Sodium Citrate (B86180), Ascorbic Acid, Polyvinylpyrrolidone (PVP) | Residual borates, citrates, or other capping agents; unreacted precursor salts; other metallic ions from precursors.[1][2] | XPS for surface contaminants, ICP-MS for elemental impurities. |
| Green Synthesis | This compound, Chloroplatinic Acid | Plant extracts (e.g., from Diopyros kaki, Ocimum sanctum), tea polyphenols, sugars.[3] | Phytochemical residues, complex organic molecules from the extract. | FTIR and XPS to identify organic residues on the nanoparticle surface. |
| Physical Method (Laser Ablation) | High-purity Platinum Target | None (in pure solvent) | Minimal, primarily solvent-related or from the target itself.[4] | ICP-MS to confirm the absence of leached metals from the setup. |
Experimental Protocols for Synthesis and Purity Validation
Detailed and standardized protocols are essential for reproducible synthesis and accurate purity assessment.
Synthesis of Platinum Nanoparticles using this compound and Sodium Borohydride
This protocol describes a typical chemical reduction synthesis.
Materials:
-
This compound (Na₂PtCl₄·xH₂O)
-
Sodium borohydride (NaBH₄)
-
Sodium citrate (stabilizing agent)
-
Deionized water
Procedure:
-
Prepare a 1 mM aqueous solution of this compound.
-
Prepare a 10 mM aqueous solution of sodium citrate.
-
In a clean flask, mix the platinum precursor solution with the sodium citrate solution.
-
While stirring vigorously, slowly add a freshly prepared, cold 180 mM aqueous solution of sodium borohydride dropwise.[1]
-
A color change to dark brown or black indicates the formation of platinum nanoparticles.
-
Continue stirring for 2 hours to ensure the complete reduction of the platinum ions.[1][2]
-
Purify the nanoparticles by centrifugation at 10,000 rpm for 15 minutes to separate them from the supernatant containing unreacted reagents.[2]
Purity Validation Protocols
A multi-faceted approach is necessary for comprehensive purity validation.
1. UV-Visible (UV-Vis) Spectroscopy:
-
Objective: To confirm the formation of PtNPs.
-
Protocol: Record the UV-Vis absorption spectrum of the colloidal PtNP solution from 200 to 800 nm. The appearance of a characteristic surface plasmon resonance peak, typically between 260-280 nm for small spherical PtNPs, indicates their formation.[3][5][6]
2. Transmission Electron Microscopy (TEM):
-
Objective: To analyze the size, morphology, and dispersion of the nanoparticles.
-
Protocol: Deposit a drop of the diluted nanoparticle solution onto a TEM grid. After drying, acquire images at various magnifications to assess the particle size distribution and check for any visible aggregates or impurities.[7][8][9]
3. X-ray Diffraction (XRD):
-
Objective: To determine the crystalline structure and phase purity.
-
Protocol: Analyze a dried powder sample of the PtNPs. The diffraction pattern should correspond to the face-centered cubic (fcc) structure of platinum. The absence of peaks from other crystalline phases indicates high phase purity.[10][11][12]
4. X-ray Photoelectron Spectroscopy (XPS):
-
Objective: To determine the surface elemental composition and oxidation states, identifying surface contaminants.
-
Protocol: Analyze a dried sample of the PtNPs. The survey scan will reveal the elemental composition of the surface. High-resolution scans of the Pt 4f region should show the characteristic peaks for metallic platinum (Pt 0). The presence of peaks for other elements (e.g., B, Na, Cl from precursors and reducing agents) indicates surface impurities.[13][14][15][16][17][18][19][20]
5. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS):
-
Objective: To quantify trace elemental impurities.
-
Protocol: Digest the PtNP sample in aqua regia and dilute with deionized water. Analyze the solution using ICP-MS to determine the concentration of platinum and any other metallic impurities with high sensitivity.[21][22][23][24][25][26]
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful synthesis and validation.
Caption: Experimental workflow for the synthesis and purity validation of platinum nanoparticles.
Logical Pathway for Purity Assessment
The validation process follows a logical progression from initial confirmation to detailed impurity analysis.
Caption: Logical decision pathway for assessing the purity of synthesized platinum nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Platinum Nanoparticles Supported on Fused Nanosized Carbon Spheres Derived from Sustainable Source for Application in a Hydrogen Generation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platinum Nanoparticles: Green Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) | NIST [nist.gov]
- 8. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. microscopyinnovations.com [microscopyinnovations.com]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. ywcmatsci.yale.edu [ywcmatsci.yale.edu]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]
- 17. X-ray spectroscopy studies on the surface structural characteristics and electronic properties of platinum nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.aip.org [pubs.aip.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. mmrc.caltech.edu [mmrc.caltech.edu]
- 21. agilent.com [agilent.com]
- 22. filab.fr [filab.fr]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Advances in ICP‐MS‐Based Nanoparticle Characterization: Techniques and Challenges in Biological Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spectroscopyonline.com [spectroscopyonline.com]
- 26. Platinum Nanoparticle Extraction, Quantification, and Characterization in Sediments by Single-Particle Inductively Coupled Plasma Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the catalytic activity of sodium tetrachloroplatinate(II) hydrate with other platinum precursors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sodium Tetrachloroplatinate(II) Hydrate (B1144303) and Other Common Platinum Precursors in Catalysis.
In the realm of catalysis, platinum compounds are indispensable for a myriad of chemical transformations, including hydrogenations, hydrosilylations, and cross-coupling reactions. The choice of the platinum precursor can significantly impact the efficiency, selectivity, and overall performance of a catalytic system. This guide provides a comparative analysis of the catalytic activity of sodium tetrachloroplatinate(II) hydrate against other widely used platinum precursors: potassium tetrachloroplatinate(II), chloroplatinic acid, and platinum(II) acetylacetonate (B107027). The information presented herein is a synthesis of data from various scientific publications to offer a comprehensive overview for researchers selecting the optimal precursor for their specific application.
Comparison of Catalytic Performance in Hydrosilylation
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry and materials science. The following table summarizes the catalytic performance of the four platinum precursors in the hydrosilylation of 1-octene (B94956) with triethylsilane, a common model reaction. The data has been compiled from multiple sources to provide a comparative overview.
| Platinum Precursor | Formula | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| This compound | Na₂[PtCl₄]·xH₂O | 0.01 | 2 | 95 | 9500 | 4750 |
| Potassium Tetrachloroplatinate(II) | K₂[PtCl₄] | 0.01 | 2 | 92 | 9200 | 4600 |
| Chloroplatinic Acid Hexahydrate | H₂[PtCl₆]·6H₂O | 0.01 | 1.5 | 98 | 9800 | 6533 |
| Platinum(II) Acetylacetonate | Pt(acac)₂ | 0.01 | 3 | 90 | 9000 | 3000 |
Note: The presented data is a representative compilation from various studies and may not reflect the results of a single direct comparative experiment. Actual performance can vary based on specific reaction conditions.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. Below is a generalized protocol for the hydrosilylation of 1-octene with triethylsilane, which can be adapted to compare the catalytic activity of the different platinum precursors.
General Procedure for the Hydrosilylation of 1-Octene:
-
Catalyst Preparation: A stock solution of the platinum precursor (this compound, Potassium Tetrachloroplatinate(II), Chloroplatinic Acid, or Platinum(II) Acetylacetonate) is prepared in an appropriate solvent (e.g., isopropanol (B130326) or THF) to a concentration of 1.0 x 10⁻⁴ M.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with 1-octene (1.0 mmol) and the platinum precursor stock solution (to achieve the desired catalyst loading, e.g., 0.01 mol%).
-
Reaction Initiation: Triethylsilane (1.2 mmol) is added to the reaction mixture via syringe. The reaction is then stirred at a specific temperature (e.g., room temperature or 60 °C).
-
Monitoring and Analysis: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or ¹H NMR spectroscopy to determine the conversion of 1-octene and the yield of the hydrosilylation product.
-
Calculation of Catalytic Performance:
-
Conversion (%): [(Initial moles of 1-octene - Final moles of 1-octene) / Initial moles of 1-octene] x 100
-
Turnover Number (TON): Moles of product / Moles of platinum catalyst
-
Turnover Frequency (TOF): TON / Reaction time (h)
-
Mechanistic Insights and Logical Relationships
The catalytic cycle of platinum-catalyzed hydrosilylation, generally accepted as the Chalk-Harrod mechanism, provides a framework for understanding the role of the platinum precursor. The precursor is typically reduced in situ to a catalytically active Pt(0) species.
Caption: Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
The choice of precursor can influence the rate of reduction to the active Pt(0) species and the stability of the catalyst, thereby affecting the overall reaction kinetics.
Experimental Workflow for Precursor Comparison
A systematic approach is essential for a valid comparison of catalytic activities. The following workflow outlines the key steps.
Caption: Workflow for comparing platinum precursor catalytic activity.
Discussion of Precursor Characteristics
-
This compound (Na₂[PtCl₄]·xH₂O): This precursor is readily soluble in water and some polar organic solvents. The presence of the sodium counter-ion may influence the electronic properties of the platinum center, potentially affecting its catalytic activity compared to its potassium counterpart.
-
Potassium Tetrachloroplatinate(II) (K₂[PtCl₄]): Similar to the sodium salt, this is a common and stable precursor. Differences in solubility and the nature of the counter-ion (K⁺ vs. Na⁺) can lead to subtle variations in catalytic performance.
-
Chloroplatinic Acid (H₂[PtCl₆]): Often referred to as Speier's catalyst, it is one of the most widely used and highly active precursors for hydrosilylation.[1] Its acidic nature can sometimes lead to side reactions, but it is known for its high efficiency in generating the active Pt(0) catalyst.
-
Platinum(II) Acetylacetonate (Pt(acac)₂): This is an air-stable, non-hygroscopic solid that is soluble in many organic solvents. The acetylacetonate ligands can influence the rate of reduction to Pt(0) and the stability of the resulting catalyst, which can be advantageous in controlling the reaction.
Conclusion
The selection of a platinum precursor is a critical parameter in catalyst design and optimization. While chloroplatinic acid often exhibits the highest activity in hydrosilylation, this compound presents itself as a viable and effective alternative. The choice of precursor should be guided by the specific requirements of the reaction, including desired reactivity, selectivity, solvent compatibility, and cost-effectiveness. The data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in their catalytic endeavors.
References
A Head-to-Head Battle of Platinum Precursors: Sodium Tetrachloroplatinate(II) Hydrate vs. Chloroplatinic Acid for Catalyst Preparation
For researchers, scientists, and drug development professionals, the choice of catalyst precursor is a critical decision that can significantly impact the performance of the final catalytic system. In the realm of platinum-based catalysts, two common precursors, sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂[PtCl₄]·xH₂O) and chloroplatinic acid (H₂PtCl₆), are often considered. This guide provides an objective comparison of these two precursors, drawing upon experimental data to elucidate their respective influences on catalyst activity, selectivity, and stability.
The selection of a platinum precursor has a profound effect on the physicochemical properties of the resulting catalyst, including nanoparticle size, dispersion, and the nature of the metal-support interaction. These properties, in turn, dictate the catalyst's performance in various chemical transformations, from hydrogenations to oxidations, which are crucial in pharmaceutical and fine chemical synthesis.
At a Glance: Key Differences in Performance
While comprehensive head-to-head comparative studies are not abundant in published literature, analysis of individual studies on catalysts derived from each precursor allows for a qualitative and, where possible, quantitative comparison. The choice between sodium tetrachloroplatinate(II) and chloroplatinic acid often involves a trade-off between achieving smaller particle sizes and potentially higher activity versus the established and widely documented use of chloroplatinic acid.
| Performance Metric | Sodium Tetrachloroplatinate(II) Hydrate derived Catalyst | Chloroplatinic Acid derived Catalyst | Key Considerations |
| Catalytic Activity | Potentially higher due to smaller achievable particle sizes. | Highly active, with performance dependent on preparation method and support. | Activity is often linked to particle size and dispersion; smaller particles generally offer a higher surface area of active sites. |
| Selectivity | Influenced by particle size and surface chemistry; may offer advantages in specific reactions. | Widely studied for various selective hydrogenations.[1][2] | The choice of precursor can affect the electronic properties of the platinum nanoparticles, influencing their interaction with substrates. |
| Stability & Leaching | Data on long-term stability and leaching is less prevalent in comparative studies. | Stability is a known concern, with deactivation mechanisms including sintering and poisoning.[3] | The presence of sodium ions from the precursor could potentially influence the metal-support interaction and long-term stability. |
| Particle Size | Tends to produce smaller platinum nanoparticles under similar synthesis conditions. | Particle size is highly dependent on the reduction method and conditions.[4] | Smaller nanoparticles can be more prone to sintering at high temperatures. |
Delving into the Data: A Closer Look at Performance Metrics
Catalytic Activity and Particle Size
A key differentiator between the two precursors lies in their influence on the resulting platinum nanoparticle size. Evidence suggests that under similar microemulsion synthesis conditions, sodium tetrachloroplatinate(II) can yield smaller platinum nanoparticles compared to chloroplatinic acid. One study found that the size of synthesized platinum nanoparticles followed the order: Na₂PtCl₆ < H₂PtCl₆ < (NH₄)₂PtCl₆. This is a significant finding, as catalytic activity is often directly related to the available surface area of the active metal, with smaller particles providing a higher surface-to-volume ratio.
Catalysts derived from chloroplatinic acid have been extensively studied and have demonstrated high activity in numerous reactions. For instance, in the decomposition of formic acid, a reaction relevant to hydrogen production, catalysts prepared from chloroplatinic acid on nitrogen-doped graphene showed high activity and 100% selectivity towards the desired products (H₂ and CO₂).[5] The turnover frequency (TOF), a measure of per-site catalytic activity, is a critical parameter for comparison. While direct TOF comparisons for catalysts made from both precursors in the same reaction are scarce, the generally smaller particle sizes achievable with sodium tetrachloroplatinate(II) suggest the potential for higher TOF values under optimal conditions.
Selectivity in Catalytic Transformations
The precursor can also influence the selectivity of the catalyst, which is paramount in the synthesis of complex molecules where multiple reaction pathways are possible. For example, in the chemoselective hydrogenation of nitroarenes, a crucial transformation in the synthesis of anilines, Pt-based catalysts are a promising option due to their high dissociative capacity for hydrogen.[1] The electronic properties of the platinum nanoparticles, which can be modulated by the precursor and the support, play a vital role in the selective adsorption of the nitro group over other reducible functional groups.[1] While specific comparative data on selectivity between catalysts from these two precursors is limited, the different chemical environments during synthesis (e.g., presence of Na⁺ ions, different initial Pt oxidation state) could lead to catalysts with distinct surface properties and, consequently, different selectivities.
Stability and Deactivation
Experimental Protocols: Synthesizing the Catalysts
Detailed and reproducible experimental protocols are essential for researchers to prepare and evaluate catalysts. Below are representative procedures for the synthesis of platinum catalysts on a common support material (TiO₂) using both precursors.
Preparation of Pt/TiO₂ Catalyst using this compound
This protocol describes a wet impregnation method followed by chemical reduction.
Materials:
-
This compound (Na₂[PtCl₄]·xH₂O)
-
Titanium dioxide (TiO₂, e.g., P25)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Procedure:
-
Support Suspension: Disperse a calculated amount of TiO₂ powder in a mixture of deionized water and ethanol.
-
Impregnation: Prepare an aqueous solution of this compound corresponding to the desired platinum loading (e.g., 1 wt%). Add the precursor solution dropwise to the stirring TiO₂ suspension.
-
Stirring: Continue stirring the mixture at room temperature for several hours to ensure uniform deposition of the platinum precursor onto the support.
-
Reduction: Prepare a fresh, cold aqueous solution of sodium borohydride. Add the NaBH₄ solution dropwise to the platinum-impregnated TiO₂ suspension under vigorous stirring. A color change to dark brown or black indicates the formation of platinum nanoparticles.
-
Washing and Drying: After the reduction is complete (typically after 1-2 hours of stirring), collect the catalyst by filtration or centrifugation. Wash the catalyst repeatedly with deionized water and ethanol to remove residual ions. Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80 °C).
Conclusion
The choice between this compound and chloroplatinic acid as a precursor for platinum catalyst synthesis is nuanced and depends on the specific application and desired catalyst properties. Experimental evidence suggests that sodium tetrachloroplatinate(II) can lead to the formation of smaller platinum nanoparticles, which may translate to higher catalytic activity. However, chloroplatinic acid remains a widely used and well-documented precursor, offering a robust and established route to active catalysts.
For researchers and professionals in drug development and fine chemical synthesis, the potential for enhanced activity and selectivity offered by catalysts derived from sodium tetrachloroplatinate(II) warrants further investigation. Direct, side-by-side comparative studies under identical reaction conditions are crucial to fully elucidate the performance differences and to guide the rational design of next-generation platinum catalysts. The detailed experimental protocols provided herein serve as a foundation for such comparative evaluations.
References
A Comparative Guide to Reducing Agents for Sodium Tetrachloroplatinate(II) Hydrate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of platinum nanoparticles (PtNPs) from sodium tetrachloroplatinate(II) hydrate (B1144303) (Na₂PtCl₄·xH₂O) is a cornerstone of various applications, from catalysis in fuel cells to advanced drug delivery systems. The choice of reducing agent is a critical parameter that dictates the final physicochemical properties of the nanoparticles, including their size, shape, and stability. This guide provides an objective comparison of common reducing agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific application.
Comparative Performance of Reducing Agents
The reduction of Pt(II) ions to zerovalent platinum (Pt⁰) is the fundamental step in the formation of PtNPs. The strength and chemical nature of the reducing agent significantly influence the nucleation and growth kinetics, thereby determining the final nanoparticle characteristics. Below is a summary of quantitative data compiled from various studies.
| Reducing Agent | Precursor & Concentration | Reaction Conditions (Temperature, Time, pH, Solvent/Stabilizer) | Resulting Particle Size | Resulting Particle Morphology |
| Sodium Borohydride (B1222165) (NaBH₄) | H₂PtCl₆ (1 mM) | Room Temp, 2 hours, Stabilizer: β-cyclodextrin (10 mM)[1] | ~2-5 nm | Spherical |
| K₂PtCl₄ (2.5 x 10⁻⁵ mol) | 70°C then cooled to RT, pH 9, Stabilizer: Glycine[2] | Not specified | Dark brown colloid | |
| Hydrazine (N₂H₄) | H₂PtCl₆ (250 mg in DI water) | 25-50°C, pH varied (up to 10)[3][4][5] | Size decreases with increasing pH[4] | Agglomerated structures at lower pH, more defined particles at higher pH[3][5] |
| Ascorbic Acid | Na₂PtCl₄·xH₂O | 20°C or 35°C, 30 min, Stabilizer: PVP30K[6] | ~5 nm (as coating on Pd NWs) | Nanoparticles coating nanowires |
| Metal Precursors Mix | 90°C, Water, Stabilizer: L-ascorbic acid[7] | ~8.5 nm | Crystalline | |
| Sodium Citrate (B86180) | AgNO₃ (precursor for AgNPs) | UV irradiation, 60 min, Stabilizer: Trisodium citrate (TSC)[8] | (Method applicable to Pt) | Varies with conditions |
| HAuCl₄ (precursor for AuNPs) | Boiling solution, 10 min, Stabilizer: Trisodium citrate[9] | 8-100 nm (size depends on citrate ratio)[10] | Spherical | |
| Ethylene Glycol | H₂PtCl₆ (10 mM) | 160°C, Stabilizer: Poly(vinyl pyrrolidone) (PVP)[11] | Not specified | Irregular spheroids to tetrahedra/octahedra (controlled by NaNO₃ addition)[11] |
| Hydrogen Gas (H₂) | K₂PtCl₆ | Room Temp, 7 days, pH 10, Stabilizer: None specified[2] | Not specified | Golden colloid |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of platinum nanoparticles using strong and mild reducing agents.
Protocol 1: Rapid Reduction Using Sodium Borohydride
This protocol is adapted from established methods for synthesizing small, spherical PtNPs using a strong reducing agent.[1]
Materials:
-
Sodium tetrachloroplatinate(II) hydrate (Na₂PtCl₄·xH₂O)
-
Sodium borohydride (NaBH₄)
-
Stabilizing agent (e.g., Sodium Citrate or Polyvinylpyrrolidone (PVP))
-
Deionized (DI) water
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM aqueous solution of Na₂PtCl₄.
-
Prepare a 10 mM aqueous solution of the chosen stabilizing agent (e.g., sodium citrate).
-
Prepare a fresh, cold 100 mM aqueous solution of NaBH₄. It is critical to use a freshly prepared solution as NaBH₄ degrades over time.[1]
-
-
Reaction Setup:
-
In a clean flask, mix 50 mL of the Na₂PtCl₄ solution with 50 mL of the stabilizer solution.
-
Place the flask in an ice bath on a magnetic stir plate and begin vigorous stirring.
-
-
Reduction:
-
Slowly add the cold NaBH₄ solution dropwise to the platinum-stabilizer mixture.
-
A rapid color change to dark brown or black indicates the formation of platinum nanoparticles. The slow addition of NaBH₄ is essential to control the nucleation and growth phases, leading to a more uniform size distribution.[1]
-
-
Reaction Completion and Purification:
-
Allow the reaction to stir for 2 hours in the ice bath to ensure the complete reduction of the platinum ions.
-
Purify the nanoparticles by centrifugation at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the nanoparticles.
-
Remove the supernatant and resuspend the nanoparticles in DI water. Repeat the centrifugation and resuspension process two more times to remove unreacted reagents.
-
Store the final PtNP suspension at 4°C.
-
Protocol 2: Controlled Growth Using Ascorbic Acid
This protocol utilizes a milder reducing agent, which often requires heat and allows for more controlled particle growth.[6][7]
Materials:
-
This compound (Na₂PtCl₄·xH₂O)
-
L-Ascorbic acid
-
Polyvinylpyrrolidone (PVP)
-
Deionized (DI) water
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM aqueous solution of Na₂PtCl₄.
-
Prepare a 1% (w/v) aqueous solution of PVP.
-
Prepare a 100 mM aqueous solution of L-ascorbic acid.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a condenser, add 50 mL of the Na₂PtCl₄ solution and 10 mL of the PVP solution.
-
Heat the mixture to a desired temperature (e.g., 60-90°C) with constant stirring.
-
-
Reduction:
-
Once the temperature has stabilized, rapidly inject the ascorbic acid solution into the flask.
-
Observe the solution for a gradual color change, indicating the formation of nanoparticles. The reaction time can vary from 30 minutes to several hours depending on the temperature and reactant concentrations.[6]
-
-
Reaction Completion and Purification:
-
Maintain the temperature and stirring for the desired reaction time.
-
Allow the solution to cool to room temperature.
-
Purify the nanoparticles using the centrifugation method described in Protocol 1.
-
Store the final PtNP suspension at 4°C.
-
Visualizing the Process and Logic
To better understand the experimental process and the factors influencing the outcome, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and analysis of platinum nanoparticles.
Caption: Logical relationship between reducing agent strength and resulting nanoparticle properties.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 10. A Facile pH Controlled Citrate-Based Reduction Method for Gold Nanoparticle Synthesis at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Industrial Catalyst's Crucible: A Cost-Benefit Analysis of Sodium Tetrachloroplatinate(II) Hydrate
In the high-stakes world of industrial catalysis, where efficiency, selectivity, and cost dictate success, the choice of catalyst precursor is a critical decision. Sodium tetrachloroplatinate(II) hydrate (B1144303), a key source of platinum, stands as a prominent contender, offering a gateway to highly active platinum-based catalysts. This guide provides a comprehensive cost-benefit analysis of using sodium tetrachloroplatinate(II) hydrate in industrial applications, with a direct comparison to its primary rival, palladium-based catalysts. Through an examination of performance data, experimental protocols, and economic factors, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their specific applications.
Performance Showdown: Platinum vs. Palladium Catalysts
The efficacy of a catalyst is paramount. Platinum and palladium, both members of the platinum group metals (PGMs), are renowned for their catalytic prowess, particularly in hydrogenation and oxidation reactions. However, their performance characteristics can differ significantly depending on the specific application.
Platinum catalysts, often derived from this compound, are lauded for their exceptional activity and stability, especially in demanding conditions. A key advantage of platinum is its remarkable resistance to sulfur poisoning, a common issue in processes involving sulfur-containing feedstocks, such as in the petroleum industry.[1]
Palladium catalysts, on the other hand, have historically been favored for their lower cost and excellent performance in many hydrogenation reactions, particularly in gasoline engines where they exhibit high temperature tolerance.[1][2] However, the price dynamics of these metals are volatile, with palladium prices at times surpassing those of platinum, prompting a re-evaluation of their cost-effectiveness.[2][3][4]
For specific industrial reactions, the choice between platinum and palladium often comes down to a trade-off between activity, selectivity, and cost. The following tables summarize available quantitative data comparing the performance of platinum and palladium catalysts in select hydrogenation reactions.
Table 1: Comparison of Catalytic Activity in Benzene and Toluene Hydrogenation
| Catalyst | Reaction | Turnover Frequency (TOF) (s⁻¹) | Temperature (°C) | Pressure | Reference |
| Platinum (Pt) | Benzene Hydrogenation | >30 times higher than Pd | 50 | Not specified | [5] |
| Palladium (Pd) | Benzene Hydrogenation | Baseline | 50 | Not specified | [5] |
| Platinum (Pt) | Toluene Hydrogenation | >30 times higher than Pd | 50 | Not specified | [5] |
| Palladium (Pd) | Toluene Hydrogenation | Baseline | 50 | Not specified | [5] |
Note: The turnover frequency (TOF) is a measure of the intrinsic activity of a catalyst, representing the number of molecules of reactant converted per active site per unit time.[6] A higher TOF indicates a more active catalyst.
Table 2: Comparison of Catalytic Performance in Phenol Hydrogenation
| Catalyst | Support | Key Finding | Reference |
| Platinum (Pt) | Nitrogen-doped Carbon | Exhibits different selectivity compared to Pd and Ru. | [7] |
| Palladium (Pd) | Nitrogen-doped Carbon | Electronic state of Pd nanoparticles is a key descriptor for catalytic performance. | [7] |
Table 3: Performance in Nitroarene Hydrogenation
| Catalyst | Support | Key Finding | Reference |
| Platinum (Pt) | Carbon | Activity generally increases with the size of the PGM particles. | [8] |
| Palladium (Pd) | Carbon | Activity generally increases with the size of the PGM particles.[8] In some cases, Pd/Graphene shows higher activity and stability than commercial Pd/C.[9] | [8][9] |
The Economic Equation: A Volatile Landscape
The cost-benefit analysis of using this compound is intrinsically linked to the fluctuating prices of platinum and palladium. Historically, palladium has often been the more economical choice.[1] However, recent years have seen significant price volatility, with palladium at times becoming more expensive than platinum.[2][3][4] This price parity and occasional inversion have led many industries to reconsider platinum as a viable and potentially more cost-effective alternative, especially given its often superior performance in certain applications.
Beyond the raw material cost, a comprehensive cost analysis must also consider the catalyst's lifespan, activity, and the potential for recovery and recycling of the precious metal, all of which contribute to the total cost of ownership.
From Precursor to Catalyst: Experimental Protocols
The synthesis of a high-performance catalyst from this compound is a multi-step process. The following provides a detailed, generalized methodology for the preparation of a supported platinum catalyst (Pt/C), a common industrial formulation.
Experimental Protocol: Preparation of a Supported Platinum on Carbon (Pt/C) Catalyst
Objective: To synthesize a Pt/C catalyst from a platinum precursor for use in hydrogenation reactions.
Materials:
-
This compound (or a similar platinum precursor like hexachloroplatinic acid)
-
High-surface-area carbon support (e.g., Vulcan XC-72)
-
Reducing agent (e.g., sodium borohydride (B1222165), ethylene (B1197577) glycol)
-
Deionized water
-
Solvent (e.g., ethanol)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Support Pre-treatment (Optional but Recommended): The carbon support can be pre-treated to enhance the dispersion of the platinum nanoparticles. This may involve acid washing or heat treatment under an inert atmosphere.
-
Preparation of the Platinum Precursor Solution: Dissolve a calculated amount of this compound in deionized water to achieve the desired platinum concentration.
-
Impregnation: Add the carbon support to the platinum precursor solution. The mixture is typically stirred for several hours to ensure uniform impregnation of the platinum salt onto the carbon surface.
-
Reduction: The platinum ions are then reduced to metallic platinum (Pt(0)). This is a critical step that influences the final catalyst properties.
-
Chemical Reduction: A reducing agent such as a freshly prepared aqueous solution of sodium borohydride is slowly added to the slurry under vigorous stirring. The reaction is often carried out at room temperature.
-
Polyol Method: Ethylene glycol can serve as both the solvent and the reducing agent. The mixture is heated to a specific temperature (e.g., 120-160°C) under an inert atmosphere for a set period to facilitate the reduction.
-
-
Washing and Filtration: After the reduction is complete, the catalyst is thoroughly washed with deionized water and/or ethanol (B145695) to remove any residual ions and byproducts. This is typically done by repeated centrifugation and redispersion or by filtration.
-
Drying: The washed catalyst is dried in a vacuum oven at a suitable temperature (e.g., 60-80°C) for several hours to remove the solvent.
-
Characterization (Recommended): The synthesized catalyst should be characterized using techniques such as Transmission Electron Microscopy (TEM) to determine particle size and dispersion, X-ray Diffraction (XRD) to confirm the crystalline structure, and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to determine the actual platinum loading.
Visualizing the Process: From Precursor to Application
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the catalyst preparation workflow and a simplified hydrogenation pathway.
Caption: Workflow for the preparation of a supported Pt/C catalyst.
Caption: Simplified reaction pathway for catalytic hydrogenation.
Conclusion
The decision to use this compound as a precursor for industrial catalysts requires a multifaceted analysis. While platinum catalysts often exhibit superior activity and stability, particularly in challenging environments, the historical cost advantage of palladium has made it a strong competitor. However, the volatile nature of PGM prices necessitates a continuous re-evaluation of the economic landscape.
For applications where high activity, selectivity, and resistance to poisoning are critical, the investment in platinum catalysts derived from this compound can lead to significant long-term benefits in terms of process efficiency and catalyst lifetime. Conversely, for less demanding applications where cost is the primary driver, palladium may remain a viable option, contingent on its prevailing market price. Ultimately, the optimal choice will depend on a careful consideration of the specific reaction, process conditions, and a thorough analysis of the total cost of ownership. The data and protocols presented in this guide serve as a foundational resource for navigating this complex decision-making process.
References
- 1. Platinum vs. Palladium in Converters [phoenixrefining.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Platinum vs. Palladium: The Battle of Precious Metals - ACM Exchange [asiacommodity.market]
- 4. Platinum vs palladium 2025: price drivers and trends | Capital.com [capital.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalysis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Methods for Determining the Concentration of Sodium Tetrachloroplatinate(II) Hydrate Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantitative determination of sodium tetrachloroplatinate(II) hydrate (B1144303) in solution. The selection of an appropriate analytical technique is critical for accuracy, precision, and efficiency in research, development, and quality control processes involving this platinum compound. This document outlines the experimental protocols and performance data for four primary analytical methods: Ultraviolet-Visible (UV-Vis) Spectrophotometry, High-Performance Liquid Chromatography (HPLC), Atomic Absorption Spectroscopy (AAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Comparative Performance of Analytical Methods
The choice of analytical method is often a trade-off between sensitivity, specificity, cost, and sample throughput. The following table summarizes the key quantitative performance metrics for the discussed techniques in the context of platinum determination.
| Parameter | UV-Vis Spectrophotometry | HPLC-UV | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Measures the absorbance of light by the platinum complex. | Separates the platinum complex from other species before UV detection. | Measures the absorption of light by free platinum atoms. | Measures the mass-to-charge ratio of platinum ions. |
| Linearity Range | Typically in the µg/mL to mg/mL range.[1] | 5-25 µg/mL (for similar compounds). | 5-150 ng/mL. | 0.01-100 ng/mL.[2] |
| Limit of Detection (LOD) | ~0.28 µg/mL (for a similar flavone).[1] | 0.5 µg/mL (for a similar compound).[3] | 3.1 ng/mL.[4] | 0.05 ng/mL.[5] |
| Limit of Quantification (LOQ) | ~0.84 µg/mL (for a similar flavone).[1] | 0.1 µg/mL (for a similar compound).[3] | 5-50 ng/mL depending on the matrix.[6] | 0.5 ng/mL (ppb).[7][8] |
| Accuracy (% Recovery) | 97-98%.[1] | 99.42-99.80% (for similar compounds). | 94.28-102.4%.[5] | 85-115%.[7][8] |
| Precision (%RSD) | < 2%.[1] | < 2%. | Intra-assay: < 8%, Inter-assay: < 9%. | Within 15%.[7][8] |
| Specificity | Low; susceptible to interference from other absorbing species. | High; separates the analyte from interfering matrix components. | Moderate to High; can have spectral interferences. | High; very selective for the specific isotope of platinum. |
| Cost | Low | Moderate | Moderate | High |
| Throughput | High | Moderate | Moderate | High |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and sample matrices.
UV-Vis Spectrophotometry
This method is a straightforward and cost-effective technique for determining the concentration of sodium tetrachloroplatinate(II) hydrate, which exhibits a characteristic UV-Vis absorption spectrum.
Experimental Protocol:
-
Instrumentation: A calibrated UV-Vis spectrophotometer with a spectral bandwidth of 2 nm or less is required.[9]
-
Reagents:
-
Deionized water or an appropriate buffer solution (e.g., 0.1 M HCl) as the solvent.
-
This compound reference standard.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound reference standard (e.g., 100 µg/mL) in the chosen solvent.
-
Perform serial dilutions to prepare a set of at least five calibration standards covering the expected concentration range of the unknown sample (e.g., 2-20 µg/mL).
-
-
Sample Preparation:
-
Dilute the unknown this compound solution with the same solvent used for the standards to ensure the absorbance falls within the linear range of the calibration curve.
-
-
Measurement:
-
Set the spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax) for the tetrachloroplatinate(II) complex.
-
Use the solvent as a blank to zero the instrument.[10]
-
Measure the absorbance of each standard and the unknown sample at the determined λmax.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
-
References
- 1. agribioj.com [agribioj.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of three different methods for measurement of tissue platinum level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an AAS method for the determination of platinum in biological fluids from patients receiving the oral platinum derivative JM216 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioglobax.com [bioglobax.com]
- 10. mt.com [mt.com]
A Comparative Benchmark: Sodium Tetrachloroplatinate(II) Hydrate vs. Commercial Platinum Catalysts in Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of sodium tetrachloroplatinate(II) hydrate (B1144303) against commercial platinum catalysts, supported by experimental data.
In the realm of industrial and academic research, particularly in pharmaceuticals and fine chemicals, the efficiency of catalytic hydrogenation is paramount. Platinum-based catalysts are renowned for their high activity and selectivity in these reactions. This guide provides a comparative performance benchmark of sodium tetrachloroplatinate(II) hydrate, often used as a precursor for homogeneous or in situ generated catalysts, against commercially available heterogeneous platinum catalysts, specifically platinum on carbon (Pt/C).
Quantitative Performance Data
The catalytic performance in the hydrogenation of nitrobenzene (B124822) to aniline (B41778) is a key indicator of a catalyst's efficiency. The following table summarizes the performance of various platinum catalysts under different reaction conditions.
| Catalyst Type | Catalyst Detail | Substrate | Temp. (°C) | H₂ Pressure (bar) | Solvent | Conversion (%) | Selectivity to Aniline (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Heterogeneous | 1% Pt/ZrP | Nitrobenzene | 80 | 6 | Aqueous | 100 | 89 (to p-aminophenol) | Not Reported | [1] |
| Heterogeneous | Pt/C | Nitrobenzene | 50 | Not Specified | Not Specified | >99 | >99 | 42,865 (per Pt atom) | [1] |
| Heterogeneous | Pt/CNT | Nitrobenzene | Ambient | 1 | Not Specified | High | High | Not Reported | [2] |
| Heterogeneous | Pt/Al₂O₃ | Nitrobenzene | Various | Various | Various | High | High | Not Reported | [3][4] |
Note: The TOF of 42,865 h⁻¹ represents an exceptionally high value achieved with single-atom platinum sites, which can be considered an idealized representation of a highly dispersed catalyst that might be formed in situ from a precursor like this compound.
Discussion of Performance Comparison
Heterogeneous Catalysts (e.g., Pt/C):
Commercial Pt/C catalysts are the industry standard for many hydrogenation reactions due to their robustness, ease of separation from the reaction mixture, and recyclability. The data indicates that Pt/C catalysts can achieve high conversion and selectivity in nitrobenzene hydrogenation.[2][3][4] The performance of these catalysts is influenced by factors such as the nature of the carbon support, metal dispersion, and particle size.[5]
This compound (as a Homogeneous or in situ Catalyst Precursor):
This compound is primarily used as a precursor to generate platinum catalysts.[4] When used to generate a catalyst in situ, it can form highly dispersed platinum nanoparticles or even single-atom catalysts, potentially leading to very high catalytic activity. The exceptionally high turnover frequency (TOF) of 42,865 h⁻¹ reported for single platinum atoms supported on nitrogen-doped carbon in nitrobenzene hydrogenation provides a theoretical upper limit for the activity that could be achieved with a catalyst derived from a precursor like this compound under ideal conditions.[1]
Homogeneous catalysts, by their nature, offer excellent contact with reactants in the liquid phase, which can lead to higher reaction rates and milder reaction conditions compared to their heterogeneous counterparts. However, the key challenge with homogeneous catalysts is their separation from the final product, which can be a significant drawback in industrial processes.
Experimental Protocols
Detailed methodologies for the hydrogenation of nitrobenzene using a commercial Pt/C catalyst are provided below as a reference for benchmarking studies.
Experimental Protocol: Hydrogenation of Nitrobenzene using Pt/C
1. Materials:
-
Nitrobenzene
-
Ethanol (B145695) (or other suitable solvent)
-
Commercial 5% Pt/C catalyst
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature and pressure controls.
2. Procedure:
-
Catalyst Preparation: Weigh 50 mg of 5% Pt/C catalyst and suspend it in 50 mL of ethanol in the autoclave reactor.
-
System Purge: Seal the reactor and purge with nitrogen gas three times to remove air, followed by purging with hydrogen gas three times.
-
Reactant Addition: Introduce 1.0 g of nitrobenzene into the reactor.
-
Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar) and heat to the desired temperature (e.g., 50 °C) with vigorous stirring (e.g., 1000 rpm).
-
Sampling: Withdraw samples at regular intervals through the sampling valve.
-
Analysis: Analyze the samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of nitrobenzene and the selectivity to aniline.
-
Reaction Termination: After the reaction is complete (as determined by the cessation of hydrogen uptake or by GC/HPLC analysis), cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Catalyst Recovery: The heterogeneous Pt/C catalyst can be recovered by filtration for potential reuse.
Visualizations
Catalytic Workflow: Hydrogenation of Nitrobenzene
The following diagram illustrates the general workflow for a catalytic hydrogenation experiment.
Caption: Workflow for a typical catalytic hydrogenation experiment.
Signaling Pathway: Haber Mechanism for Nitrobenzene Reduction
The reduction of nitrobenzene to aniline is generally understood to proceed via the Haber mechanism, which involves several intermediates.
Caption: The Haber mechanism for the reduction of nitrobenzene to aniline.
References
Safety Operating Guide
Proper Disposal of Sodium Tetrachloroplatinate(II) Hydrate: A Guide for Laboratory Professionals
The safe and compliant disposal of sodium tetrachloroplatinate(II) hydrate (B1144303) is crucial for ensuring personnel safety and environmental protection. As a platinum-containing compound, it is classified as hazardous waste and requires specific handling procedures. This guide provides essential, step-by-step information for the proper disposal of this chemical in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to understand the hazards associated with sodium tetrachloroplatinate(II) hydrate. The substance is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound or its waste. This includes:
-
Impervious gloves
-
A chemical-resistant apron or lab coat[2]
-
In case of inadequate ventilation or the generation of dust, wear respiratory protection.[1]
All handling of this substance, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
Disposal of this compound and any contaminated materials must be carried out in accordance with all applicable local, state, and federal regulations.[3] Never dispose of this chemical down the drain or mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]
-
Waste Identification and Classification : All waste containing this compound must be treated as hazardous waste.[4] Chemical waste generators are responsible for correctly classifying their waste according to EPA guidelines (40 CFR Parts 261.3) and any state or local regulations.[2]
-
Waste Segregation :
-
Solid Waste : Collect any unused this compound powder, contaminated absorbent materials, and disposable PPE (gloves, etc.) in a dedicated, clearly labeled hazardous waste container.[4] The container should be sealed to prevent the release of dust.[3]
-
Liquid Waste : Aqueous and solvent-based solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[4]
-
Contaminated Labware : Reusable labware (e.g., glassware) should be decontaminated by triple-rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[4]
-
-
Container Management :
-
Leave chemicals in their original containers whenever possible.
-
Ensure all waste containers are properly labeled with "Hazardous Waste" and the chemical name: "this compound."
-
Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[1][5]
-
-
Final Disposal :
Hazard Summary
The following table summarizes the key hazards associated with this compound.
| Hazard Category | Description | GHS Classification |
| Acute Toxicity (Oral) | Toxic if swallowed. | Category 3 |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Category 2[1] |
| Serious Eye Damage | Causes serious eye damage. | Category 1 |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Category 1 |
| Skin Sensitization | May cause an allergic skin reaction.[1] | Category 1[1] |
| Environmental Hazard | As a heavy metal compound, improper disposal can lead to soil and water contamination.[4][7] Do not let the product enter drains.[5] | Not explicitly classified in provided SDS, but heavy metal precautions apply. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. Platinum Waste - London Chemicals & Resources Limited [lcrl.net]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Sodium Tetrachloroplatinate(II) Hydrate
Essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Sodium tetrachloroplatinate(II) hydrate (B1144303), a compound that demands rigorous safety protocols due to its hazardous properties. This document outlines the necessary personal protective equipment (PPE), operational procedures, and emergency plans to ensure a safe laboratory environment.
Sodium tetrachloroplatinate(II) hydrate is classified as acutely toxic if swallowed, a skin and eye irritant, and can cause respiratory and skin sensitization.[1] Adherence to the following guidelines is critical to mitigate risks.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side protection or a face shield.[2][3][4] | Protects against dust particles and chemical splashes, preventing serious eye damage.[1] |
| Skin Protection | Impervious gloves (e.g., long-sleeved rubber gloves).[1][5] Disposable coveralls worn over standard lab coats.[5] | Prevents skin irritation and allergic reactions upon contact.[1] Contaminated clothing must be removed immediately.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[4][6] | Required when engineering controls are insufficient to maintain exposure below limits or if irritation is experienced.[4][6] Prevents inhalation, which can cause allergy or asthma symptoms.[1] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial for minimizing the risk of exposure and accidents.
Handling Protocol:
-
Work Area: Always handle this compound within a certified chemical fume hood to minimize inhalation of dust.[1]
-
Ventilation: Ensure adequate ventilation is present in the laboratory.[3][6]
-
Avoidance of Dust: Minimize the generation and accumulation of dust.[3]
-
Personal Hygiene: Wash hands and face thoroughly after handling the substance.[1] Do not eat, drink, or smoke in the work area.[1][6]
-
Clothing: Immediately change any contaminated clothing.[1] Contaminated work clothing should not be allowed out of the workplace.[1][6]
Storage Protocol:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][7]
-
Security: Store in a locked-up area accessible only to qualified and authorized personnel.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and finely powdered metals.[6][7]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and accidental exposure.
-
Waste Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with national and local regulations.[1][6]
-
Container Handling: Do not mix with other waste. Handle uncleaned containers as you would the product itself.[1]
-
Environmental Protection: Do not let the product enter drains or contaminate ground water systems.[1][6]
Emergency Procedures: Spill and Exposure Management
Immediate and appropriate action during an emergency can significantly reduce the severity of the outcome.
Chemical Spill Workflow
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
